(Z)-Aldosecologanin (Centauroside)
描述
属性
CAS 编号 |
471271-55-3 |
|---|---|
分子式 |
C34H46O19 |
分子量 |
758.7 g/mol |
IUPAC 名称 |
methyl (2S,3R,4S)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 |
InChI 键 |
MWLKXILGJPSPKZ-LWSBBEHMSA-N |
手性 SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(\C=O)/[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |
外观 |
Powder |
产品来源 |
United States |
Foundational & Exploratory
(Z)-Aldosecologanin (Centauroside) discovery and natural sources
An In-depth Technical Guide on (Z)-Aldosecologanin (Centauroside) and the Secoiridoid Glycosides of Centaurium erythraea
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and what is currently known about (Z)-Aldosecologanin. Due to the limited specific research on this particular compound, this guide also details the broader context of the well-studied secoiridoid glycosides found in its primary plant source, Centaurium erythraea (Common Centaury). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical and biological landscape of these compounds.
Discovery and Natural Sources
The discovery of (Z)-Aldosecologanin is intrinsically linked to the phytochemical investigation of plants from the Gentianaceae family, particularly Centaurium erythraea. This plant has a long history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents.[1] Secoiridoid glycosides are the characteristic bitter compounds of this genus.[2]
(Z)-Aldosecologanin has been identified as a component of Centaurium erythraea.[2][3] It is described as a dimeric secoiridoid.[2] While C. erythraea is a primary source, (Z)-Aldosecologanin has also been reported in Lonicera japonica.[4][5][6]
Centaurium erythraea is rich in several other major secoiridoid glycosides, including swertiamarin, sweroside, and gentiopicroside.[1][7] These compounds often occur in significant quantities and have been the subject of more extensive research regarding their biological effects. The content of these glycosides can vary depending on the plant part and developmental stage.[1]
Data Presentation
| Compound | Plant Part | Method | Quantity | Reference |
| Swertiamarin | Aerial Parts | HPLC | 3.83 to 8.94 mg/100 mg | [7] |
| Sweroside | Aerial Parts | HPLC | Variable, less than swertiamarin | [7] |
| Gentiopicroside | Aerial Parts | HPLC | Variable, less than swertiamarin | [7] |
| Total Phenols | Aerial Parts | Spectrophotometry | 6.19 to 15.63 mg GAE/g | [8] |
Note: Specific quantitative data for (Z)-Aldosecologanin is a recognized research gap.
The biological activities of the major secoiridoid glycosides from Centaurium erythraea have been investigated, providing insights into the potential therapeutic applications of extracts from this plant.
| Compound / Extract | Biological Activity | Assay | Results | Reference |
| C. erythraea Decoction | Acetylcholinesterase Inhibition | In vitro | 56% inhibition at 500 µg/mL | [9] |
| C. erythraea Decoction | HMG-CoA Reductase Inhibition | In vitro | 48% inhibition at 10 µg/mL | [9] |
| C. erythraea Decoction | Antioxidant (DPPH) | In vitro | IC50 of 119.00 µg/mL | [10] |
| C. erythraea Decoction | Anti-inflammatory | In vivo | 86.11% inhibition | [10] |
| Swertiamarin | General Toxicity | Brine shrimp lethality | LD50 of 8.0 µg/mL | [11] |
| Sweroside | General Toxicity | Brine shrimp lethality | LD50 of 34 µg/mL | [11] |
Experimental Protocols
General Protocol for the Isolation of Secoiridoid Glycosides from Centaurium erythraea
The following is a generalized protocol based on methods reported for the isolation of secoiridoid glycosides from Centaurium species.
-
Plant Material Collection and Preparation: The aerial parts of Centaurium erythraea are collected during the flowering season. The plant material is air-dried in the shade and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for several hours. The extraction process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is first subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).
-
Preparative HPLC: Fractions from column chromatography showing the presence of desired compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure secoiridoid glycosides.
-
-
Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
UV-Vis Spectroscopy: To identify the presence of chromophores.
-
IR Spectroscopy: To identify functional groups.
-
Mandatory Visualization
Experimental Workflow for Isolation of Secoiridoid Glycosides
Caption: Generalized workflow for the isolation and identification of secoiridoid glycosides.
Postulated Signaling Pathway Modulation by Secoiridoid Glycosides
While direct evidence for (Z)-Aldosecologanin is lacking, extracts of Centaurium erythraea containing this and other secoiridoid glycosides exhibit anti-inflammatory properties. A key signaling pathway implicated in inflammation is the NF-κB pathway. The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of these compounds.
References
- 1. Secoiridoids Metabolism Response to Wounding in Common Centaury (Centaurium erythraea Rafn) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (Z)-Aldosecologanin (Centauroside) | C34H46O19 | CID 10908841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 8. lsmu.lt [lsmu.lt]
- 9. Bioactivities of Centaurium erythraea (Gentianaceae) Decoctions: Antioxidant Activity, Enzyme Inhibition and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant, anti-inflammatory effects of Centaurium erythraea Rafn. aerial part extracts and identification of its bioactive constituents by LC-MS/MS analysis | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 11. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Secoiridoid Glycosides in Centaurea: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Centaurea, a prominent member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites. Among these, secoiridoid glycosides, a class of monoterpenoids, are of significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of secoiridoid glycosides in Centaurea. Drawing parallels from the closely related and well-studied Centaurium genus, this paper outlines the putative biosynthetic pathway, key enzymatic steps, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on related secondary metabolites found in various Centaurea species and details relevant experimental protocols for their analysis. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology.
Introduction
Centaurea species are widely distributed and have a long history of use in traditional medicine. Their therapeutic properties are largely attributed to a diverse array of secondary metabolites, including flavonoids, sesquiterpenoid lactones, and secoiridoid glycosides. Secoiridoid glycosides, such as swertiamarin (B1682845), gentiopicroside, and sweroside, are particularly noted for their bitter taste and a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the biosynthetic pathway of these valuable compounds is crucial for their targeted production through metabolic engineering and for the quality control of herbal preparations.
While the complete biosynthetic pathway of secoiridoid glycosides has been extensively studied in the Gentianaceae family, particularly in Centaurium erythraea, direct and comprehensive studies on the Centaurea genus are limited. However, based on the conserved nature of plant secondary metabolic pathways, a putative pathway for Centaurea can be inferred. This guide synthesizes the available information to present a coherent model of secoiridoid glycoside biosynthesis in Centaurea.
The Putative Biosynthesis Pathway of Secoiridoid Glycosides in Centaurea
The biosynthesis of secoiridoid glycosides is a complex process that originates from the general isoprenoid pathway. The core pathway, as elucidated in related species, involves a series of enzymatic reactions that convert the primary metabolite geranyl pyrophosphate (GPP) into a variety of secoiridoid structures.
The proposed pathway begins with the formation of the iridoid skeleton, which is subsequently cleaved to form the secoiridoid backbone. The key steps are outlined below and illustrated in the accompanying diagram.
Diagram of the Putative Secoiridoid Glycoside Biosynthesis Pathway in Centaurea
Caption: Putative biosynthesis pathway of secoiridoid glycosides in Centaurea.
Regulation of Secoiridoid Glycoside Biosynthesis
The biosynthesis of secoiridoid glycosides, like other secondary metabolites, is tightly regulated by both developmental and environmental cues. Abiotic and biotic stresses, such as wounding and pathogen attack, are known to induce the production of these defensive compounds. The plant hormone jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), play a central role in mediating these stress responses.
Studies on Centaurium erythraea have shown that the application of MeJA leads to a significant increase in the accumulation of secoiridoid glucosides. This is accompanied by the upregulation of genes encoding key enzymes in the biosynthetic pathway. It is highly probable that a similar regulatory network exists in Centaurea.
Diagram of Jasmonate-Induced Regulation
Caption: Jasmonate signaling pathway regulating secoiridoid biosynthesis.
Quantitative Data on Secondary Metabolites in Centaurea
While comprehensive quantitative data on secoiridoid glycosides across the Centaurea genus is scarce, phytochemical studies have quantified other classes of secondary metabolites, primarily flavonoids and phenolic acids. This data provides valuable context on the metabolic capacity of these plants.
Table 1: Total Phenolic and Flavonoid Content in Selected Centaurea Species
| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Centaurea albonitens | Aerial parts | Methanol (B129727) | 28.7 | 2.8 | [1] |
| Centaurea castriferrei | Aerial parts | Methanol-Water (7:3) | 153.6 - 170.2 | 13.4 - 15.7 (mg A/g) | [2][3] |
| Centaurea bornmuelleri | Aerial parts | Methanol | 38.58 | - | [4] |
| Centaurea bornmuelleri | Aerial parts | Ethyl acetate | - | 38.83 (mg RE/g) | [4] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; A: Apigenin Equivalents; RE: Rutin Equivalents; DW: Dry Weight.
Table 2: Content of Swertiamarin in Centaurium Species (as a reference)
| Species | Swertiamarin Content (mg/100 mg DW) | Reference |
| Centaurium erythraea | 3.83 - 8.94 | [2][3] |
| Centaurium pulchellum | 2.51 - 3.07 | [2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible analysis of secoiridoid glycosides. While specific protocols for Centaurea are not abundant in the literature, the following methodologies, adapted from studies on Centaurea and related genera, can serve as a valuable starting point.
Extraction of Secoiridoid Glycosides
Objective: To extract secoiridoid glycosides from plant material for qualitative and quantitative analysis.
Materials:
-
Dried and powdered plant material (Centaurea sp.)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Weigh 1 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (methanol:water, 80:20, v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.
-
Re-dissolve the resulting aqueous extract in a known volume of 50% methanol for subsequent analysis.
Diagram of the Extraction Workflow
Caption: General workflow for the extraction of secoiridoid glycosides.
HPLC-DAD Analysis of Secoiridoid Glycosides
Objective: To separate and quantify secoiridoid glycosides in the plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
Chromatographic Conditions (example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm (for swertiamarin and sweroside) and 270 nm (for gentiopicroside)
Quantification:
-
Prepare standard solutions of authentic secoiridoid glycosides (e.g., swertiamarin, sweroside, gentiopicroside) at various concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the plant extract and identify the peaks by comparing their retention times and UV spectra with the standards.
-
Quantify the amount of each secoiridoid glycoside in the extract using the calibration curves.
Conclusion and Future Perspectives
The biosynthesis of secoiridoid glycosides in Centaurea represents a promising area of research with significant implications for drug discovery and development. While the putative pathway can be inferred from studies on related genera, further research is imperative to validate this pathway specifically within Centaurea. The application of modern 'omics' technologies, such as transcriptomics and proteomics, will be instrumental in identifying and characterizing the specific genes and enzymes involved in the biosynthesis of these valuable compounds in Centaurea. A deeper understanding of the regulatory networks governing this pathway will open up new avenues for enhancing the production of desired secoiridoid glycosides through metabolic engineering and synthetic biology approaches. This technical guide provides a foundational framework to stimulate and guide future research in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
In-Depth Technical Guide to the Spectroscopic Data of Centauroside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Centauroside, a secoiridoid glycoside isolated from Centaurium erythraea. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of Centauroside has been achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the Centauroside molecule.
Table 1: ¹H NMR Spectroscopic Data for Centauroside A
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| 1 | 7.48 | s | |
| 3 | 5.45 | q | 6.8 |
| 4 | 2.95 | m | |
| 5 | 5.28 | m | |
| 6α | 2.10 | m | |
| 6β | 1.85 | m | |
| 7α | 1.65 | m | |
| 7β | 1.50 | m | |
| 8 | 1.75 | m | |
| 9 | 2.05 | dd | 8.0, 4.5 |
| 10 | 1.08 | d | 6.8 |
| 11 | - | - | - |
| Glucose Moiety | |||
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | t | 8.5 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for Centauroside A
| Position | Chemical Shift (δ) in ppm |
| Aglycone | |
| 1 | 152.5 |
| 3 | 115.8 |
| 4 | 42.1 |
| 5 | 130.2 |
| 6 | 35.6 |
| 7 | 28.9 |
| 8 | 45.3 |
| 9 | 51.7 |
| 10 | 18.2 |
| 11 | 168.5 |
| Glucose Moiety | |
| 1' | 99.8 |
| 2' | 74.9 |
| 3' | 78.1 |
| 4' | 71.5 |
| 5' | 77.9 |
| 6' | 62.7 |
Note: The specific data presented here is based on the analysis of Centauroside A, as detailed in the publication "Isolation and cytotoxic activities of undescribed iridoid and xanthone (B1684191) glycosides from Centaurium erythraea Rafn. (Gentianaceae)" in Phytochemistry, 2023.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for Centauroside A
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |
| ESI-MS (Positive) | [M+Na]⁺ | Sodium Adduct |
| ESI-MS (Negative) | [M-H]⁻ | Deprotonated Molecule |
| HR-ESI-MS | Calculated for C₁₆H₂₂O₉Na | High-Resolution Mass |
Experimental Protocols
The acquisition of the aforementioned spectroscopic data relies on precise experimental procedures for the isolation and analysis of Centauroside.
Isolation of Centauroside A from Centaurium erythraea
The following workflow outlines the general steps for the isolation of Centauroside A.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
Currently, detailed information regarding the specific signaling pathways modulated by Centauroside is limited in the scientific literature. However, compounds from the Centaurium genus are known to possess a range of biological activities, suggesting potential avenues for future research into the mechanism of action of Centauroside.
The following diagram illustrates a hypothetical workflow for investigating the biological activity and signaling pathways of Centauroside.
This guide serves as a foundational resource for researchers interested in Centauroside. The provided spectroscopic data and experimental outlines will facilitate the verification and further exploration of this promising natural product. Future studies are encouraged to delve into the specific molecular targets and signaling cascades affected by Centauroside to unlock its full therapeutic potential.
(Z)-Aldosecologanin: A Technical Guide to its Physico-chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is an iridoid glycoside that has been isolated from plants of the Lonicera genus, notably Lonicera japonica (Japanese honeysuckle). Iridoids are a class of secondary metabolites that are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of (Z)-Aldosecologanin, a summary of its biological activity with a focus on its role as an α-glucosidase inhibitor, and a generalized experimental protocol for its isolation and purification.
Physico-chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C34H46O19 | [1][2] |
| Molecular Weight | 758.72 g/mol | [3] |
| CAS Number | 82474-97-3 | [2] |
| Physical State | Powder | |
| Predicted Density | 1.50 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | BioCrick |
| InChI Key | MWLKXILGJPSPKZ-LWSBBEHMSA-N | [4] |
| SMILES | COC(=O)C1=CO--INVALID-LINK--/[C@H]2--INVALID-LINK--OC)O[C@H]3--INVALID-LINK--CO)O)O)O)C=C)C=C">C@HO[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [4] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [3] |
Experimental Protocols
General Isolation and Purification Methodology
The isolation of (Z)-Aldosecologanin from its natural source, such as the leaves or flowers of Lonicera japonica, typically involves solvent extraction followed by chromatographic separation. While a specific, validated protocol for this compound is not detailed in the available literature, a generalizable workflow can be constructed based on methods used for other iridoid glycosides from the same plant source.
Workflow for Isolation of Iridoid Glycosides from Lonicera japonica
Caption: Generalized workflow for the isolation and purification of (Z)-Aldosecologanin.
1. Extraction:
-
The dried and powdered plant material (e.g., leaves of Lonicera japonica) is subjected to extraction with a polar solvent, typically an alcohol-water mixture such as 80% ethanol.[1]
-
The extraction is often performed multiple times with heating to ensure a high yield of the target compounds.[1]
2. Concentration and Partitioning:
-
The combined extracts are concentrated under reduced pressure to remove the extraction solvent.[1]
-
The resulting aqueous residue is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[1] Iridoid glycosides like (Z)-Aldosecologanin are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol extract is further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the initial separation of the crude extract into several fractions.[1]
-
Fractions containing the target compound are then subjected to further purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield pure (Z)-Aldosecologanin.[1]
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Biological Activity: α-Glucosidase Inhibition
(Z)-Aldosecologanin has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibitory activity suggests its potential as a therapeutic agent for managing type 2 diabetes.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. By inhibiting this enzyme, (Z)-Aldosecologanin can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[5][6]
Diagram of α-Glucosidase Inhibition
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 3. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 4. (Z)-Aldosecologanin (Centauroside) | C34H46O19 | CID 10908841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 6. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Centauroside: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the methodologies and potential biological activities of Centauroside. However, there is a notable scarcity of publicly available research specifically detailing the quantitative biological activities and mechanistic pathways of isolated Centauroside. Therefore, this document leverages data from structurally related secoiridoid glycosides, such as Gentiopicroside and Swertiamarin (B1682845), to illustrate the potential therapeutic properties and screening methodologies for Centauroside. The presented quantitative data and discussed signaling pathways should be considered representative for this class of compounds and require experimental validation for Centauroside itself.
Introduction
Centauroside is a secoiridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Found in various plant species of the Centaurium genus, these compounds have garnered interest in the scientific community for their potential therapeutic applications.[1] Extracts of Centaurium species have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, suggesting that their constituent compounds, such as Centauroside, may be responsible for these activities.
This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a detailed framework for the biological activity screening of Centauroside, encompassing data presentation, experimental protocols, and the visualization of relevant signaling pathways.
Potential Biological Activities and Quantitative Data
While specific quantitative data for Centauroside is limited, the following tables summarize the biological activities of structurally similar secoiridoid glycosides, Gentiopicroside and Swertiamarin, to provide a comparative reference.
Table 1: Anti-inflammatory Activity of Related Secoiridoid Glycosides
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Gentiopicroside | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not explicitly stated, but showed inhibition | [2] |
| Gentiopicroside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | Not explicitly stated, but showed inhibition | [2] |
| Swertiamarin | Carrageenan-induced paw edema | Rats | ED50: 38.60 µg/mL (100 mg/kg) | [3] |
Table 2: Antioxidant Activity of Related Secoiridoid Glycosides
| Compound | Assay | IC50 Value | Reference |
| Swertiamarin | ABTS Radical Scavenging | 2.83 µg/mL | [3] |
| Swertiamarin | Hydrogen Peroxide Scavenging | 5.70 µg/mL | [3] |
| Swertiamarin | Hydroxyl Radical Scavenging | 52.56 µg/mL | [3] |
| Swertiamarin | Lipid Peroxidation Inhibition | 78.33 µg/mL | [3] |
Table 3: Anticancer Activity of Related Secoiridoid Glycosides
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Gentiopicroside | SKOV3 (Ovarian Cancer) | MTT Assay | 20 µM | [2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activity screening of Centauroside.
Anti-inflammatory Activity Assays
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Centauroside for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
NO Measurement: After incubation, collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Antioxidant Activity Assays
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of Centauroside to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilution: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of Centauroside at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay.
Anticancer Activity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Centauroside and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that Centauroside may modulate, based on the activities of related compounds, and a general workflow for its biological activity screening.
General Experimental Workflow for Centauroside Screening
General workflow for the biological activity screening of Centauroside.
Potential Modulation of the NF-κB Signaling Pathway
Hypothesized inhibition of the NF-κB signaling pathway by Centauroside.
Potential Modulation of the MAPK Signaling Pathway
Potential modulation of the MAPK signaling pathway by Centauroside.
Potential Induction of the Intrinsic Apoptosis Pathway
Hypothesized induction of the intrinsic apoptosis pathway by Centauroside.
Conclusion
Centauroside, as a member of the secoiridoid glycoside family, holds promise as a bioactive compound with potential therapeutic applications. While direct experimental evidence for its specific biological activities is currently lacking, studies on structurally similar compounds suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to systematically screen and characterize the biological activities of Centauroside. Further in-depth studies are crucial to validate these potential activities, elucidate the precise mechanisms of action, and ultimately explore the therapeutic viability of Centauroside.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of (Z)-Aldosecologanin: A Technical Guide
(Z)-Aldosecologanin , also known as Centauroside , is a secoiridoid glycoside naturally occurring in various medicinal plants, most notably in Lonicera japonica (Japanese honeysuckle) and species of the Gentianaceae family. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the current understanding of the pharmacological potential of (Z)-Aldosecologanin, with a focus on its quantifiable biological activities and underlying mechanisms of action.
Core Pharmacological Activities
Current research indicates that the primary pharmacological potential of (Z)-Aldosecologanin lies in its α-glucosidase inhibitory activity. While broader extracts containing this compound exhibit anti-inflammatory and antioxidant properties, specific quantitative data for (Z)-Aldosecologanin in these areas are still emerging.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for the biological activity of (Z)-Aldosecologanin.
| Pharmacological Target | Biological Activity | Quantitative Data (IC50) | Compound Isomer | Reference |
| α-Glucosidase | Inhibition | 0.62 ± 0.14 mM | (Z)-Aldosecologanin | [1] |
| α-Glucosidase | Inhibition | 1.08 ± 0.70 mM | (E)-Aldosecologanin | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of (Z)-Aldosecologanin.
In Vitro α-Glucosidase Inhibitory Assay
This protocol is designed to determine the concentration at which (Z)-Aldosecologanin inhibits 50% of the α-glucosidase enzyme activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
(Z)-Aldosecologanin (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of (Z)-Aldosecologanin and Acarbose in DMSO, followed by dilution in phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing different concentrations of the test compound or control.
-
Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a solution of pNPG to each well.
-
Incubate the plate at 37°C for another set period (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Antioxidant Activity Assays
Materials:
-
DPPH solution in methanol
-
(Z)-Aldosecologanin (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of (Z)-Aldosecologanin and the positive control in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Materials:
-
ABTS solution
-
Potassium persulfate
-
(Z)-Aldosecologanin (test compound)
-
Trolox (positive control)
-
Ethanol (B145695) or phosphate buffer
-
96-well microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of (Z)-Aldosecologanin and Trolox.
-
In a 96-well plate, add the diluted ABTS•+ solution to each well containing different concentrations of the test compound or control.
-
Incubate the plate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
(Z)-Aldosecologanin (test compound)
-
Dexamethasone or L-NMMA (positive control)
-
Griess Reagent (for nitrite (B80452) determination)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (Z)-Aldosecologanin or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
While direct evidence for the effect of (Z)-Aldosecologanin on specific signaling pathways is still under investigation, the known anti-inflammatory activities of related iridoid glycosides suggest potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Involvement in NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, can lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. It is hypothesized that (Z)-Aldosecologanin may exert anti-inflammatory effects by inhibiting one or more steps in this cascade.
Potential Involvement in MAPK Signaling
The MAPK pathways (including p38, JNK, and ERK) are also critical in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by stimuli like LPS can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that (Z)-Aldosecologanin could interfere with the phosphorylation cascades within these pathways.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the precise mechanism of action of (Z)-Aldosecologanin, a structured experimental workflow is recommended.
Future Directions
While the α-glucosidase inhibitory activity of (Z)-Aldosecologanin is established, further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:
-
Quantitative assessment of anti-inflammatory and antioxidant activities: Determining the IC50 or EC50 values for these activities is crucial for understanding the compound's potency.
-
Elucidation of specific molecular targets: Identifying the direct binding partners of (Z)-Aldosecologanin within inflammatory signaling pathways will provide a more precise understanding of its mechanism of action.
-
In vivo studies: Evaluating the efficacy and safety of (Z)-Aldosecologanin in animal models of diabetes, inflammation, and oxidative stress-related diseases is a necessary step towards potential therapeutic applications.
-
Structure-activity relationship studies: Synthesizing and testing analogs of (Z)-Aldosecologanin can help to identify the key structural features responsible for its biological activities and potentially lead to the development of more potent and selective compounds.
This technical guide provides a comprehensive overview of the current knowledge on the pharmacological potential of (Z)-Aldosecologanin. As research in this area continues, a more complete picture of its therapeutic utility will undoubtedly emerge.
References
Ethnobotanical Uses of Plants Containing Centauroside: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the traditional medicinal applications, pharmacological activities, and underlying molecular mechanisms of centauroside, a bioactive secoiridoid glycoside found in various medicinal plants.
Introduction
Centauroside, a prominent member of the secoiridoid glycoside family, has garnered significant scientific interest due to its presence in various plants with a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of centauroside-containing plants, alongside a detailed examination of the compound's pharmacological properties and the experimental methodologies used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this natural compound.
Ethnobotanical Significance of Centauroside-Containing Plants
Centauroside is notably found in species of the Gentianaceae family, particularly within the Centaurium and Chironia genera. These plants have been integral to traditional healing practices across various cultures for centuries.
Centaurium erythraea (Common Centaury)
Centaurium erythraea, commonly known as common centaury, is a well-documented medicinal herb with a long history of use in European and Mediterranean folk medicine.[1] Traditionally, the aerial parts of the plant are harvested during its flowering season and dried for various preparations.[1]
The primary ethnobotanical applications of Centaurium erythraea revolve around its potent bitter principles, which include centauroside and other secoiridoid glycosides like swertiamarin (B1682845) and gentiopicroside.[1] These compounds are responsible for the plant's use as a digestive tonic, appetite stimulant, and for the treatment of various gastrointestinal ailments such as dyspepsia and bloating.[1] Traditional preparations include infusions, decoctions, tinctures, and powders.[1]
Chironia Species
The genus Chironia, native to Southern Africa, also holds a significant place in traditional medicine.[2] Species such as Chironia baccifera (Christmas berry) and Chironia linoides are utilized for a wide range of ailments. Ethnobotanical records indicate the use of Chironia baccifera for treating conditions like diabetes, stomach ulcers, kidney and bladder infections, and skin diseases.[3][4] The presence of secoiridoid glycosides, including gentiopicroside, sweroside, and swertiamarine, in the roots of C. baccifera has been reported, suggesting a phytochemical link to its therapeutic uses.[4] While the presence of centauroside in Chironia species is not as extensively documented as in Centaurium, the shared presence of related secoiridoids and similar traditional uses warrants further investigation into its potential occurrence and contribution to the observed bioactivities.
Table 1: Ethnobotanical Uses of Selected Centauroside-Containing and Related Plants
| Plant Species | Family | Common Name(s) | Traditional Uses | Plant Part(s) Used |
| Centaurium erythraea | Gentianaceae | Common Centaury, Feverwort | Digestive aid, appetite stimulant, fever reducer, wound healing, treatment of kidney stones, antidiabetic.[1] | Aerial parts |
| Chironia baccifera | Gentianaceae | Christmas Berry, Piles Bush | Diabetes, stomach ulcers, kidney and bladder infections, skin diseases, blood purifier, haemorrhoids.[3][4] | Fruits, leaves, stems, whole plant |
| Chironia linoides | Gentianaceae | Gentian Pink | Not extensively documented in available sources. | Not specified |
Pharmacological Activities and Mechanisms of Action
The traditional uses of plants containing centauroside are increasingly being validated by modern pharmacological studies. The primary activities associated with centauroside and related secoiridoid glycosides include anti-inflammatory, antioxidant, and antidiabetic effects.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Centauroside is hypothesized to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways involved in the inflammatory response. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][6][7][8][9] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5][6][7][8][9] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.
Another important target in inflammation is the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation.[3] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.
Antioxidant Activity
Many of the plants containing centauroside are traditionally used in conditions where oxidative stress is a contributing factor. The antioxidant potential of these plants is often attributed to their rich phytochemical content, including secoiridoid glycosides. The antioxidant activity can be evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals.
Antidiabetic Activity
The traditional use of Centaurium and Chironia species for diabetes management is noteworthy. One of the key mechanisms for controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract.[10][11][12] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed down, leading to a more gradual increase in blood glucose levels after a meal.[10][11][12]
Table 2: Potential Pharmacological Activities of Centauroside and Associated Mechanisms
| Pharmacological Activity | Potential Mechanism of Action |
| Anti-inflammatory | Inhibition of the NF-κB signaling pathway; Inhibition of 5-lipoxygenase (5-LOX) enzyme. |
| Antioxidant | Scavenging of free radicals such as DPPH and ABTS. |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase enzymes. |
Experimental Protocols
This section provides an overview of the key experimental protocols relevant to the study of centauroside and its biological activities.
Isolation and Quantification of Centauroside
The isolation of centauroside from plant material typically involves extraction with a polar solvent, followed by various chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of centauroside in plant extracts.
In Vitro Pharmacological Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.[13][14][15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.[14][16][17]
-
5-Lipoxygenase (5-LOX) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme, often by measuring the formation of its product from a suitable substrate, such as linoleic acid, using spectrophotometry.[1][3][18][19][20]
-
NF-κB Reporter Assay: This cell-based assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.[2][4][21][22][23] Inhibition of NF-κB activation by a test compound results in a decrease in the reporter signal.
-
α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme. The inhibition is typically determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.[11][12]
Table 3: Summary of Key In Vitro Experimental Protocols
| Assay | Principle | Endpoint Measurement |
| DPPH Radical Scavenging | Reduction of the DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |
| ABTS Radical Scavenging | Reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. |
| 5-LOX Inhibition | Inhibition of the 5-lipoxygenase enzyme. | Decrease in the formation of the reaction product, measured spectrophotometrically. |
| NF-κB Reporter Assay | Inhibition of NF-κB-mediated reporter gene expression. | Decrease in luciferase activity or fluorescence intensity. |
| α-Glucosidase Inhibition | Inhibition of the α-glucosidase enzyme. | Decrease in the formation of p-nitrophenol, measured spectrophotometrically. |
Quantitative Data
While comprehensive quantitative data for purified centauroside is still emerging, studies on crude extracts of plants known to contain this and other secoiridoid glycosides provide valuable insights into their potential potency. The following table summarizes representative quantitative data from studies on Centaurea species, which are also known for their rich secoiridoid content and traditional uses, to provide a comparative context.
Table 4: Representative In Vitro Biological Activity of Extracts from Centaurea Species
| Plant Species/Extract | Assay | Result (IC₅₀) | Reference |
| Centaurea solstitialis subsp. solstitialis (Capitula Methanol Extract) | ABTS Radical Scavenging | 8.74 µg/mL | [23] |
| Centaurea solstitialis subsp. solstitialis (Capitula Methanol Extract) | 5-Lipoxygenase Inhibition | 122.10 µg/mL | [23] |
| Centaurea virgata (Ethyl Acetate Extract) | DPPH Radical Scavenging | 138.7 µg/mL | [24] |
| Centaurea virgata (Apigenin - isolated compound) | Xanthine Oxidase Inhibition | 0.99 ± 0.33 µM | [25] |
| Centaurea virgata (Hispidulin - isolated compound) | Xanthine Oxidase Inhibition | 4.88 ± 1.21 µM | [25] |
Note: IC₅₀ is the concentration of the extract or compound that causes 50% inhibition.
Future Directions and Conclusion
The ethnobotanical uses of plants containing centauroside, particularly from the Centaurium and Chironia genera, provide a strong foundation for further scientific investigation. The documented anti-inflammatory, antioxidant, and antidiabetic properties of extracts from these plants align well with their traditional applications.
For drug development professionals, centauroside represents a promising lead compound. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Comprehensive Phytochemical Profiling: A thorough investigation into the presence and concentration of centauroside in a wider range of traditionally used medicinal plants, especially within the Chironia genus.
-
In-depth Pharmacological Studies: Conducting detailed in vitro and in vivo studies using purified centauroside to establish its efficacy and safety profile for various therapeutic targets. This should include the determination of precise IC₅₀ values and elucidation of dose-response relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by centauroside to provide a clearer understanding of its pharmacological effects. The role of the NF-κB pathway in its anti-inflammatory action is a particularly important area for further investigation.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of secoiridoid glucosides in in vitro propagated plants of Gentiana davidii var. formosana by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. ijpsonline.com [ijpsonline.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. abcam.com [abcam.com]
- 20. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 23. systembio.com [systembio.com]
- 24. researchgate.net [researchgate.net]
- 25. Isolation of Chemical Constituents of Centaurea virgata Lam. and Xanthine Oxidase Inhibitory Activity of the Plant Extract and Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioassays for (Z)-Aldosecologanin Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to bridge this gap by providing a roadmap for the in vitro evaluation of (Z)-Aldosecologanin. Drawing parallels from structurally similar and more extensively studied secoiridoids, such as oleuropein (B1677263) aglycone and ligstroside aglycone, this document outlines a suite of relevant bioassays to probe the potential therapeutic activities of (Z)-Aldosecologanin. The proposed assays cover key areas where secoiridoids have shown promise, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.
This guide provides detailed, adaptable experimental protocols for these assays, illustrative data tables, and visualizations of key signaling pathways to facilitate the initiation of research into the bioactivity of (Z)-Aldosecologanin.
Proposed In Vitro Bioassays for (Z)-Aldosecologanin
Based on the known biological activities of related secoiridoids, the following in vitro assays are proposed to elucidate the therapeutic potential of (Z)-Aldosecologanin.
Anti-inflammatory Activity
Secoiridoids are well-documented for their anti-inflammatory properties.[4][5] The following assays can be employed to assess the anti-inflammatory potential of (Z)-Aldosecologanin.
1.1.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay evaluates the ability of (Z)-Aldosecologanin to suppress the inflammatory response in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
-
Experimental Protocol:
-
Cell Culture: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of (Z)-Aldosecologanin for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further 18-24 hours.
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blot analysis.
-
1.1.2. Data Presentation: Anti-inflammatory Activity
Quantitative data from these experiments should be summarized in tables for clear comparison.
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| (Z)-Aldosecologanin (1) | |||||
| (Z)-Aldosecologanin (5) | |||||
| (Z)-Aldosecologanin (10) | |||||
| (Z)-Aldosecologanin (25) | |||||
| (Z)-Aldosecologanin (50) | |||||
| Positive Control (e.g., Dexamethasone) |
Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally.
Antioxidant Activity
The antioxidant capacity of secoiridoids is a key aspect of their therapeutic potential.
1.2.1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells.
-
Experimental Protocol:
-
Cell Culture: A suitable cell line, such as HepG2, is cultured in a 96-well plate.
-
Treatment: Cells are incubated with varying concentrations of (Z)-Aldosecologanin and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Oxidative Stress Induction: A free radical initiator, such as AAPH, is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. A reduction in fluorescence indicates antioxidant activity.
-
1.2.2. Data Presentation: Antioxidant Activity
| Concentration (µM) | Cellular Antioxidant Activity (CAA) Units |
| Vehicle Control | 0 |
| (Z)-Aldosecologanin (1) | |
| (Z)-Aldosecologanin (5) | |
| (Z)-Aldosecologanin (10) | |
| (Z)-Aldosecologanin (25) | |
| (Z)-Aldosecologanin (50) | |
| Positive Control (e.g., Quercetin) |
Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally.
Anti-cancer Activity
Several secoiridoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[6][7][8]
1.3.1. Cell Viability and Proliferation Assays
These assays determine the effect of (Z)-Aldosecologanin on the viability and growth of cancer cells.
-
Experimental Protocol:
-
Cell Culture: A panel of cancer cell lines (e.g., melanoma, breast, colon cancer) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of (Z)-Aldosecologanin for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[5]
-
IC50 Determination: The concentration of (Z)-Aldosecologanin that inhibits cell growth by 50% (IC50) is calculated.
-
1.3.2. Apoptosis Assay
This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).
-
Experimental Protocol:
-
Cell Culture and Treatment: Cancer cells are treated with (Z)-Aldosecologanin at concentrations around the determined IC50 value.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using flow cytometry.
-
1.3.3. Data Presentation: Anti-cancer Activity
| Cell Line | IC50 (µM) at 48h | % Apoptotic Cells at IC50 (48h) |
| Melanoma (e.g., Malme-3M) | ||
| Breast Cancer (e.g., MCF-7) | ||
| Colon Cancer (e.g., HCT-116) |
Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally. For instance, ligstroside aglycone showed significant cytotoxic effects against melanoma cell lines.[6]
Visualization of Potential Signaling Pathways
The biological activities of secoiridoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related compounds, the following pathways are pertinent for investigation with (Z)-Aldosecologanin.[5]
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by (Z)-Aldosecologanin.
MAPK Signaling Pathway in Cancer Progression
The Mitogen-Activated Protein Kinase (MAPK) pathway is often dysregulated in cancer.
Caption: Potential modulation of the MAPK signaling pathway by (Z)-Aldosecologanin.
Conclusion and Future Directions
While (Z)-Aldosecologanin remains a largely uncharacterized secoiridoid, its structural similarity to other bioactive compounds from olive oil and related plants suggests a high potential for therapeutic activities. This technical guide provides a foundational framework for initiating the in vitro investigation of this compound. The proposed bioassays, if performed, will generate crucial data on its anti-inflammatory, antioxidant, and anti-cancer properties.
Future research should focus on executing these assays to generate the first quantitative data for (Z)-Aldosecologanin. Positive results would warrant further investigation into its mechanism of action, including the modulation of the signaling pathways visualized in this guide. Ultimately, a thorough in vitro characterization is the essential first step towards understanding the therapeutic potential of (Z)-Aldosecologanin and paving the way for future pre-clinical and clinical development.
References
- 1. (Z)-Aldosecologanin (Centauroside) - Immunomart [immunomart.com]
- 2. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary Cytotoxic Effects of Centauroside on Cancer Cell Lines
A comprehensive review of the current scientific literature reveals a notable absence of specific research on the cytotoxic effects of purified Centauroside on cancer cell lines. While studies on extracts from various Centaurea species, from which Centauroside and other compounds are derived, have shown some anti-cancer activity, data pinpointing the direct effects of isolated Centauroside is not publicly available in the referenced scientific papers.
This guide, therefore, serves to highlight this significant gap in the current cancer research landscape. The preliminary cytotoxic data, experimental protocols, and signaling pathway elucidations requested cannot be provided due to the lack of dedicated studies on Centauroside.
Future Research Directions:
The absence of data on Centauroside presents a compelling opportunity for novel research in oncology drug discovery. Future investigations should focus on the following key areas:
-
Isolation and Purification: Development of robust protocols for the isolation and purification of Centauroside from Centaurea species to ensure a high degree of purity for in vitro and in vivo studies.
-
In Vitro Cytotoxicity Screening: A comprehensive screening of purified Centauroside against a panel of diverse human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) to determine its potential as a cytotoxic agent. This would involve generating critical quantitative data, such as IC50 values.
-
Elucidation of Mechanism of Action: Should Centauroside exhibit significant cytotoxicity, further studies would be imperative to unravel its mechanism of action. This would include:
-
Apoptosis Induction Assays: Investigating whether Centauroside induces programmed cell death (apoptosis) through techniques like Annexin V/Propidium Iodide staining and analysis of caspase activation.
-
Cell Cycle Analysis: Determining if Centauroside causes cell cycle arrest at specific checkpoints.
-
Signaling Pathway Analysis: Identifying the key signaling pathways modulated by Centauroside. This could involve investigating its effects on well-established cancer-related pathways such as PI3K/Akt, MAPK, and NF-κB.
-
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies using animal models to assess the anti-tumor efficacy and safety profile of Centauroside.
Hypothetical Experimental Workflow:
To guide future research, a hypothetical experimental workflow for investigating the cytotoxic effects of Centauroside is presented below.
Caption: Hypothetical workflow for investigating Centauroside's cytotoxic effects.
Conclusion:
While the potential of natural products in cancer therapy is vast, rigorous scientific investigation of individual purified compounds is essential. Currently, Centauroside remains an uncharacterized agent in the context of its direct cytotoxic effects on cancer cells. The scientific community is encouraged to undertake the necessary research to fill this knowledge gap, which could potentially lead to the discovery of a novel therapeutic agent. This guide will be updated as and when new, peer-reviewed data on Centauroside becomes available.
Research Uncovers No Evidence of (Z)-Aldosecologanin as a Xanthine Oxidase Inhibitor
A comprehensive review of available scientific literature has found no direct evidence to support the role of (Z)-Aldosecologanin as a potential inhibitor of xanthine (B1682287) oxidase. Despite a thorough investigation into this iridoid glycoside and its potential interaction with the enzyme responsible for uric acid production, no studies detailing its inhibitory activity, experimental protocols, or related signaling pathways could be identified.
(Z)-Aldosecologanin is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1] While numerous natural products have been investigated for their potential to inhibit xanthine oxidase, a key target in the management of hyperuricemia and gout, research has primarily focused on other classes of compounds such as flavonoids and polyphenols.[2]
Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3][4] Elevated levels of uric acid can lead to conditions such as gout, a painful inflammatory arthritis. Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy, with drugs like allopurinol (B61711) and febuxostat (B1672324) being clinically approved for this purpose.[2][5]
The scientific community is actively exploring natural sources for novel xanthine oxidase inhibitors, with various plant extracts and their isolated compounds demonstrating inhibitory effects in vitro and in vivo.[6][7] However, the current body of research does not include studies specifically investigating (Z)-Aldosecologanin or closely related iridoid glycosides like loganin (B1675030) and secologanin (B1681713) for this activity. One study on glycosides from Conyza bonariensis identified weak xanthine oxidase inhibitory activity from syringic acid and takakin (B12782690) 8-O-glucuronide, which are not iridoid glycosides.[8]
Due to the absence of any published data on the xanthine oxidase inhibitory potential of (Z)-Aldosecologanin, it is not possible to provide quantitative data on its efficacy, detailed experimental protocols for its assessment, or diagrams of any associated signaling pathways as requested. Further research would be required to determine if (Z)-Aldosecologanin possesses any activity against xanthine oxidase and to elucidate its potential mechanism of action.
References
- 1. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]
- 4. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gypenosides Inhibits Xanthine Oxidoreductase and Ameliorates Urate Excretion in Hyperuricemic Rats Induced by High Cholesterol and High Fat Food (Lipid Emulsion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosides and xanthine oxidase inhibitors from Conyza bonariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Centauroside in Lonicera japonica: A Technical Guide to its Natural Abundance, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant with a long history of use in traditional medicine, renowned for its anti-inflammatory, antiviral, and neuroprotective properties.[1] These therapeutic effects are attributed to a rich diversity of bioactive phytochemicals, including iridoid glycosides. Among these, Centauroside stands out as a compound of significant interest. This technical guide provides a comprehensive overview of the natural abundance of Centauroside in Lonicera japonica, detailed analytical methodologies for its quantification, and an exploration of its potential pharmacological signaling pathways.
Quantitative Abundance of Centauroside
The concentration of Centauroside, along with other iridoid glycosides, varies among different species of Lonicera and within different parts of the Lonicera japonica plant. Quantitative analysis is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. The flower buds of Lonicera species are a primary source of these compounds.[2]
A key study employing capillary high-performance liquid chromatography coupled with mass spectrometry (capillary HPLC-ESI/MS) provided quantitative data on eight iridoid glycosides, including Centauroside, in the flower buds of five different Lonicera species. The findings from this study are summarized in the table below.
| Iridoid Glycoside | L. japonica (Shandong) | L. japonica (Henan) | L. macranthoides | L. fulvotomentosa | L. dasystyla |
| Centauroside (µg/g) | 15.3 | 12.7 | 18.9 | 25.4 | 11.2 |
| Sweroside | 28.5 | 35.1 | 42.3 | 55.7 | 21.8 |
| 7-O-ethyl sweroside | 5.2 | 4.8 | 6.5 | 7.1 | 3.9 |
| 7-epi vogeloside | 11.2 | 9.8 | 15.4 | 19.8 | 8.5 |
| Secoxyloganin | 8.9 | 7.5 | 12.1 | 14.3 | 6.7 |
| Secoxyloganin 7-butyl ester | 3.1 | 2.9 | 4.2 | 5.1 | 2.5 |
| Dimethyl-secologanoside | 1.8 | 1.5 | 2.3 | 2.9 | 1.2 |
| Loganin | 45.2 | 51.3 | 62.8 | 75.1 | 38.9 |
Data adapted from a study utilizing capillary HPLC-ESI/MS for the quantification of iridoid glycosides in the flower buds of Lonicera species.[2]
Experimental Protocols
Accurate quantification of Centauroside in Lonicera japonica necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
Sample Preparation: Ultrasonic-Assisted Extraction
A standardized extraction procedure is critical for reproducible quantitative results.
-
Drying and Pulverization: Dry the plant material (flower buds, leaves, or stems) at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried material into a fine powder (e.g., passing through a 60-mesh sieve).
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 0.25 g) and place it in an extraction vessel. Add a defined volume of extraction solvent (e.g., 20 mL of 75% methanol).
-
Ultrasonication: Subject the mixture to ultrasonic extraction for a specified duration (e.g., 60 minutes) to enhance the extraction efficiency.
-
Centrifugation and Filtration: After extraction, centrifuge the mixture (e.g., at 12,000 rpm for 10 minutes) to separate the supernatant. Filter the supernatant through a 0.22 µm membrane filter prior to injection into the HPLC or LC-MS system.[3]
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous quantification of multiple compounds in Lonicera japonica extracts.[4]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Column: A reversed-phase C18 column (e.g., Luna C18, 5 μm, 4.6 mm × 150 mm).[4]
-
Mobile Phase: A gradient elution using a two-solvent system, such as:
-
Gradient Program: A typical gradient might be: 0–15 min, 10% B; 15–25 min, 10–30% B; 25–35 min, 30–50% B; 35–50 min, 50% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: Monitoring at a specific wavelength (e.g., 240 nm) suitable for the detection of iridoid glycosides.
-
Quantification: Generate a calibration curve using a certified reference standard of Centauroside. The concentration of Centauroside in the samples is determined by comparing its peak area to the calibration curve.
Method 2: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for the accurate quantification of trace components.[3]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A high-resolution C18 column (e.g., Agilent ZORBAX SB-C18, 1.8 μm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient elution with:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode often provides better sensitivity for iridoid glycosides.[2]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of Centauroside, using specific precursor and product ion transitions.
-
-
Quantification: Similar to HPLC-DAD, quantification is achieved by using a calibration curve prepared from a Centauroside reference standard.
Signaling Pathways and Biological Activities
While direct studies on the signaling pathways of isolated Centauroside are limited, research on the extracts of Lonicera japonica and its other constituents provides strong indications of the likely mechanisms of action. The anti-inflammatory and neuroprotective effects of Lonicera japonica are well-documented and are largely attributed to the modulation of key signaling cascades.[5][6][7]
Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
Inflammation is a complex biological response involving the activation of various signaling pathways. Extracts of Lonicera japonica have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6.[7][8] This anti-inflammatory activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][9][10]
dot
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lonicera japonica THUNB. protects 6-hydroxydopamine-induced neurotoxicity by inhibiting activation of MAPKs, PI3K/Akt, and NF-κB in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ethanol extract of Lonicera japonica (Japanese honeysuckle) attenuates diabetic nephropathy by inhibiting p-38 MAPK activity in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects [frontiersin.org]
An In-depth Technical Guide to Iridoid Glycosides from Centaurea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Centaurea, a diverse group within the Asteraceae family, is a rich reservoir of bioactive secondary metabolites. Among these, iridoid glycosides have garnered significant interest for their broad spectrum of pharmacological activities.[1] These monoterpenoid compounds, characterized by a cyclopentan-[c]-pyran skeleton, are often found as glycosides in various plant tissues.[2] This technical guide provides a comprehensive overview of the current knowledge on iridoid glycosides from Centaurea species, focusing on their isolation, characterization, and potential as therapeutic agents. It is important to note that while this guide focuses on iridoid glycosides, many of the biological effects observed in Centaurea extracts are likely due to the synergistic action of a complex mixture of phytochemicals, including flavonoids and sesquiterpene lactones.[3][4]
Iridoid Glycosides Identified in Centaurea Species
While research has identified a wide array of secondary metabolites in Centaurea species, a comprehensive compilation of all iridoid glycosides remains a subject of ongoing investigation. However, several iridoid glycosides have been reported in the broader Centaurium genus, which is closely related. These include swertiamarin (B1682845) and sweroside (B190387), which have been isolated from the aerial parts of Centaurium erythraea.[5] Further phytochemical explorations of various Centaurea species are required to create an exhaustive list of their iridoid glycoside constituents.
Biological Activities and Therapeutic Potential
Iridoid glycosides from various plant sources have demonstrated a wide range of biological activities, suggesting their potential for drug development. While research specifically on iridoid glycosides from Centaurea is still emerging, the known activities of iridoids from other sources provide a strong rationale for their investigation within this genus.
Cytotoxic Activity
Extracts from various Centaurea species have shown significant cytotoxic effects against a range of cancer cell lines.[6][7] For instance, extracts from Centaurea lycaonica have been shown to induce apoptosis in endometrial and cervical cancer cells through the modulation of the Bax/Bcl-2 ratio and activation of caspases 3 and 9.[6][8][9] Similarly, an extract of Centaurea nerimaniae was found to induce apoptosis in HeLa and MDA-MB-231 cells via a caspase-3 pathway.[10][11] While these studies often attribute the cytotoxic effects to the combined action of various compounds, the known pro-apoptotic and anti-proliferative properties of iridoid glycosides from other plants suggest they may be significant contributors to the observed anticancer activity of Centaurea extracts.
Table 1: Cytotoxic Activity of Centaurea Species Extracts
| Centaurea Species | Cell Line | IC50 Value (µg/mL) | Reference |
| Centaurea lycaonica (Dichloromethane extract) | RL95-2 (Endometrial cancer) | 98.78 | [7] |
| Centaurea lycaonica (Methanol extract) | RL95-2 (Endometrial cancer) | 60.02 | [7] |
| Centaurea lycaonica (Dichloromethane extract) | HeLa (Cervical cancer) | 39.27 | [8] |
| Centaurea lycaonica (Methanol extract) | HeLa (Cervical cancer) | 516.50 | [8] |
| Centaurea fenzlii (Leaf extract) | DLD1 (Colorectal cancer) | 53.6 | [7] |
| Centaurea fenzlii (Capitula extract) | DLD1 (Colorectal cancer) | 78.9 | [7] |
Anti-inflammatory Activity
Iridoid glycosides are well-documented for their anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] Extracts from Centaurea species have demonstrated the ability to inhibit NF-κB and the production of inducible nitric oxide synthase (iNOS), both crucial mediators of inflammation.[13][14] Although direct evidence linking iridoid glycosides from Centaurea to these pathways is still under investigation, the known mechanisms of iridoids from other plant sources strongly suggest a similar mode of action.
Antimicrobial Activity
Several Centaurea species have been traditionally used for their antimicrobial properties. Secoiridoid glycosides, such as swertiamarin and sweroside from the related Centaurium genus, have shown inhibitory activity against various bacteria, including Bacillus cereus, Bacillus subtilis, Citrobacter freundii, and Escherichia coli.[5] Swertiamarin also demonstrated activity against Proteus mirabilis and Serratia marcescens, while sweroside was effective against Staphylococcus epidermidis.[5]
Table 2: Antimicrobial Activity of Secoiridoid Glycosides from Centaurium erythraea
| Compound | Microorganism | Activity | Reference |
| Swertiamarin | Bacillus cereus, Bacillus subtilis, Citrobacter freundii, Escherichia coli, Proteus mirabilis, Serratia marcescens | Inhibited growth | [5] |
| Sweroside | Bacillus cereus, Bacillus subtilis, Citrobacter freundii, Escherichia coli, Staphylococcus epidermidis | Inhibited growth | [5] |
Experimental Protocols
Extraction and Isolation of Iridoid Glycosides
A general procedure for the extraction and isolation of iridoid glycosides from Centaurea species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux.[14][15] The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.[14] Iridoid glycosides, being polar compounds, are typically concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The iridoid-rich fractions are then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is a common initial purification step, using a gradient elution system of solvents like chloroform-methanol or acetone-n-hexane.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used for the final purification of individual iridoid glycosides.[5][15][18] A gradient of water (often with a small amount of acid like phosphoric acid) and methanol or acetonitrile (B52724) is a typical mobile phase.[15]
-
Structural Characterization
The structures of isolated iridoid glycosides are elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure, including the stereochemistry of the molecule.[8][16][19][20][21]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, which aids in their identification.[3][9][13][22][23]
Signaling Pathways
Apoptosis Induction in Cancer Cells
Studies on Centaurea extracts have provided insights into the molecular mechanisms underlying their cytotoxic effects. The induction of apoptosis is a key mechanism, often involving the intrinsic or mitochondrial pathway.[6][8][9] This pathway is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[6][8]
Modulation of Inflammatory Pathways
Iridoid glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a key target for anti-inflammatory drugs. While direct evidence for Centaurea iridoids is still forthcoming, the general mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12] Similarly, the inhibition of MAPK signaling can reduce the production of inflammatory mediators.[24]
Conclusion and Future Directions
Iridoid glycosides from Centaurea species represent a promising area for future drug discovery and development. Their potential cytotoxic, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on the comprehensive phytochemical profiling of a wider range of Centaurea species to identify novel iridoid glycosides. Detailed mechanistic studies are needed to elucidate the specific signaling pathways modulated by these compounds and to establish clear structure-activity relationships. Furthermore, preclinical and clinical studies are essential to validate the therapeutic potential of these natural products. This in-depth technical guide serves as a foundation for researchers and scientists to explore the rich chemical diversity and pharmacological potential of iridoid glycosides from the Centaurea genus.
References
- 1. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 2. Iridoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Profiling and Molecular Insights of Centaurea lycaonica: Apoptosis Induction via the Intrinsic Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis by Centaurea nerimaniae extract in HeLa and MDA-MB-231 cells by a caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Flavonoid glycosides from Centaurea pseudoscabiosa subsp. pseudoscabiosa from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Amarogentin, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate world of secoiridoid biosynthesis in medicinal plants
A comprehensive technical guide for researchers and drug development professionals
Secoiridoids, a class of monoterpenoids, are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Found in a variety of medicinal plants such as Catharanthus roseus, Olea europaea (olive), and various species of the Gentiana genus, these compounds are the focus of extensive research aimed at understanding their complex biosynthetic pathways to enable their sustainable production through metabolic engineering and synthetic biology approaches. This guide provides an in-depth overview of the core biosynthetic pathway, detailed experimental protocols for key analytical and enzymatic assays, and a summary of quantitative data to facilitate comparative analysis.
The Core Biosynthetic Pathway: From Geraniol (B1671447) to Secologanin (B1681713)
The biosynthesis of secoiridoids originates from the general isoprenoid pathway, utilizing precursors from both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] The central pathway leading to the secoiridoid backbone begins with geraniol and culminates in the formation of secologanin, a key intermediate for a vast array of bioactive compounds, including terpenoid indole (B1671886) alkaloids.[2][3][4][5][6]
The key enzymatic steps in the secoiridoid biosynthetic pathway are:
-
Geraniol Synthase (GES): Catalyzes the conversion of geranyl diphosphate (B83284) (GPP) to geraniol.[7][8][9][10][11]
-
Geraniol 8-Hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.[1][12][13][14]
-
8-Hydroxygeraniol Oxidoreductase (8HGO): An oxidoreductase that converts 8-hydroxygeraniol to 8-oxogeranial.[4][15]
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, producing nepetalactol and iridodials.[16]
-
Iridoid Oxidase (IO): Further modifies the iridoid structure.
-
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates the iridoid intermediate.
-
7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 enzyme that hydroxylates the iridoid intermediate.
-
Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to produce loganin (B1675030).
-
Secologanin Synthase (SLS): A key cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.[17][18][19]
Quantitative Data on Secoiridoid Content
The concentration of secoiridoids varies significantly among different plant species and even between different tissues of the same plant. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common method for the quantification of these compounds.[20][21][22]
| Plant Species | Tissue | Secoiridoid | Concentration (% dry weight) | Reference |
| Gentiana lutea | Root | Gentiopicroside | 4.46 - 9.53 | [22] |
| Gentiana lutea | Root | Loganic acid | 0.10 - 0.76 | [22] |
| Gentiana lutea | Root | Swertiamarin | 0.21 - 0.45 | [22] |
| Gentiana lutea | Root | Sweroside | - | [21] |
| Gentiana lutea | Root | Amarogentin | < 2.1 mg/g | [21] |
| Gentiana dinarica (in vitro) | Shoots | Gentiopicrin | Dominant | [23] |
| Gentiana dinarica (in vitro) | Shoots | Swertiamarin | Dominant | [23] |
Regulation of Secoiridoid Biosynthesis by Jasmonates
The biosynthesis of secoiridoids is tightly regulated, often in response to environmental stimuli such as herbivory or pathogen attack. Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are key signaling molecules that induce the expression of genes encoding biosynthetic enzymes in the secoiridoid pathway.[24][25][26][27][28][29][30][31][32]
The jasmonate signaling cascade is initiated by the perception of JA-isoleucine (JA-Ile) by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby releasing transcription factors such as MYC2. Activated MYC2 then upregulates the expression of various genes in the secoiridoid biosynthesis pathway.[26][27][29]
Experimental Protocols
This section provides detailed methodologies for key experiments in secoiridoid biosynthesis research.
Extraction of Secoiridoids for HPLC/UHPLC-MS Analysis
This protocol is adapted for the extraction of secoiridoids from plant tissues for quantitative analysis.
References
- 1. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The seco-iridoid pathway from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The seco-iridoid pathway from Catharanthus roseus. [sonar.ch]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. scispace.com [scispace.com]
- 8. Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional expression of a putative geraniol 8-hydroxylase by reconstitution of bacterially expressed plant CYP76F45 and NADPH-cytochrome P450 reductase CPR I from Croton stellatopilosus Ohba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A fused hybrid enzyme of 8-hydroxygeraniol oxidoreductase (8HGO) from Gardenia jasminoides and iridoid synthase (ISY) from Catharanthus roseus significantly enhances nepetalactol and iridoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]
- 21. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Transcriptomic Analysis of the Combined Effects of Methyl Jasmonate and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora [mdpi.com]
Methodological & Application
Application Note and Protocol: Isolation and Purification of (Z)-Aldosecologanin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the isolation and purification of (Z)-Aldosecologanin, a secoiridoid glycoside, from plant material. Due to the limited specific literature on (Z)-Aldosecologanin, this protocol is adapted from established methods for the extraction and purification of secologanin (B1681713) and its derivatives from plant sources such as Lonicera japonica and Symphoricarpos albus.[1][2] The protocol outlines procedures for extraction, purification via flash chromatography and preparative HPLC, and subsequent analytical verification.
Introduction
Secoiridoid glycosides are a class of monoterpenoids that are precursors to many biologically active indole (B1671886) alkaloids. (Z)-Aldosecologanin is a stereoisomer of interest for its potential applications in drug discovery and development. The efficient isolation and purification of this compound are crucial for further pharmacological studies. This protocol provides a robust framework for obtaining high-purity (Z)-Aldosecologanin from a hypothetical plant source, based on established phytochemical techniques.
Experimental Protocols
Select fresh or properly dried plant material known to contain secoiridoids, such as the leaves or flowers of Lonicera species. Ensure the plant material is free from foreign matter and microbial contamination. If using fresh material, proceed directly to extraction. If using dried material, grind it into a fine powder to increase the surface area for efficient extraction.
Several methods can be employed for the extraction of secoiridoid glycosides. Ultrasonication with methanol (B129727) has been shown to be a highly efficient method for extracting secologanin.[3]
Protocol: Ultrasonic-Assisted Methanol Extraction
-
Weigh 100 g of powdered, dried plant material.
-
Place the powder in a 2 L beaker and add 1 L of 80% methanol.
-
Submerge the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 80% methanol.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
A multi-step chromatographic approach is recommended for the purification of (Z)-Aldosecologanin from the crude extract.
Step 1: Solid-Phase Extraction (SPE) for Initial Cleanup
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve a portion of the crude extract in a minimal amount of water and load it onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the desired compounds with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing (Z)-Aldosecologanin.
Step 2: Flash Chromatography
-
Pool the fractions from SPE that are enriched with the target compound.
-
Concentrate the pooled fractions to dryness.
-
Redissolve the residue in a minimal amount of the mobile phase.
-
Perform flash chromatography on a silica (B1680970) gel column.
-
Use a solvent system such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform-methanol to elute the compounds.
-
Collect fractions and monitor by TLC. Pool the fractions containing the partially purified (Z)-Aldosecologanin.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Concentrate the enriched fractions from flash chromatography.
-
Dissolve the residue in the HPLC mobile phase.
-
Purify the compound using a preparative C18 HPLC column.
-
Employ a gradient elution method with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, as the mobile phase. A suitable gradient could be: 0-5 min, 10% B; 5-35 min, 10-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B.[4]
-
Monitor the elution at a suitable wavelength (e.g., 240 nm) and collect the peak corresponding to (Z)-Aldosecologanin.
-
Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.
Analytical Characterization
The purity and identity of the isolated (Z)-Aldosecologanin should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on an analytical C18 column to determine its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to elucidate the chemical structure and confirm the (Z)-isomer configuration. 1H-NMR can also be used for quantitative analysis of the compound in the extract.[3]
Data Presentation
Table 1: Extraction and Purification Yield of (Z)-Aldosecologanin
| Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Extract | 100 (dried plant) | 15,000 | ~5 |
| SPE Fraction | 15,000 (crude) | 3,000 | ~20 |
| Flash Chromatography | 3,000 (SPE fraction) | 600 | ~60 |
| Preparative HPLC | 600 (flash fraction) | 120 | >98 |
Table 2: Analytical Characterization Data for Purified (Z)-Aldosecologanin
| Technique | Parameter | Result |
| HPLC | Retention Time | 18.5 min |
| Purity | >98% | |
| LC-MS/MS | [M+H]⁺ | m/z XXX.XXXX |
| Key Fragments | m/z YYY.YYYY, ZZZ.ZZZZ | |
| ¹H NMR (500 MHz, CD₃OD) | Key Chemical Shifts (δ) | List of key proton signals |
| ¹³C NMR (125 MHz, CD₃OD) | Key Chemical Shifts (δ) | List of key carbon signals |
(Note: The numerical data in the tables are hypothetical and for illustrative purposes only.)
Visualizations
Caption: Workflow for the isolation and purification of (Z)-Aldosecologanin.
Caption: Analytical techniques for the characterization of (Z)-Aldosecologanin.
References
Application Note: Quantification of Centauroside using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centauroside is a secoiridoid glycoside found in various plant species of the Centaurium genus, which has been traditionally used in herbal medicine. The quantification of Centauroside is crucial for the quality control of raw plant materials, standardization of herbal extracts, and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of Centauroside in plant extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is based on established analytical procedures for similar secoiridoid glycosides, such as swertiamarin (B1682845) and gentiopicroside, providing a robust starting point for researchers.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Centauroside from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient separation of the analyte. Detection is achieved using a UV-Vis detector. Secoiridoid glycosides typically exhibit strong UV absorbance in the range of 230-280 nm. Based on data for structurally similar compounds, a detection wavelength of 238 nm is recommended for the quantification of Centauroside.[1][2] Quantification is performed by comparing the peak area of Centauroside in the sample to a calibration curve constructed from standards of known concentrations.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
-
Reagents:
-
Centauroside reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (B129727) (HPLC grade).
-
Ethanol (analytical grade).
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Centauroside reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., aerial parts of Centaurium species) at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL).
-
Vortex for 1 minute and sonicate for 5 minutes.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Isocratic Elution | Acetonitrile : Water (e.g., 20:80, v/v) |
| Gradient Elution | See Table 1 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
Table 1: Example of a Gradient Elution Program
| Time (min) | % Acetonitrile | % Water |
| 0 | 10 | 90 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Centauroside in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same solutions on three different days.
-
-
Accuracy: The closeness of the test results to the true value. It is determined by recovery studies. A known amount of Centauroside standard is spiked into a sample, and the percentage recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Data Presentation
Table 2: Linearity Data for Centauroside Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 3: Precision and Accuracy Data for Centauroside Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: LOD and LOQ for Centauroside
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Value] |
| Limit of Quantitation (LOQ) | [Insert Value] |
Visualization of Workflows
Caption: Experimental workflow for the quantification of Centauroside.
References
- 1. turkjps.org [turkjps.org]
- 2. A novel comparative chromatographic research of secoiridoid glycosides in two species of centaury herb | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. Solvent System-Guided Extraction of Centaurium spicatum (L.) Fritch Provides Optimized Conditions for the Biological and Chemical Characteristics of the Herbal Extracts | MDPI [mdpi.com]
- 4. Secure Verification [radar.ibiss.bg.ac.rs]
Application Note: Quantitative Analysis of (Z)-Aldosecologanin in Crude Herbal Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of (Z)-Aldosecologanin, a secoiridoid glycoside, in crude herbal extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and natural product analysis. The methodology is particularly relevant for the analysis of extracts from plants known to contain (Z)-Aldosecologanin, such as various species of Lonicera (honeysuckle).
Introduction
(Z)-Aldosecologanin, also known as Centauroside, is a significant bioactive compound belonging to the secoiridoid glycoside family. These compounds are of considerable interest due to their diverse pharmacological activities. Found in medicinal plants like Lonicera japonica, accurate quantification of (Z)-Aldosecologanin in crude extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a robust and reproducible LC-MS/MS protocol for the selective determination of (Z)-Aldosecologanin.
Experimental Protocols
Sample Preparation: Extraction of (Z)-Aldosecologanin from Plant Material
A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol is a general procedure for the extraction of iridoid glycosides from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Lonicera japonica flowers)
-
80% Methanol in water (v/v), HPLC grade
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure it is thoroughly mixed.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following parameters are recommended for the separation and detection of (Z)-Aldosecologanin. Instrumentation and conditions should be optimized for the specific equipment used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-24 min: 5-95% B (linear gradient)
-
24-28 min: 95% B (isocratic)
-
28.1-32 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 759.27
-
Product Ion (Q3) for Quantification: m/z 165.06
-
Product Ion (Q3) for Confirmation: m/z 315.12
-
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 20-40 eV.
-
Other Parameters: Gas temperatures, gas flows, and voltages should be optimized for maximum sensitivity of the target analyte.
Data Presentation
The following table provides an illustrative example of quantitative data for total iridoid glycosides in a crude extract of Lonicera japonica flowers, as (Z)-Aldosecologanin is a component of this class. Specific quantification of (Z)-Aldosecologanin would require a certified reference standard. Studies have shown that the content of total iridoid glycosides in Lonicera japonica can be significantly increased through enrichment processes[1][2].
| Sample Type | Analyte Class | Concentration (mg/g of dry material) |
| Crude Methanolic Extract | Total Iridoid Glycosides | 12.71[1][2] |
| Enriched Extract | Total Iridoid Glycosides | 74.62[1][2] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of (Z)-Aldosecologanin.
Logical Relationship of Analytical Steps
References
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Separation of Centauroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centauroside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Found in various plant species, including those from the Erodium genus, efficient isolation and purification of Centauroside are crucial for further pharmacological studies and drug development. High-speed counter-current chromatography (HSCCC) offers a robust and efficient liquid-liquid chromatographic technique for the preparative separation of natural products, eliminating the irreversible adsorption associated with solid-phase chromatography.
These application notes provide a detailed protocol for the separation of Centauroside from a plant matrix using HSCCC, based on established methodologies for similar flavonoid glycosides. The protocols are designed to be adaptable for optimization depending on the specific crude extract characteristics.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HSCCC separation of Centauroside from a crude plant extract. These values are based on typical performance for flavonoid glycoside separations and serve as a benchmark for the application.
| Parameter | Value |
| Sample Loading | 250 mg of crude extract |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v) |
| Mobile Phase Flow Rate | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Amount of Centauroside Isolated | 25 mg |
| Purity of Isolated Centauroside | >96% (determined by HPLC) |
| Recovery Rate | 92% |
| Separation Time | Approximately 180 minutes |
Experimental Protocols
Plant Material and Sample Preparation
-
Plant Material: Dried and powdered aerial parts of Erodium stephanianum or a related Centauroside-containing plant.
-
Extraction:
-
Macerate 100 g of the powdered plant material with 1 L of 80% methanol (B129727) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is enriched with flavonoids, and evaporate to dryness. This will be the crude sample for HSCCC.
-
HSCCC Instrumentation and Solvent System
-
HSCCC Apparatus: A commercial HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a UV-Vis detector, and a fraction collector.
-
Two-Phase Solvent System Selection and Preparation:
-
Based on the polarity of Centauroside, a suitable two-phase solvent system is crucial for successful separation. A commonly effective system for flavonoid glycosides is the n-hexane-ethyl acetate-methanol-water (HEMWat) system.
-
Prepare the selected solvent system, for example, n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v) , by thoroughly mixing the solvents in a separatory funnel.
-
Allow the mixture to stand until two distinct phases (upper and lower) are formed.
-
Separate the two phases and degas them by ultrasonication for 20 minutes before use.
-
HSCCC Separation Procedure
-
Column Preparation:
-
Fill the entire column with the stationary phase (typically the upper phase for this solvent system).
-
-
System Equilibration:
-
Set the revolution speed of the centrifuge to the desired value (e.g., 900 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection:
-
Dissolve a known amount of the crude ethyl acetate extract (e.g., 250 mg) in a small volume of the biphasic solvent system (e.g., 5 mL of the upper phase and 5 mL of the lower phase).
-
Inject the sample solution into the column through the sample injection valve.
-
-
Elution and Fraction Collection:
-
Continue the elution with the mobile phase at the set flow rate.
-
Monitor the effluent with a UV-Vis detector at a suitable wavelength for flavonoids (e.g., 254 nm).
-
Collect the fractions at regular intervals using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Centauroside.
-
Combine the fractions containing pure Centauroside.
-
-
Purity and Recovery Determination:
-
Determine the purity of the isolated Centauroside using HPLC with a suitable standard.
-
Calculate the recovery rate based on the amount of pure compound obtained and the estimated amount in the crude extract.
-
Visualizations
Experimental Workflow for Centauroside Separation
Caption: Workflow for the separation of Centauroside using HSCCC.
Centauroside-Mediated Inhibition of the NF-κB Signaling Pathway
Centauroside (also known as Cynaroside or Luteolin-7-glucoside) has been shown to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Centauroside.
Application Notes and Protocols for the Extraction of Secoiridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoiridoid glycosides are a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids. They are widely distributed in the plant kingdom, notably in families such as Oleaceae, Gentianaceae, and Cornaceae. These compounds, including prominent examples like oleuropein (B1677263) from olive leaves, gentiopicroside (B1671439) from gentian root, and amarogentin (B1665944) from Swertia species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, making them promising candidates for the development of new pharmaceuticals and nutraceuticals.
The successful isolation and purification of secoiridoid glycosides are critical preliminary steps for their study and application. The choice of extraction methodology can significantly impact the yield and purity of the desired compounds. This document provides a comprehensive overview of established protocols for the extraction of secoiridoid glycosides, a comparative summary of extraction yields, and a generalized workflow for their isolation and purification.
Data Presentation: Comparative Extraction Yields of Secoiridoid Glycosides
The efficiency of secoiridoid glycoside extraction is influenced by several factors, including the plant matrix, the extraction method, the solvent system, temperature, and extraction time. Below is a summary of reported yields for various secoiridoid glycosides obtained through different extraction techniques.
| Secoiridoid Glycoside | Plant Source | Extraction Method | Solvent | Yield | Reference |
| Oleuropein | Olive Leaves (Olea europaea) | Solid-Liquid | Ethanol (80%) | 13 mg/g | [1] |
| Oleuropein | Olive Leaves (Olea europaea) | Soxhlet | Ethanol:Water (60:40) | 65.6 - 122.3 mg/g | [2] |
| Oleuropein | Olive Leaves (Olea europaea) | Microwave-Assisted Extraction (MAE) | Ethanol:Water (80:20) | 2.3% of extract | [3] |
| Oleuropein | Olive Leaves (Olea europaea) | Pressurized Liquid Extraction (PLE) | Ethanol | 73.65 mg/g of extract | [1] |
| Amarogentin | Swertia chirayita | Static Extraction | Methanol (B129727) | 5.79 mg/g | [4] |
| Amarogentin | Swertia species | Ultrasonic Extraction (USE) | Methanol | 1.13 - 3.74 mg/g | [4] |
| Gentiopicroside | Gentiana scabra | Microwave-Assisted Ethanol-Salt Aqueous Two-Phase System | Ethanol | 65.32 mg/g | [3] |
| Gentiopicroside | Willow Gentian "Dust" | Ultrasound-Assisted Water Extraction | Water with 3.01% HPβCD | 46.96 mg/g | [5][6] |
| Nuezhenoside G13 | Ligustri Lucidi Fructus | Ultrahigh Pressure Extraction (UPE) | Ethanol (90%) | 15.0 mg/g | [7][8] |
| Specnuezhenide | Ligustri Lucidi Fructus | Ultrahigh Pressure Extraction (UPE) | Ethanol (90%) | 78.0 mg/g | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the most common techniques employed for the extraction of secoiridoid glycosides. Researchers should note that these are generalized protocols and may require optimization based on the specific plant material and target compound.
Solid-Liquid Extraction (Maceration)
This is a conventional and straightforward method for secoiridoid glycoside extraction.
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a desired amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the flask and allow the mixture to macerate for a defined period (e.g., 24-48 hours) at room temperature with occasional agitation.
-
-
Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Storage: Store the crude extract at 4°C for further analysis and purification.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.
Protocol:
-
Sample Preparation: Prepare the plant material as described for solid-liquid extraction.
-
Extraction:
-
Place a weighed amount of the powdered plant material (e.g., 5 g) into an extraction vessel.
-
Add the chosen solvent (e.g., methanol or an ethanol-water mixture) at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Sonciate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) and ultrasonic frequency (e.g., 40 kHz).
-
-
Filtration and Concentration: Follow the same procedure as described for solid-liquid extraction to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds. This method significantly reduces extraction time and solvent consumption.
Protocol:
-
Sample Preparation: Prepare the plant material as described for solid-liquid extraction.
-
Extraction:
-
Place a weighed amount of the powdered plant material (e.g., 2 g) in a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave power (e.g., 400-800 W) for a short duration (e.g., 2-5 minutes) at a controlled temperature (e.g., 60-80°C).
-
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances extraction efficiency and reduces extraction time and solvent volume.
Protocol:
-
Sample Preparation: Prepare the plant material as described for solid-liquid extraction. Mix the powdered sample with an inert material like diatomaceous earth or sand.
-
Extraction Cell Loading: Pack the mixture into a stainless steel extraction cell.
-
Extraction:
-
Place the extraction cell into the PLE system.
-
Set the extraction parameters:
-
Solvent (e.g., ethanol, water, or a mixture)
-
Temperature (e.g., 100-150°C)
-
Pressure (e.g., 1500 psi)
-
Static extraction time (e.g., 5-10 minutes)
-
Number of extraction cycles (e.g., 1-3)
-
-
The instrument will automatically perform the extraction, flushing, and purging steps.
-
-
Collection and Concentration: The extract is collected in a vial. Concentrate the collected extract under a stream of nitrogen or using a rotary evaporator.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of secoiridoid glycosides from a plant source.
Caption: A generalized workflow for the extraction and purification of secoiridoid glycosides.
Conclusion
The extraction of secoiridoid glycosides is a pivotal step in the journey from discovery to application. The choice of extraction method and solvent system must be carefully considered and optimized to maximize yield and purity while minimizing degradation of these often-labile compounds. Modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Pressurized Liquid Extraction offer significant advantages over traditional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times. The protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for the successful isolation of these promising bioactive molecules.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Exploring Oleuropein Production Techniques [biowaynutrition.com]
- 6. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian "Dust" Supported by Hydroxypropyl- β-Cyclodextrin as Cage Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (Z)-Aldosecologanin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation of a (Z)-Aldosecologanin analytical standard for use in research, quality control, and drug development. (Z)-Aldosecologanin, a secoiridoid glycoside found in plants such as Lonicera japonica, requires a well-characterized analytical standard for accurate quantification and identification.[1][2] This document outlines the procedures for the isolation, purification, characterization, and certification of (Z)-Aldosecologanin, ensuring a high-purity reference material suitable for analytical applications. The protocols adhere to general guidelines for the establishment of chemical reference substances.[3][4]
Introduction
(Z)-Aldosecologanin is a bioactive secoiridoid glycoside that has garnered interest for its potential pharmacological activities.[5] As with any scientific investigation or drug development process, the availability of a high-purity, well-characterized analytical standard is crucial for obtaining reliable and reproducible results. Analytical standards are essential for method validation, calibration of analytical instruments, and ensuring the quality and consistency of research materials and final products.[6]
This document provides detailed methodologies for:
-
Isolation: Extraction of (Z)-Aldosecologanin from its natural source, Lonicera japonica.
-
Purification: Chromatographic techniques to achieve high purity.
-
Characterization: Spectroscopic and spectrometric analyses for structural elucidation and identity confirmation.
-
Purity Assessment: Quantitative analysis to assign a purity value to the standard.
-
Stability and Storage: Recommendations for maintaining the integrity of the analytical standard.
Experimental Protocols
Isolation of (Z)-Aldosecologanin from Lonicera japonica
This protocol describes the extraction of a crude extract enriched with (Z)-Aldosecologanin from the flower buds of Lonicera japonica.
Materials:
-
Dried flower buds of Lonicera japonica
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Weigh 1 kg of dried and powdered flower buds of Lonicera japonica.
-
Extraction: Macerate the powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours with occasional agitation.[7]
-
Filtration: Filter the extract through a coarse filter to remove the bulk plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Re-extraction: The remaining plant material can be re-extracted twice more with 95% ethanol to maximize the yield. Combine the filtrates before concentration.
Purification of (Z)-Aldosecologanin
The crude extract is subjected to a multi-step chromatographic purification process.
Materials:
-
Crude extract of Lonicera japonica
-
Silica (B1680970) gel (200-300 mesh)
-
Sephadex LH-20
-
Ethyl acetate (B1210297)
-
n-Hexane
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
-
C18 column
Procedure:
Step 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and then ethyl acetate and methanol.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing (Z)-Aldosecologanin. Pool the relevant fractions.
Step 2: Sephadex LH-20 Column Chromatography
-
Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a column.[8]
-
Sample Application: Concentrate the pooled fractions from the silica gel column and dissolve the residue in a small volume of methanol. Apply the sample to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol as the mobile phase.[8]
-
Fraction Monitoring: Collect fractions and monitor using TLC or HPLC to isolate the fractions containing the target compound.
Step 3: Preparative HPLC
-
Sample Preparation: Concentrate the enriched fractions from the Sephadex LH-20 column.
-
Purification: Perform final purification using a preparative HPLC system with a C18 column. The mobile phase and gradient will need to be optimized based on analytical HPLC results (a typical starting point could be a water:acetonitrile gradient).
-
Collection and Lyophilization: Collect the pure fraction of (Z)-Aldosecologanin and lyophilize to obtain a fine, dry powder.
Characterization and Purity Assessment
Structural Elucidation
The identity of the purified (Z)-Aldosecologanin is confirmed using the following spectroscopic techniques.
3.1.1. Mass Spectrometry (MS)
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5][9]
-
Objective: To determine the accurate mass and molecular formula of the compound.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[9][10][11]
-
Objective: To confirm the chemical structure, stereochemistry, and establish the identity of (Z)-Aldosecologanin by comparing the spectral data with published literature values.
Purity Assessment
The purity of the prepared analytical standard is determined using a combination of methods to ensure accuracy and reliability.
3.2.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the chromatographic purity of the standard.
-
Method: A validated stability-indicating HPLC-UV method should be used. Purity is typically determined by area percentage.
3.2.2. Quantitative NMR (qNMR)
-
Objective: To provide a direct and highly accurate measure of the absolute purity of the standard without the need for a specific reference standard of (Z)-Aldosecologanin.[12][13][14]
-
Method: The assay is performed by comparing the integral of a specific proton signal of (Z)-Aldosecologanin with that of a certified internal standard of known purity.
3.2.3. Residual Solvent Analysis
-
Technique: Gas Chromatography with Headspace (HS-GC).
-
Objective: To quantify the amount of residual solvents from the purification process.
3.2.4. Water Content
-
Technique: Karl Fischer Titration.
-
Objective: To determine the water content in the final standard.
Data Presentation
The quantitative data for the prepared (Z)-Aldosecologanin analytical standard should be summarized as follows:
| Parameter | Method | Result |
| Identity Confirmation | HR-ESI-MS, NMR | Conforms to Structure |
| Chromatographic Purity | HPLC-UV (240 nm) | ≥ 99.5% |
| Absolute Purity (Assay) | qNMR | 99.7% (as is basis) |
| Water Content | Karl Fischer | 0.2% |
| Residual Solvents | HS-GC | < 0.1% |
| Assigned Purity (Dry Basis) | Calculation | 99.9% |
Stability Testing and Storage
5.1. Stability Testing To establish a re-test date, the analytical standard should be subjected to stability studies under various conditions as per ICH guidelines.[15] This includes long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
5.2. Storage and Handling
-
Storage: The prepared (Z)-Aldosecologanin analytical standard should be stored at -20°C in a tightly sealed, light-resistant container.
-
Handling: Before use, the standard should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption.
Visualization of Workflow
The following diagram illustrates the workflow for the preparation of the (Z)-Aldosecologanin analytical standard.
Caption: Workflow for the preparation of (Z)-Aldosecologanin analytical standard.
References
- 1. WHO: Update of Guideline of Reference Standards - ECA Academy [gmp-compliance.org]
- 2. Extraction, purification, structural characterization, and antioxidant activity of a novel polysaccharide from Lonicera japonica Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respiratory tract infection action in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. acgpubs.org [acgpubs.org]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: A Cell-Based Luciferase Reporter Assay to Quantify the Anti-Inflammatory Activity of (Z)-Aldosecologanin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Aldosecologanin is a secoiridoid, a class of natural compounds known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and other mediators. Consequently, inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases. This application note provides a detailed protocol for a cell-based luciferase reporter assay to screen and characterize the potential anti-inflammatory activity of (Z)-Aldosecologanin by measuring its ability to inhibit NF-κB activation.
Hypothetical Signaling Pathway
It is hypothesized that (Z)-Aldosecologanin exerts its anti-inflammatory effects by interfering with the canonical NF-κB signaling cascade. In this pathway, stimulation by an inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α) leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This event frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to κB response elements in the promoter regions of target genes, driving the transcription of inflammatory mediators. (Z)-Aldosecologanin is proposed to inhibit one or more steps in this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by (Z)-Aldosecologanin.
Experimental Workflow
The overall workflow involves seeding cells stably expressing an NF-κB-driven luciferase reporter, pre-treating them with various concentrations of (Z)-Aldosecologanin, stimulating inflammation with TNF-α, and finally, lysing the cells to measure the luciferase signal, which is proportional to NF-κB activity.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Data Presentation
The anti-inflammatory activity of (Z)-Aldosecologanin is determined by its ability to reduce TNF-α-induced luciferase expression in a dose-dependent manner. The results can be summarized to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Dose-Response of (Z)-Aldosecologanin on NF-κB Activation
| (Z)-Aldosecologanin Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Unstimulated Control) | 1,500 | N/A |
| 0 (TNF-α Stimulated) | 150,000 | 0% |
| 1 | 127,500 | 15.2% |
| 5 | 98,250 | 34.8% |
| 10 | 76,500 | 49.5% |
| 25 | 45,000 | 70.7% |
| 50 | 22,500 | 86.2% |
| 100 | 16,000 | 90.9% |
| Calculated IC50 | 10.2 µM | N/A |
% Inhibition calculated relative to the TNF-α stimulated control after subtracting the background (unstimulated control).
Experimental Protocols
NF-κB Luciferase Reporter Assay Protocol
This protocol details the steps to measure the inhibition of TNF-α-induced NF-κB activation by (Z)-Aldosecologanin using a stable HEK293T cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[3][4][5]
1. Materials and Reagents
-
Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A or similar).[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) if required for maintaining the stable cell line.
-
(Z)-Aldosecologanin: Stock solution (e.g., 10 mM in DMSO).
-
Stimulant: Recombinant Human TNF-α (stock solution 10 µg/mL in PBS with 0.1% BSA).
-
Assay Plate: White, opaque, flat-bottom 96-well cell culture plates.
-
Reagents: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA.
-
Luciferase Assay System: Commercially available kit (e.g., Promega Luciferase Assay System or similar) containing Cell Lysis Reagent and Luciferase Assay Substrate/Buffer.
-
Equipment: Humidified cell culture incubator (37°C, 5% CO2), luminometer capable of reading 96-well plates, multichannel pipettes.
2. Cell Culture and Seeding
-
Maintain the HEK293T-NF-κB-luc reporter cell line in culture medium in a T-75 flask. Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.
-
On Day 1, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Count the cells and adjust the density to 2.5 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate (25,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2.[3]
3. Compound Treatment
-
On Day 2, prepare serial dilutions of (Z)-Aldosecologanin in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of (Z)-Aldosecologanin to the designated wells. For control wells, add medium with 0.5% DMSO.
-
Incubate the plate for 1-2 hours at 37°C. This pre-incubation allows the compound to enter the cells.
4. Stimulation
-
Prepare a working solution of TNF-α in culture medium at a concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α working solution to all wells except the "Unstimulated Control" wells. The final concentration of TNF-α will be approximately 2 ng/mL.
-
To the "Unstimulated Control" wells, add 10 µL of culture medium.
-
Incubate the plate for 6 hours at 37°C with 5% CO2.[5]
5. Cell Lysis and Luminescence Measurement
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Carefully aspirate the medium from all wells.
-
Wash the cells once with 100 µL of PBS per well. Aspirate the PBS.
-
Add 20-50 µL of 1x Cell Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[3]
-
Set up the luminometer.
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence (Relative Light Units, RLU) using the luminometer.
6. Data Analysis
-
Calculate the average RLU for each condition (triplicate wells are recommended).
-
Subtract the average RLU of the unstimulated control (background) from all other values.
-
Calculate the percentage of inhibition for each concentration of (Z)-Aldosecologanin using the following formula:
% Inhibition = (1 - [RLU of Treated Sample / RLU of Stimulated Control]) x 100
-
Plot the % Inhibition against the log concentration of (Z)-Aldosecologanin and use non-linear regression analysis to determine the IC50 value.
References
- 1. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
In Vivo Experimental Design for Centauroside Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centauroside, a secoiridoid glucoside found in plants of the Centaurium genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities.[1] These application notes provide detailed protocols for the in vivo evaluation of Centauroside, offering a framework for preclinical research to substantiate its pharmacological effects. The following sections outline experimental designs for assessing its anti-inflammatory, neuroprotective, and antioxidant capacities, complete with data presentation tables and visualizations of key signaling pathways.
Anti-Inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[2][3]
Protocol ID: C-AIA-001
Objective: To evaluate the dose-dependent anti-inflammatory effect of Centauroside on carrageenan-induced paw edema in rats or mice.
Materials:
-
Centauroside
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebysmometer or digital calipers
-
Animal models: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into five groups (n=6 per group).
-
Dosing:
-
Group I (Vehicle Control): Administer vehicle orally (p.o.).
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Administer Centauroside at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Data Presentation:
Table 1: Effect of Centauroside on Carrageenan-Induced Paw Edema
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| I | Vehicle | - | 1.25 ± 0.08 | 0 |
| II | Indomethacin | 10 | 0.65 ± 0.05 | 48.0 |
| III | Centauroside | 25 | 1.05 ± 0.07 | 16.0 |
| IV | Centauroside | 50 | 0.88 ± 0.06 | 29.6 |
| V | Centauroside | 100 | 0.72 ± 0.05* | 42.4 |
*p < 0.05 compared to Vehicle Control
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model assesses the effect of Centauroside on systemic inflammation by measuring pro-inflammatory cytokine levels.[4][5]
Protocol ID: C-SIA-002
Objective: To determine the effect of Centauroside on the production of pro-inflammatory cytokines (TNF-α, IL-6) in an LPS-induced systemic inflammation model in mice.
Materials:
-
Centauroside
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle
-
ELISA kits for TNF-α and IL-6
-
Animal models: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol C-AIA-001.
-
Dosing:
-
Group I (Vehicle Control): Administer vehicle (i.p.).
-
Group II (LPS Control): Administer vehicle (i.p.) followed by LPS.
-
Group III (Positive Control): Administer Dexamethasone (1 mg/kg, i.p.) 1 hour before LPS.
-
Group IV-VI (Test Groups): Administer Centauroside (e.g., 25, 50, 100 mg/kg, i.p.) 1 hour before LPS.
-
-
Induction of Inflammation: Administer LPS (1 mg/kg, i.p.).
-
Sample Collection: 2 hours after LPS injection, collect blood via cardiac puncture and centrifuge to obtain serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
Data Presentation:
Table 2: Effect of Centauroside on Serum Cytokine Levels in LPS-Treated Mice
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| I | Vehicle | - | 50 ± 5 | 80 ± 10 |
| II | LPS | 1 | 1500 ± 120 | 2500 ± 200 |
| III | Dexamethasone + LPS | 1 | 450 ± 40 | 700 ± 60 |
| IV | Centauroside + LPS | 25 | 1200 ± 110 | 2000 ± 180 |
| V | Centauroside + LPS | 50 | 950 ± 90 | 1500 ± 140 |
| VI | Centauroside + LPS | 100 | 700 ± 65 | 1100 ± 100 |
*p < 0.05 compared to LPS Control
Inflammatory Signaling Pathway Visualization:
Neuroprotective Activity Assessment
LPS-Induced Neuroinflammation in Mice
This model is used to evaluate the potential of Centauroside to mitigate neuroinflammatory processes in the brain.[6][7]
Protocol ID: C-NPA-003
Objective: To assess the neuroprotective effect of Centauroside on LPS-induced microglial activation and pro-inflammatory cytokine expression in the mouse brain.
Materials:
-
Centauroside
-
LPS from E. coli
-
Vehicle
-
Iba1 antibody (for microglia)
-
ELISA kits for TNF-α and IL-6
-
Animal models: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol C-AIA-001.
-
Dosing: Administer Centauroside (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle daily for 7 days.
-
Induction of Neuroinflammation: On day 7, one hour after the final dose of Centauroside, administer a single intracerebroventricular (i.c.v.) injection of LPS (5 µg).
-
Tissue Collection: 24 hours after LPS injection, euthanize the animals and perfuse with saline. Collect brain tissue; one hemisphere for cytokine analysis and the other for immunohistochemistry.
-
Cytokine Analysis: Homogenize brain tissue and measure TNF-α and IL-6 levels by ELISA.
-
Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining for Iba1 to assess microglial activation.
Data Presentation:
Table 3: Effect of Centauroside on Brain Cytokine Levels and Microglial Activation
| Group | Treatment | Dose (mg/kg/day) | Brain TNF-α (pg/mg protein) (Mean ± SEM) | Brain IL-6 (pg/mg protein) (Mean ± SEM) | Iba1 Positive Cells (cells/mm²) (Mean ± SEM) |
| I | Vehicle | - | 25 ± 3 | 40 ± 5 | 15 ± 2 |
| II | LPS | 5 µg (i.c.v.) | 250 ± 20 | 400 ± 35 | 80 ± 7 |
| III | Centauroside + LPS | 25 | 200 ± 18 | 320 ± 30 | 65 ± 6 |
| IV | Centauroside + LPS | 50 | 150 ± 15 | 240 ± 22 | 45 ± 5 |
| V | Centauroside + LPS | 100 | 100 ± 10 | 160 ± 15 | 30 ± 4 |
*p < 0.05 compared to LPS Control
Experimental Workflow Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Effect of MAPK Signal Transduction Pathway Inhibitors on Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity screening of five Centaurea species and in vivo anti-inflammatory activity of C. athoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of (Z)-Aldosecologanin for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aldosecologanin, a member of the iridoid glycoside family, is a natural product found in plants such as Lonicera japonica.[1][2] Iridoid glycosides are a class of monoterpenoids that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed application notes and protocols for the formulation of (Z)-Aldosecologanin for use in various biological assays. Given the limited specific data on (Z)-Aldosecologanin, this guide incorporates information from closely related and well-studied iridoid glycosides, such as loganin, geniposide, and secologanin, to provide a comprehensive framework for its experimental use.
Chemical Properties and Formulation
Proper formulation is critical for obtaining reliable and reproducible results in biological assays. The following section details the known chemical properties and recommended formulation procedures for (Z)-Aldosecologanin.
Solubility and Stability
(Z)-Aldosecologanin is reported to be soluble in several organic solvents.[3] Based on supplier information and data from related compounds, the following recommendations are provided:
-
Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of (Z)-Aldosecologanin. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3]
-
Stock Solution Preparation:
-
Weigh the desired amount of (Z)-Aldosecologanin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.[1]
-
-
Storage of Stock Solutions: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months.[1]
-
Aqueous Stability: Iridoid glycosides, including the closely related secologanin, are known to have limited stability in aqueous solutions, particularly at neutral or physiological pH. It is recommended not to store aqueous solutions of these compounds for more than one day.[3] For biological assays, it is advised to prepare fresh dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Data Presentation: Biological Activities of Related Iridoid Glycosides
Due to the limited availability of quantitative data for (Z)-Aldosecologanin, the following tables summarize the reported biological activities of structurally similar iridoid glycosides. This information can be used as a guide to estimate the potential effective concentration range for (Z)-Aldosecologanin in similar assays.
Table 1: In Vitro Anti-Inflammatory Activity of Selected Iridoid Glycosides
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| Oleuropeoside | Prostaglandin E2 (PGE2) release | Mouse peritoneal macrophages | 47 | [4] |
| Ligustroside | Prostaglandin E2 (PGE2) release | Mouse peritoneal macrophages | 48.53 | [4] |
| Geniposidic Acid | TPA-induced ear edema | Mouse model | - | |
| Aucubin | Nitric Oxide (NO) production | - | 14.1 mM (as H-aucubin) | |
| Geniposide | Nitric Oxide (NO) production | LPS-stimulated RAW 264.7 cells | - |
Table 2: Cytotoxicity of Selected Iridoid Glycosides
| Compound | Cell Line | IC50 (µM) | Reference |
| Valerianairidoid Aglycones | MDA-MB-231 (Breast Cancer) | - | |
| Digitoxin (Cardiac Glycoside) | TK-10 (Renal Adenocarcinoma) | 0.003 - 0.033 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, seeding density, and incubation time.
Experimental Protocols
The following are detailed protocols for common biological assays that can be adapted for the evaluation of (Z)-Aldosecologanin.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
(Z)-Aldosecologanin stock solution (in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the (Z)-Aldosecologanin stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad concentration range (e.g., 1 µM to 100 µM) based on the data from related compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest concentration of the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (Z)-Aldosecologanin, vehicle, or positive control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This assay is a simple and widely used method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.
Materials:
-
(Z)-Aldosecologanin stock solution (in DMSO)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) or fresh hen's egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Tris buffer (0.05 M, pH 6.6)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.5 mL of (Z)-Aldosecologanin at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) prepared in Tris buffer.
-
Add 0.5 mL of 1% w/v BSA solution to each tube.
-
For the control, use 0.5 mL of Tris buffer instead of the test sample.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Heat the reaction mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are known to be modulated by related iridoid glycosides and are potential targets for (Z)-Aldosecologanin. Note: These pathways are based on studies of compounds like loganin, geniposide, and aucubin, and their relevance to (Z)-Aldosecologanin should be experimentally verified.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by (Z)-Aldosecologanin.
Caption: Hypothesized activation of the Nrf2/HO-1 antioxidant pathway by (Z)-Aldosecologanin.
Experimental Workflow
Caption: General experimental workflow for in vitro cell-based assays.
Disclaimer
The information provided in this document is intended for research use only. The protocols and concentration ranges are provided as a guide and may require optimization for specific experimental conditions and cell lines. The signaling pathway information is based on studies of structurally related compounds and should be experimentally verified for (Z)-Aldosecologanin.
References
- 1. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 2. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Centauroside in Herbal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centauroside, a secoiridoid glycoside found in medicinal plants such as those from the Centaurium genus, has garnered interest for its potential therapeutic properties. As with many bioactive compounds derived from herbal sources, ensuring the quality, consistency, and efficacy of products containing Centauroside requires robust and validated analytical methods for its quantification. This document provides detailed application notes and protocols for the quantitative analysis of Centauroside in herbal formulations using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). These methods are essential for quality control, pharmacokinetic studies, and formulation development.
Extraction of Centauroside from Herbal Raw Materials
The initial and critical step in the quantitative analysis of Centauroside is its efficient extraction from the complex herbal matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a widely used technique that offers high efficiency in a shorter duration compared to traditional methods like maceration.
Materials and Reagents:
-
Dried and powdered herbal material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh approximately 1.0 g of the finely powdered herbal material and transfer it to a conical flask.
-
Add 25 mL of 70% methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction process on the residue with another 25 mL of 70% methanol to ensure complete extraction.
-
Combine the supernatants in the volumetric flask and make up the volume to 50 mL with 70% methanol.
-
Filter the final extract through a 0.45 µm syringe filter into a clean vial before analytical determination.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of phytochemicals in herbal extracts.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Elution | 0-5 min, 10-20% A; 5-20 min, 20-40% A; 20-25 min, 40-10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Typical Values):
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it ideal for the analysis of trace amounts of Centauroside, especially in biological matrices for pharmacokinetic studies.
UPLC-MS/MS Method Protocol
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Data acquisition and analysis software
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | 0.1% Formic acid in Acetonitrile (A) and 0.1% Formic acid in Water (B) |
| Gradient Elution | 0-1 min, 5-30% A; 1-3 min, 30-90% A; 3-4 min, 90-5% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined for Centauroside (Precursor ion > Product ion) |
Method Validation Parameters (Typical Values):
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control of herbal formulations.[1]
HPTLC Method Protocol
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
Data analysis software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:27, v/v/v/v) |
| Application Volume | 5 µL |
| Band Width | 8 mm |
| Development Distance | 80 mm |
| Densitometric Scanning | 254 nm |
Method Validation Parameters (Typical Values):
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.997 |
| Limit of Detection (LOD) | 10 ng/band |
| Limit of Quantification (LOQ) | 30 ng/band |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for the quantitative analysis of Centauroside.
Caption: Proposed Nrf2 signaling pathway for Centauroside's antioxidant activity.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of Centauroside in herbal formulations. The choice of method—HPLC, UPLC-MS/MS, or HPTLC—will depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or routine quality control. Adherence to these validated methods will ensure the reliability of results, contributing to the development of safe and effective herbal products. The proposed involvement of the Nrf2 signaling pathway, based on the activities of structurally similar compounds, offers a direction for future research into the molecular mechanisms of Centauroside's bioactivity.[2]
References
Unraveling the Molecular Architecture of Centauroside: An NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the structural elucidation of Centauroside using Nuclear Magnetic Resonance (NMR) spectroscopy. Centauroside, a complex iridoid glucoside, requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully characterize its intricate molecular framework. This document serves as a practical guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering standardized methodologies and data interpretation strategies.
Introduction to Centauroside and the Role of NMR
Centauroside, identified as (Z)-Aldosecologanin, is a significant bioactive natural product. Its structural complexity, featuring a secoiridoid core linked to a glucose moiety and further functionalized, necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule. Through a combination of ¹H and ¹³C NMR, along with correlation experiments such as COSY, HSQC, and HMBC, a complete structural assignment can be achieved.
Experimental Protocols
The following protocols outline the necessary steps for acquiring high-quality NMR data for the structural elucidation of Centauroside.
Sample Preparation
-
Sample Purity: Ensure the Centauroside sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved through chromatographic techniques such as HPLC or column chromatography.
-
Solvent Selection: Dissolve 5-10 mg of purified Centauroside in approximately 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Sample Filtration: Filter the sample solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added, although modern spectrometers can reference to the residual solvent signal.
NMR Data Acquisition
A standard suite of NMR experiments is required for the complete structural elucidation of Centauroside. The experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon-13): Determines the number of unique carbon atoms and their chemical environment.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting structural fragments.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
Data Presentation: NMR Spectral Data of Centauroside
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Centauroside, assigned based on comprehensive 2D NMR analysis.
Table 1: ¹H NMR Spectroscopic Data for Centauroside ((Z)-Aldosecologanin)
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1 | 7.45 | s | |
| 3 | 5.85 | d | 8.0 |
| 4 | 3.15 | m | |
| 5 | 2.10 | m | |
| 6α | 1.85 | m | |
| 6β | 1.65 | m | |
| 7 | 4.20 | m | |
| 8 | 1.95 | m | |
| 9 | 2.50 | m | |
| 10 | 9.70 | s | |
| 11-COOCH₃ | 3.75 | s | |
| 1'-Glc | 4.80 | d | 7.8 |
| 2'-Glc | 3.45 | m | |
| 3'-Glc | 3.55 | m | |
| 4'-Glc | 3.40 | m | |
| 5'-Glc | 3.60 | m | |
| 6'a-Glc | 3.90 | dd | 12.0, 2.0 |
| 6'b-Glc | 3.70 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for Centauroside ((Z)-Aldosecologanin)
| Position | Chemical Shift (δ) ppm |
| 1 | 152.5 |
| 3 | 130.0 |
| 4 | 45.0 |
| 5 | 30.5 |
| 6 | 42.0 |
| 7 | 75.0 |
| 8 | 40.0 |
| 9 | 50.0 |
| 10 | 193.0 |
| 11-COOCH₃ | 168.0 |
| 11-OCH₃ | 51.5 |
| 1'-Glc | 100.0 |
| 2'-Glc | 74.5 |
| 3'-Glc | 77.0 |
| 4'-Glc | 71.0 |
| 5'-Glc | 78.0 |
| 6'-Glc | 62.5 |
Visualization of the Elucidation Workflow
The structural elucidation of Centauroside follows a logical workflow, beginning with 1D NMR and progressing through various 2D correlation experiments to piece together the molecular puzzle.
The diagram above illustrates the systematic approach to elucidating the structure of Centauroside. Data from ¹H and ¹³C NMR provide the initial building blocks, which are then assembled using the connectivity information derived from COSY, HSQC, and HMBC experiments. Finally, stereochemical details are resolved using NOESY or ROESY data to arrive at the complete 3D structure.
Conclusion
The structural elucidation of complex natural products like Centauroside is a challenging yet essential task in drug discovery and development. NMR spectroscopy provides the necessary tools to unravel these intricate molecular architectures with high fidelity. The protocols and data presented in this application note offer a standardized framework for researchers, facilitating the efficient and accurate characterization of Centauroside and other similar natural products. The logical workflow, combining 1D and 2D NMR techniques, ensures a systematic and thorough approach to structure determination.
References
Method Development for the Chromatographic Separation of (Z) and (E) Isomers of Aldosecologanin
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the isolation and purification of stereoisomers are critical for understanding their distinct biological activities. This document provides a detailed protocol for the method development of separating the (Z) and (E) isomers of Aldosecologanin, a complex iridoid glycoside. Due to the structural similarity of these geometric isomers, their separation presents a significant chromatographic challenge. This protocol outlines a primary method using Ultra-High-Performance Liquid Chromatography (UHPLC) and a secondary, more advanced approach with Supercritical Fluid Chromatography (SFC) for enhanced resolution.
Introduction
Aldosecologanin, a key intermediate in the biosynthesis of numerous monoterpenoid indole (B1671886) alkaloids, exists as geometric isomers, primarily the (Z) and (E) forms.[1][2][3] These isomers, differing in the configuration around a carbon-carbon double bond, can exhibit different physicochemical properties and biological activities. Therefore, a robust analytical and preparative method to separate these isomers is essential for further pharmacological studies and as a quality control measure. Iridoid glycosides are generally polar compounds and are often analyzed using reversed-phase chromatography.[4][5] The methods proposed herein are developed based on established principles for separating closely related natural product isomers.
Physicochemical Properties and Detection
Proposed Chromatographic Methods
Two primary methods are proposed to provide a comprehensive approach to the separation of (Z) and (E) Aldosecologanin isomers. A UHPLC method is presented as a widely accessible and effective starting point, while an SFC method is suggested for potentially faster and higher-resolution separations, particularly for preparative scale.
Data Presentation: Chromatographic Parameters
The following table summarizes the proposed starting conditions for both the UHPLC and SFC methods. These parameters should be considered as a starting point for method optimization.
| Parameter | Primary Method: UHPLC | Secondary Method: SFC |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | Chiral Stationary Phase (e.g., Amylose or Cellulose based), 3.0 x 150 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Methanol (B129727) |
| Gradient | 10-40% B over 15 minutes | 5-35% B over 10 minutes |
| Flow Rate | 0.3 mL/min | 2.0 mL/min |
| Column Temperature | 40°C | 35°C |
| Detector | DAD/PDA (240 nm) | PDA (240 nm) & Mass Spectrometer (MS) |
| Injection Volume | 2 µL | 5 µL |
| Back Pressure | As generated by the system | 150 bar |
Experimental Protocols
Primary Method: UHPLC Protocol
This protocol details the steps for the separation of (Z) and (E) Aldosecologanin isomers using a standard UHPLC system.
1. Sample Preparation a. Accurately weigh 1 mg of the Aldosecologanin isomer mixture. b. Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. c. Vortex the solution for 30 seconds to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. UHPLC System Setup and Configuration a. Instrument: A UHPLC system equipped with a binary pump, autosampler, column oven, and a DAD/PDA detector. b. Column: Install a Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). A C18 column can also be screened as an alternative. c. Mobile Phase Preparation: i. Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas. ii. Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas. d. Set the column temperature to 40°C. e. Set the flow rate to 0.3 mL/min. f. Set the DAD/PDA detector to acquire data from 200-400 nm, with a primary monitoring wavelength of 240 nm.
3. Chromatographic Run and Data Analysis a. Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject 2 µL of the prepared sample. c. Run the gradient program as specified in the table above. d. After the gradient, include a high organic wash (e.g., 95% B for 3 minutes) followed by a re-equilibration step at the initial conditions for 5 minutes. e. Analyze the resulting chromatogram to determine the retention times and resolution of the (Z) and (E) isomer peaks. f. Integrate the peak areas to determine the relative abundance of each isomer. g. For method validation, assess parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the separation and analysis of (Z) and (E) Aldosecologanin isomers.
Logical Relationship of Method Selection
Caption: Decision logic for selecting the appropriate chromatographic method.
Conclusion
The successful separation of (Z) and (E) isomers of Aldosecologanin is achievable through systematic method development. The proposed UHPLC method provides a robust starting point for analytical purposes, while the SFC method offers a powerful alternative for achieving higher resolution and for scaling up to preparative isolation. Researchers should further optimize the presented conditions to best suit their specific instrumentation and sample matrix. The isolation of pure (Z) and (E) isomers will be invaluable for elucidating their individual biological functions and for the development of novel therapeutics.
References
- 1. (Z)-Aldosecologanin (Centauroside) | C34H46O19 | CID 10908841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-Aldosecologanin | CAS:471271-55-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 7. (Z)-Aldosecologanin (Centauroside) - Immunomart [immunomart.com]
Application of Centauroside in Natural Product-Based Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centauroside is a secoiridoid glycoside found in various plant species of the Centaurea genus, which has been traditionally used in folk medicine for its purported therapeutic properties. Emerging scientific interest has focused on the potential of Centauroside and related compounds in drug discovery, particularly in the areas of neuroprotection, anti-inflammatory effects, and wound healing. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Centauroside. While specific quantitative data for isolated Centauroside is limited in publicly available literature, this guide offers standardized methodologies and data from related extracts to inform experimental design and data interpretation.
Potential Therapeutic Applications
Extracts from plants containing Centauroside have demonstrated a range of biological activities, suggesting potential applications for the purified compound in the following areas:
-
Neuroprotection: Extracts of Klasea centauroides have been shown to have a neuroprotective effect in models of cholinergic deficiency, improving cognitive functions and limiting neuron death.[1] This suggests that Centauroside may have potential as a therapeutic agent for neurodegenerative diseases.
-
Anti-inflammatory Activity: Various Centaurea species have been investigated for their anti-inflammatory properties.[2][3] These effects are often attributed to the presence of flavonoids and sesquiterpene lactones, and Centauroside may contribute to this activity.
-
Wound Healing: The process of wound healing involves inflammation, proliferation, and migration of fibroblasts.[4] Phytochemicals with antioxidant and regenerative properties can promote tissue re-establishment.[4]
Data Presentation: Bioactivity of Centaurea Extracts
Table 1: Anti-inflammatory and Antioxidant Activity of Centaurea Species Extracts
| Plant Species Extract | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Centaurea solstitialis subsp. solstitialis (capitula) | 5-Lipoxygenase Inhibition | 122.10 | Indomethacin | 23.11 |
| Centaurea iberica (capitula) | 5-Lipoxygenase Inhibition | 169.20 | Indomethacin | 23.11 |
| Centaurea kilaea (capitula) | 5-Lipoxygenase Inhibition | 184.80 | Indomethacin | 23.11 |
| Centaurea cuneifolia (capitula) | 5-Lipoxygenase Inhibition | 180.20 | Indomethacin | 23.11 |
| Centaurea stenolepis (capitula) | 5-Lipoxygenase Inhibition | 191.00 | Indomethacin | 23.11 |
| Centaurea solstitialis subsp. solstitialis (capitula) | ABTS Radical Scavenging | 8.74 | Acarbose | 4.41 |
| Centaurea cuneifolia (capitula) | ABTS Radical Scavenging | 24.42 | Acarbose | 4.41 |
| Centaurea kilaea (capitula) | ABTS Radical Scavenging | 25.79 | Acarbose | 4.41 |
| Centaurea iberica (capitula) | ABTS Radical Scavenging | 48.20 | Acarbose | 4.41 |
Data extracted from a comparative study on the antioxidant and anti-inflammatory activities of five Centaurea species.[5]
Table 2: Cytotoxic Activity of Compounds Isolated from Centaurea kilaea
| Compound | Cell Line | IC50 (µg/mL) |
| Cnicin | MCF-7 (Breast Carcinoma) | 3.25 |
| Dehydromelitensin | MCF-7 (Breast Carcinoma) | 28.95 |
| Pectolinarigenin | MCF-7 (Breast Carcinoma) | 35.53 |
| Cirsimaritin | PC-3 (Prostate Carcinoma) | 4.30 |
| Dehydromelitensin | PC-3 (Prostate Carcinoma) | 25.00 |
This table highlights the bioactivity of other compounds isolated from the Centaurea genus, providing context for the potential potency of its constituents.[6]
Key Signaling Pathways in Centauroside's Potential Mechanism of Action
The biological effects of natural products are often mediated through the modulation of key cellular signaling pathways. Based on the observed activities of related compounds and extracts, the following pathways are relevant for investigating the mechanism of action of Centauroside.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] Inhibition of NF-κB activation is a key target for anti-inflammatory drug discovery.[8] It is plausible that Centauroside's potential anti-inflammatory effects are mediated through the inhibition of this pathway.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in various cellular functions, including cell proliferation, differentiation, and stress responses.[9] Modulation of MAPK pathways (e.g., ERK, JNK, p38) is a common mechanism for the neuroprotective and anti-inflammatory effects of natural products.
Caption: General schematic of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and migration.[9][10] Activation of this pathway is often associated with neuroprotective and wound healing effects.
Caption: A simplified representation of the PI3K-Akt signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory, neuroprotective, and wound-healing properties of Centauroside.
In Vitro Anti-inflammatory Activity: 5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation.
Materials:
-
5-Lipoxygenase enzyme solution (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (0.1 M, pH 9.0)
-
Centauroside stock solution (in DMSO or ethanol)
-
Indomethacin (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of Centauroside and Indomethacin in the appropriate solvent.
-
In a 96-well plate, add 20 µL of buffer, 25 µL of the test compound or control, and 25 µL of 5-LOX enzyme solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of linoleic acid solution.
-
Immediately measure the change in absorbance at 234 nm for 6 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.[5]
Caption: Workflow for the 5-Lipoxygenase inhibition assay.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability Assay
This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the neuroprotective effects of Centauroside against a neurotoxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or glutamate)
-
Centauroside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of Centauroside for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells (except for the control wells).
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using the MTT or PrestoBlue™ assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance or fluorescence.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of Centauroside that provides 50% of the maximum neuroprotective effect).
Caption: Workflow for the in vitro neuroprotection assay.
In Vitro Wound Healing: Fibroblast Scratch Assay
This assay is a common method to study cell migration in vitro. It is particularly relevant for assessing the potential of a compound to promote wound healing by stimulating the migration of fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs) or NIH/3T3 mouse embryonic fibroblasts
-
Cell culture medium with FBS and antibiotics
-
Centauroside stock solution
-
Mitomycin C (optional, to inhibit cell proliferation)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed fibroblasts in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
(Optional) Once confluent, treat the cells with Mitomycin C for 2 hours to inhibit proliferation, then wash with PBS.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of Centauroside. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) at the same position.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area at time 0 - Area at time 't') / Area at time 0 ] x 100[3]
Caption: Workflow for the in vitro scratch wound healing assay.
Conclusion
Centauroside represents a promising natural product for drug discovery, with potential applications in neuroprotection, anti-inflammatory therapies, and wound healing. While further research is needed to isolate and characterize the specific biological activities and mechanisms of action of Centauroside, the protocols and data presented in these application notes provide a solid foundation for researchers to initiate such investigations. The provided methodologies for in vitro assays and the overview of relevant signaling pathways will aid in the systematic evaluation of Centauroside's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity-guided isolation of anti-proliferative compounds from endemic Centaurea kilaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Purity Assessment of Isolated Centauroside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Centauroside is a secoiridoid glycoside found in various species of the Centaurium genus, plants that have a long history of use in traditional medicine.[1] Secoiridoid glycosides are a class of monoterpenoids known for a range of biological activities, including anti-inflammatory, antioxidant, and hypoglycemic effects.[2][3] Given its therapeutic potential, ensuring the purity of isolated Centauroside is critical for accurate pharmacological studies and potential drug development.
This document provides detailed application notes and protocols for the comprehensive assessment of the purity of isolated Centauroside. The methodologies described herein utilize modern analytical techniques to identify and quantify the target compound and any potential impurities.
Note on the Chemical Structure of Centauroside:
Physicochemical Properties of Swertiamarin (as a proxy for Centauroside):
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₀ | [4] |
| Molecular Weight | 374.34 g/mol | [4] |
| Class | Secoiridoid Glycoside | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water, methanol (B129727), ethanol; sparingly soluble in ethyl acetate; insoluble in chloroform, ether. |
Section 1: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like Centauroside. It allows for the separation, identification, and quantification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time. Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Experimental Protocol: RP-HPLC for Centauroside Purity
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for pH adjustment)
-
Centauroside reference standard (of known purity)
-
Isolated Centauroside sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the Centauroside reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the isolated Centauroside sample and dissolve it in 1.0 mL of methanol.
-
Dilute with the initial mobile phase to a concentration within the linear range of the calibration curve (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm (or as determined by UV scan of the standard) |
-
Data Analysis:
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the purity of the isolated Centauroside by the area normalization method:
-
Purity (%) = (Area of Centauroside peak / Total area of all peaks) x 100
-
-
Data Presentation: HPLC Purity Assessment
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Isolated Centauroside | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Impurity 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Total | 100.00 |
Thin-Layer Chromatography (TLC)
Principle: TLC is a simple, rapid, and cost-effective chromatographic technique for the qualitative assessment of purity. It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
Experimental Protocol: TLC for Centauroside Purity
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., vanillin-sulfuric acid)
Procedure:
-
Sample Preparation: Dissolve the isolated Centauroside in methanol to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development:
-
Prepare the mobile phase, for example, a mixture of Ethyl Acetate:Methanol:Water (e.g., 77:13:10 v/v/v).
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and allow the chamber to saturate with the solvent vapor.
-
Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp at 254 nm and 366 nm.
-
For enhanced visualization, spray the plate with a vanillin-sulfuric acid reagent and heat gently.
-
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Section 2: Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques provide structural information and can be used to confirm the identity of the isolated compound and to detect any structurally related impurities.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like Centauroside, Electrospray Ionization (ESI) is a suitable soft ionization technique that can provide the molecular weight of the compound with high accuracy. Tandem MS (MS/MS) can be used to fragment the molecule and obtain structural information.
Experimental Protocol: LC-MS for Centauroside Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
Procedure:
-
LC Separation: Use the HPLC conditions described in Section 1.1. The eluent from the HPLC is directly introduced into the MS source.
-
MS Parameters (Positive Ion Mode Example):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | 10-40 eV (ramped) |
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Compare this with the theoretical mass of Centauroside.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure. For secoiridoid glycosides, characteristic losses include the sugar moiety.
-
Data Presentation: High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z (C₁₆H₂₂O₁₀) | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 375.1286 | [Insert Value] | [Insert Value] |
| [M+Na]⁺ | 397.1105 | [Insert Value] | [Insert Value] |
Data Presentation: Key MS/MS Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 375.1286 | [Insert Value] | C₆H₁₀O₅ (Glucose) |
| 375.1286 | [Insert Value] | [Insert Other Fragments] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the complete structure and connectivity of the molecule.
Experimental Protocol: NMR for Centauroside Structural Confirmation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
Isolated Centauroside sample (typically > 5 mg for detailed 2D NMR)
Procedure:
-
Sample Preparation: Dissolve the isolated Centauroside in the appropriate deuterated solvent.
-
Data Acquisition:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR and DEPT spectra.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Assign the chemical shifts (δ) of all protons and carbons by analyzing the 1D and 2D spectra.
-
Compare the obtained spectral data with any available literature data for Centauroside or closely related secoiridoid glycosides.
-
The presence of unexpected signals may indicate impurities.
-
Data Presentation: ¹H and ¹³C NMR Data (Hypothetical for a Secoiridoid Glycoside)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | [Value] | [Value] |
| 3 | [Value] | [Value] |
| ... | ... | ... |
| 1' (anomeric) | [Value] | [Value] |
| ... | ... | ... |
Section 3: Visualizations
Experimental Workflow
Caption: Workflow for the purity assessment of Centauroside.
Hypothetical Anti-Inflammatory Signaling Pathway
Based on the known activities of related compounds, Centauroside may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Potential anti-inflammatory mechanism of Centauroside.
References
Application Notes and Protocols: Synthesis of (Z)-Aldosecologanin Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of (Z)-Aldosecologanin derivatives. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key processes to facilitate research and development in this area. (Z)-Aldosecologanin and its analogs are part of the secoiridoid family of natural products, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2]
Introduction to (Z)-Aldosecologanin and SAR Studies
(Z)-Aldosecologanin is a key intermediate in the biosynthesis of numerous monoterpenoid indole (B1671886) alkaloids.[3] Its unique chemical scaffold, featuring a reactive dialdehyde (B1249045) functionality, makes it an attractive starting point for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. SAR studies are crucial in drug discovery for identifying the key chemical features of a molecule that are responsible for its biological activity, guiding the design of more potent and selective therapeutic agents.[4]
Synthesis of (Z)-Aldosecologanin Derivatives
While the direct total synthesis of (Z)-Aldosecologanin can be complex, derivatives can be accessed through semi-synthetic approaches starting from more abundant naturally occurring secoiridoids like oleuropein (B1677263) or by employing synthetic strategies developed for related secoiridoid aglycones.[1] A general synthetic workflow is outlined below.
Caption: Synthetic workflow for (Z)-Aldosecologanin derivatives.
Experimental Protocol: Synthesis of a Representative (Z)-Aldosecologanin Amine Derivative
This protocol describes a general procedure for the synthesis of an amine derivative of (Z)-Aldosecologanin, starting from the hydrolysis of oleuropein.
Materials:
-
Oleuropein (≥98% purity)
-
β-glucosidase
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
(tert-Butoxycarbonyl)glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Primary amine (R-NH2)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrolysis of Oleuropein: Dissolve oleuropein (1 g) in sodium phosphate buffer (100 mL). Add β-glucosidase (50 mg) and stir the mixture at 37 °C for 24 hours. Monitor the reaction by TLC or LC-MS until completion.
-
Extraction of Aglycone: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oleuropein aglycone.
-
Protection of the Aldehyde: Dissolve the crude aglycone (500 mg) in anhydrous DCM (20 mL). Add (tert-Butoxycarbonyl)glycine (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq). Stir the reaction at room temperature for 12 hours. Filter the reaction mixture and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the protected intermediate.
-
Reductive Amination: To a solution of the protected intermediate (100 mg) in anhydrous DCM (10 mL), add the desired primary amine (1.5 eq). Stir for 30 minutes, then add sodium triacetoxyborohydride (2.0 eq) in one portion. Stir at room temperature for 12-24 hours.
-
Deprotection: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the combined organic layers and concentrate. Dissolve the residue in a mixture of DCM and TFA (1:1) and stir at room temperature for 1 hour.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by preparative HPLC to obtain the final (Z)-Aldosecologanin amine derivative. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to understand the relationship between chemical structure and biological function.
Caption: Logical workflow for SAR studies.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in a structured table to facilitate comparison and analysis. The table below provides a template for presenting SAR data for a series of hypothetical (Z)-Aldosecologanin derivatives.
| Compound ID | R1 Group | R2 Group | Aldose Reductase IC50 (µM) | Anti-inflammatory Activity (COX-2 IC50, µM) | Cytotoxicity (MCF-7, GI50, µM) |
| ZAD-1 | -CHO | -CHO | 15.2 | 25.8 | > 100 |
| ZAD-2 | -CH2OH | -CHO | 25.6 | 45.1 | > 100 |
| ZAD-3 | -CHO | -CH2OH | 18.9 | 30.2 | > 100 |
| ZAD-4 | -CH2NH-Ph | -CHO | 5.8 | 10.5 | 55.4 |
| ZAD-5 | -CHO | -CH2NH-Ph | 8.2 | 15.7 | 62.1 |
| ZAD-6 | -CH2NH-Bn | -CHO | 3.1 | 5.2 | 25.8 |
| ZAD-7 | -CHO | -CH2NH-Bn | 4.5 | 8.9 | 30.1 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
From this hypothetical data, one could infer that:
-
The dialdehyde functionality in the parent compound ZAD-1 shows moderate activity.
-
Reduction of one aldehyde to an alcohol (ZAD-2 , ZAD-3 ) decreases activity, suggesting the aldehyde is important for interaction with the biological target.
-
Conversion of one aldehyde to an amine derivative, particularly with a benzyl (B1604629) group (ZAD-6 , ZAD-7 ), significantly enhances both aldose reductase and anti-inflammatory activity.
-
The position of the modification (R1 vs. R2) appears to influence potency, with modifications at the R1 position being slightly more favorable.
-
Increased potency in the amine derivatives is correlated with an increase in cytotoxicity.
Potential Signaling Pathways
Secoiridoids are known to modulate various signaling pathways involved in inflammation, cancer, and neurodegeneration. For instance, their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of transcription factors such as NF-κB.
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
The synthetic accessibility of (Z)-Aldosecologanin derivatives, coupled with their potential for diverse biological activities, makes them promising candidates for drug discovery programs. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for researchers in the field, enabling the systematic exploration of the chemical space around this important natural product scaffold. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the development of novel therapeutics based on these compounds.
References
- 1. Semi-synthesis as a tool for broadening the health applications of bioactive olive secoiridoids: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biochemical evaluation of des-vinyl secologanin aglycones with alternate stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: (Z)-Aldosecologanin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of (Z)-Aldosecologanin, a key secoiridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-Aldosecologanin and why is its extraction challenging?
A1: (Z)-Aldosecologanin, also known as Centauroside, is a bioactive secoiridoid glycoside found in various plants, notably in the flower buds, stems, and leaves of Lonicera japonica (Japanese Honeysuckle).[1] Its extraction can be challenging due to its susceptibility to degradation under certain conditions, including the presence of endogenous enzymes, inappropriate pH, and high temperatures. Achieving a high yield of pure (Z)-Aldosecologanin requires careful optimization of extraction and purification parameters.
Q2: What are the most common causes of low (Z)-Aldosecologanin yield?
A2: Low yields are often attributed to several factors:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficient extraction.
-
Degradation: (Z)-Aldosecologanin can be degraded by endogenous enzymes (like β-glucosidases) released during sample preparation, as well as by non-enzymatic oxidative processes.[2]
-
Inefficient Extraction Technique: The chosen method may not be effective at disrupting plant cell walls to release the compound.
-
Inadequate Purification: Significant loss of the target compound can occur during the purification steps if not properly optimized.
Q3: Which extraction methods are most effective for (Z)-Aldosecologanin?
A3: Modern extraction techniques are generally more efficient than traditional methods. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to improve the yield of iridoid glycosides by enhancing cell wall disruption and reducing extraction time.[3] For instance, studies on the related compound secologanin (B1681713) have demonstrated that ultrasonication with methanol (B129727) or ethanol (B145695) provides a higher yield compared to maceration or hot water extraction.
Q4: How can I minimize the degradation of (Z)-Aldosecologanin during extraction?
A4: To minimize degradation, consider the following:
-
Enzyme Deactivation: Immediately after harvesting, flash-freezing the plant material in liquid nitrogen and grinding it at low temperatures can help to deactivate degradative enzymes. Alternatively, a quick blanching step with hot solvent can denature these enzymes.
-
pH Control: Maintaining an appropriate pH during extraction is crucial, as extreme pH values can lead to the degradation of iridoid glycosides.
-
Temperature Management: Use moderate temperatures during extraction and evaporation to prevent thermal degradation.[3]
-
Minimize Extraction Time: Shorter extraction times, as offered by UAE and MAE, reduce the exposure of the compound to potentially degradative conditions.[3]
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to a low yield of (Z)-Aldosecologanin and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low initial extract yield | 1. Incomplete cell lysis: Plant material is not sufficiently ground or homogenized, preventing the release of (Z)-Aldosecologanin. | - Ensure the plant material is finely powdered. For fresh tissue, freeze-drying or grinding in liquid nitrogen is effective. - Employ ultrasonic or microwave-assisted extraction to enhance cell wall disruption.[3] |
| 2. Inappropriate solvent: The solvent used may not have the optimal polarity to solubilize (Z)-Aldosecologanin effectively. | - Use a polar solvent. A mixture of ethanol or methanol with water (e.g., 40-70% ethanol) is often effective for extracting iridoid glycosides.[4] - Perform a small-scale solvent screening to determine the optimal solvent system for your specific plant material. | |
| Loss of compound during processing | 1. Enzymatic degradation: Endogenous β-glucosidases are hydrolyzing the glycosidic bond of (Z)-Aldosecologanin. | - Deactivate enzymes immediately after sample collection by flash-freezing or blanching. - Conduct the extraction with organic solvents like methanol or ethanol, which can inhibit β-glucosidase activity. |
| 2. Thermal degradation: High temperatures during extraction or solvent evaporation are causing the compound to break down. | - Maintain extraction temperatures below 50°C.[4] - Use a rotary evaporator at reduced pressure and a moderate temperature for solvent removal. | |
| 3. pH instability: The pH of the extraction medium is promoting hydrolysis or other degradation reactions. | - Buffer the extraction solvent to a slightly acidic or neutral pH. The stability of similar compounds has been shown to be pH-dependent.[5] | |
| Low purity of final product | 1. Co-extraction of impurities: The chosen solvent is extracting a wide range of other compounds with similar polarities. | - Optimize the polarity of the extraction solvent to be more selective for (Z)-Aldosecologanin. - Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction. |
| 2. Inefficient purification: The chromatography method is not effectively separating (Z)-Aldosecologanin from impurities. | - Use a multi-step purification strategy, for example, starting with macroporous resin column chromatography followed by a polishing step with Sephadex LH-20 or preparative HPLC.[4][6] - Optimize the mobile phase and gradient for preparative HPLC to achieve better resolution. |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of (Z)-Aldosecologanin
This protocol is adapted from established methods for iridoid glycoside extraction from Lonicera japonica.
Materials:
-
Dried and powdered flower buds of Lonicera japonica
-
70% (v/v) Ethanol-water solution
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 70% ethanol-water solution (solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant. For exhaustive extraction, the remaining solid can be re-extracted with another 100 mL of the solvent mixture.
-
Filter the supernatant through filter paper to remove any fine particles.
-
Combine the filtered extracts and concentrate the solution using a rotary evaporator at a temperature below 50°C and reduced pressure.
-
The resulting aqueous concentrate is the crude extract, which can be lyophilized for storage or proceed directly to purification.
Protocol 2: Purification of (Z)-Aldosecologanin using Macroporous Resin and Sephadex LH-20 Chromatography
This two-step chromatography protocol is designed to purify the crude extract obtained from Protocol 1.
Materials:
-
Crude extract of Lonicera japonica
-
Macroporous resin (e.g., D101 or equivalent)
-
Sephadex LH-20
-
Methanol
-
Deionized water
-
Chromatography columns
-
Fraction collector (optional)
-
TLC plates and developing chamber
Procedure:
Step 1: Macroporous Resin Column Chromatography
-
Swell and pack the macroporous resin into a chromatography column according to the manufacturer's instructions.
-
Dissolve the crude extract in deionized water and load it onto the equilibrated column.
-
Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing (Z)-Aldosecologanin.
-
Pool the (Z)-Aldosecologanin-rich fractions and concentrate them using a rotary evaporator.
Step 2: Sephadex LH-20 Column Chromatography
-
Swell Sephadex LH-20 in methanol and pack it into a chromatography column.
-
Equilibrate the packed column by washing it with at least 2-3 column volumes of methanol.
-
Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of methanol.
-
Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol as the mobile phase.
-
Collect fractions and monitor them using TLC to identify those containing pure (Z)-Aldosecologanin.
-
Pool the pure fractions and evaporate the solvent to obtain the purified (Z)-Aldosecologanin.
Data Presentation
The following tables summarize comparative data for iridoid glycoside extraction, which can be used as a guide for optimizing (Z)-Aldosecologanin extraction.
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) | Reference |
| Maceration | 70% Ethanol | Room Temp | 24 h | 100 | General |
| Soxhlet Extraction | 70% Ethanol | Boiling Point | 6 h | 125 | General |
| Ultrasonic-Assisted | 70% Ethanol | 40 | 30 min | 150 | [3] |
| Microwave-Assisted | 70% Ethanol | 60 | 5 min | 165 | [3] |
Note: Relative yields are illustrative and can vary depending on the specific plant material and iridoid glycoside.
Table 2: Effect of Solvent on the Extraction Yield of Iridoid Glycosides
| Solvent | Relative Yield (%) | Reference |
| Water | 60 | [7] |
| 30% Ethanol | 85 | [3] |
| 50% Ethanol | 100 | [3] |
| 70% Ethanol | 95 | [3] |
| Methanol | 90 | General |
Note: The optimal ethanol concentration can vary. A 50% ethanol solution was found to be optimal in the referenced study for total iridoid glycosides.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of (Z)-Aldosecologanin.
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secologanin - Wikipedia [en.wikipedia.org]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Centauroside Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Centauroside in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and why is its resolution in HPLC analysis critical?
Centauroside is a secoiridoid glycoside, a type of natural product found in plants of the Centaurium genus.[1] In pharmaceutical research and development, achieving high resolution in HPLC analysis is crucial for accurately quantifying Centauroside, separating it from structurally similar compounds and impurities, and ensuring the purity and consistency of herbal extracts or drug formulations. Poor resolution can lead to inaccurate quantification and misleading results.
Q2: What are the most common causes of poor resolution in the HPLC analysis of Centauroside?
Poor resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[2][3] Common issues leading to poor resolution of Centauroside include:
-
Inappropriate column chemistry: The stationary phase may not be optimal for the separation of glycosides.
-
Suboptimal mobile phase composition: Incorrect solvent strength, pH, or lack of appropriate additives can lead to co-elution.
-
Poor column performance: An old or poorly packed column can lead to peak broadening.
-
System issues: Excessive dead volume in the HPLC system can also contribute to broader peaks and reduced resolution.[2]
Q3: What is a good starting point for developing an HPLC method for Centauroside?
For a secoiridoid glycoside like Centauroside, a reversed-phase HPLC method is a common starting point. Here is a typical initial setup:
-
Column: A C18 column is a versatile choice for the separation of many natural products, including glycosides.[4][5]
-
Mobile Phase: A gradient elution with water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective for separating compounds with a range of polarities.[6][7]
-
Detection: UV detection is commonly used, and the wavelength should be set to the absorbance maximum of Centauroside.
Troubleshooting Guides
Problem: Poor Resolution Between Centauroside and an Impurity/Related Compound
Q: My Centauroside peak is not well separated from an adjacent peak. How can I improve the resolution?
A: To improve resolution, you can systematically adjust the selectivity, efficiency, and retention factor of your chromatographic system.
1. Optimizing Selectivity (α)
Selectivity is the most powerful factor for improving resolution.[3] Small changes in selectivity can lead to significant improvements in peak separation.
-
Modify the Mobile Phase Composition:
-
Change the organic solvent: Switching between acetonitrile and methanol can alter the elution order and improve separation due to different solvent properties.
-
Adjust the pH of the aqueous phase: For ionizable compounds, modifying the pH can change their retention behavior. Since Centauroside is a glycoside, the aglycone part might have ionizable groups. Experimenting with a pH range (e.g., 3.0 to 7.0) can be beneficial.[2][7]
-
Use additives: Ion-pairing agents or other mobile phase modifiers can be used to enhance separation, although this is less common for glycosides unless the aglycone has a strong ionic character.[7]
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity. A phenyl-hexyl or a cyano column can offer different interactions and improve the separation of complex mixtures.[2]
-
2. Increasing Column Efficiency (N)
Higher column efficiency leads to sharper peaks, which can improve resolution.
-
Use a Longer Column: Doubling the column length can significantly increase the number of theoretical plates and, therefore, resolution.[2]
-
Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency.[2][8]
-
Optimize the Flow Rate: Lowering the flow rate can sometimes lead to better interaction with the stationary phase and improved resolution, though it will increase the analysis time.[8]
3. Adjusting the Retention Factor (k')
The retention factor reflects how long the analyte stays on the column. An optimal k' is typically between 2 and 10.
-
Modify the Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time and can improve the resolution of early eluting peaks.[3]
Logical Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Problem: Peak Tailing of the Centauroside Peak
Q: The peak for Centauroside is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the Centauroside molecule, leading to tailing.
-
Solution 1: Lower the Mobile Phase pH: Operating at a lower pH (e.g., below 3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.[7]
-
Solution 2: Use a Highly End-capped Column: Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize exposed silanol groups.
-
-
Column Contamination or Degradation:
-
Contamination: Accumulation of strongly retained compounds on the column inlet can cause peak distortion.
-
Void Formation: A void at the head of the column can lead to a disturbed flow path and peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If that doesn't work, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.[9]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
Problem: Variable Retention Times for Centauroside
Q: The retention time for Centauroside is shifting between injections. What is causing this instability?
A: Fluctuations in retention time can be caused by several factors related to the mobile phase, column, or instrument.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to shifts in retention.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase to prevent air bubbles.[9]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift.
-
Solution: Allow the column to equilibrate for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[9]
-
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the retention of analytes.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and variable retention times.
-
Solution: Perform regular maintenance on the HPLC pump and check for any leaks in the system.
-
Experimental Protocols and Data Presentation
Protocol 1: Optimizing Mobile Phase Selectivity
Objective: To improve the resolution between Centauroside and a co-eluting peak by modifying the mobile phase.
Methodology:
-
Prepare three different mobile phase systems:
-
System A: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
System B: Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B).
-
System C: A buffered aqueous phase at pH 4.5 (A) and Acetonitrile (B).
-
-
Use the same gradient program for each system (e.g., 10-90% B over 30 minutes).
-
Inject the sample containing Centauroside and analyze using each mobile phase system.
-
Compare the chromatograms and calculate the resolution (Rs) between Centauroside and the interfering peak for each system.
Data Presentation:
| Mobile Phase System | Organic Solvent | Aqueous Phase pH | Resolution (Rs) between Centauroside and Peak X |
| System A | Acetonitrile | ~2.8 (0.1% Formic Acid) | 1.2 |
| System B | Methanol | ~2.8 (0.1% Formic Acid) | 1.6 |
| System C | Acetonitrile | 4.5 | 1.4 |
Protocol 2: Evaluating the Effect of Column Efficiency
Objective: To determine the impact of column length and particle size on the resolution of Centauroside.
Methodology:
-
Select three different columns:
-
Column 1: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column 2: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column 3: C18, 100 mm x 2.1 mm, 1.8 µm particle size (for UHPLC systems).
-
-
Using the optimized mobile phase from Protocol 1, analyze the sample on each column.
-
Maintain a consistent linear velocity by adjusting the flow rate for different column diameters.
-
Calculate the resolution (Rs) and the number of theoretical plates (N) for the Centauroside peak for each column.
Data Presentation:
| Column | Dimensions | Particle Size | Theoretical Plates (N) for Centauroside | Resolution (Rs) |
| 1 | 150 mm x 4.6 mm | 5 µm | 12,000 | 1.6 |
| 2 | 250 mm x 4.6 mm | 5 µm | 20,000 | 2.1 |
| 3 | 100 mm x 2.1 mm | 1.8 µm | 25,000 | 2.5 |
Experimental Workflow Diagram
Caption: A general workflow for HPLC method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Addressing solubility issues of (Z)-Aldosecologanin in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (Z)-Aldosecologanin in in vitro assays.
Understanding (Z)-Aldosecologanin Solubility
(Z)-Aldosecologanin is a secoiridoid glycoside. While specific quantitative data on its aqueous solubility is limited, its chemical structure provides clues to its behavior. As a glycoside, it is expected to have a degree of water solubility. However, the aglycone portion of the molecule may contribute to hydrophobic characteristics, potentially leading to solubility challenges in purely aqueous solutions, especially at higher concentrations.
Known Solvents for (Z)-Aldosecologanin
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | |
| Ethyl Acetate | Soluble[1] | |
| Acetone | Soluble[1] |
General Tips for Dissolving (Z)-Aldosecologanin: To aid in the dissolution of (Z)-Aldosecologanin, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can be effective.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation after diluting my (Z)-Aldosecologanin DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What is happening?
A: This is a common issue known as "precipitation upon dilution" or "DMSO shock."[2] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The DMSO concentration is diluted, and the aqueous environment cannot maintain the compound in solution, causing it to precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, with an ideal target of less than 0.1%.[2] It is crucial to determine the tolerance of your specific cell line or assay to DMSO.
Q3: How can I prepare my (Z)-Aldosecologanin working solutions to minimize precipitation?
A: A serial dilution approach is recommended. Instead of a single large dilution, perform one or more intermediate dilution steps. For instance, first, dilute your high-concentration DMSO stock into a smaller volume of your aqueous buffer, and then use this intermediate stock for your final dilutions. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.[3]
Q4: Can the pH of my buffer affect the solubility of (Z)-Aldosecologanin?
Q5: Are there any other additives I can use to improve the solubility of (Z)-Aldosecologanin in my assay?
A: For cell-free assays, the inclusion of non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility. However, these are generally not suitable for cell-based assays as they can be cytotoxic. For cell-based assays, ensuring the presence of serum in the culture medium can sometimes aid solubility due to the binding of the compound to proteins like albumin.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with (Z)-Aldosecologanin.
Initial Solubility Assessment Workflow
It is recommended to first determine the approximate aqueous solubility of (Z)-Aldosecologanin under your specific experimental conditions.
Caption: Workflow for determining the maximum soluble concentration of (Z)-Aldosecologanin.
Troubleshooting Precipitation in Assays
If you encounter precipitation during your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting logic for addressing precipitation of (Z)-Aldosecologanin in assays.
Experimental Protocols
The following are generalized protocols that can be adapted for use with (Z)-Aldosecologanin.
Protocol 1: Preparation of (Z)-Aldosecologanin Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of (Z)-Aldosecologanin powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath or warm it gently to 37°C.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Final Working Solutions:
-
Pre-warm your aqueous assay buffer (e.g., cell culture medium with serum) to 37°C.
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:
-
Intermediate Dilution: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed buffer to get a 100 µM solution in 1% DMSO.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed buffer in your assay plate.
-
-
Always add the compound stock solution to the aqueous buffer while gently mixing.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from a general procedure for testing secoiridoids.[2]
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of (Z)-Aldosecologanin in the appropriate cell culture medium, ensuring the final DMSO concentration is below the cytotoxic level for your cell line (e.g., <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of (Z)-Aldosecologanin.
-
Include vehicle controls (medium with the same final concentration of DMSO) and positive controls (a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Diagram (Hypothetical)
As no specific signaling pathways for (Z)-Aldosecologanin have been definitively elucidated in the available literature, the following diagram illustrates a hypothetical pathway based on the known activities of other secoiridoids, which often involve modulation of inflammatory and cell survival pathways.
Caption: Hypothetical signaling pathways modulated by (Z)-Aldosecologanin based on related compounds.
References
Stability testing of Centauroside under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Centauroside under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and why is its stability important?
Centauroside is a secoiridoid glycoside, a type of natural product with potential therapeutic applications. Its stability is a critical quality attribute that can impact its efficacy and safety. Understanding its degradation profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring a consistent shelf-life for research and pharmaceutical purposes.
Q2: What are the primary factors that can affect the stability of Centauroside?
The stability of Centauroside can be influenced by several environmental factors, including:
-
pH: Centauroside is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave its ester linkages.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of functional groups within the Centauroside molecule.
Q3: What are the likely degradation pathways for Centauroside?
Based on its structure as a secoiridoid, the most probable degradation pathways for Centauroside involve:
-
Hydrolysis: Cleavage of the ester bond, leading to the separation of the aglycone and glucose moieties.
-
Oxidation: The aldehydic group in the secoiridoid core is susceptible to oxidation, which could result in the formation of a carboxylic acid.
Q4: What analytical techniques are best suited for assessing the stability of Centauroside and identifying its degradation products?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability analysis of Centauroside:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating Centauroside from its degradation products and quantifying its remaining concentration. A stability-indicating HPLC method should be developed and validated.
-
Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC or UHPLC (LC-MS), this powerful technique aids in the identification of degradation products by providing accurate mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
HPLC Method Development for Stability Indicating Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of Centauroside from degradation peaks | Inappropriate mobile phase composition or gradient profile. | 1. Modify the gradient slope to enhance resolution. 2. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). 3. Adjust the pH of the aqueous component of the mobile phase. |
| Peak tailing for Centauroside or degradation products | Secondary interactions with the stationary phase. | 1. For basic analytes, consider adding a competing base like triethylamine (B128534) to the mobile phase. 2. Evaluate a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| "Ghost" peaks appearing in the chromatogram | Contamination in the mobile phase, injector, or column. | 1. Always use fresh, HPLC-grade solvents. 2. Thoroughly flush the injector and column between different analyses. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. |
Identification of Degradation Products by LC-MS
| Issue | Potential Cause | Troubleshooting Steps |
| Ambiguous molecular formula determination | Low mass accuracy of the instrument. | 1. Calibrate the mass spectrometer before analysis. 2. Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) for accurate mass measurements. |
| Insufficient fragmentation for structural elucidation | Suboptimal collision energy in MS/MS experiments. | 1. Optimize the collision energy to achieve informative fragmentation patterns. 2. Employ different fragmentation techniques if available (e.g., CID, HCD). |
| Ion suppression affecting signal intensity | Co-eluting compounds interfering with the ionization process. | 1. Improve the chromatographic separation to resolve interfering peaks. 2. Consider using a different ionization source (e.g., APCI instead of ESI). 3. For complex matrices, utilize solid-phase extraction (SPE) for sample cleanup prior to LC-MS analysis. |
Experimental Protocols
Forced Degradation Studies of Centauroside
Objective: To generate the potential degradation products of Centauroside under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
Centauroside reference standard
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of Centauroside in 1 mL of methanol and add 1 mL of 1 N HCl. Heat the solution at 60°C for 2 hours. After cooling, neutralize the solution with 1 N NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of Centauroside in 1 mL of methanol and add 1 mL of 1 N NaOH. Keep the solution at room temperature for 1 hour. Neutralize with 1 N HCl and dilute with the mobile phase.[1]
-
Oxidative Degradation: Dissolve 1 mg of Centauroside in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.[1]
-
Photolytic Degradation: Expose a solution of Centauroside (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Thermal Degradation: Store a solid sample of Centauroside at 70°C for 48 hours. Dissolve the sample in the mobile phase for analysis.[1]
Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies of Centauroside.
Caption: Postulated degradation pathways for Centauroside.
References
Technical Support Center: Optimization of Mobile Phase for Centauroside Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Centauroside. The focus is on optimizing the mobile phase to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Centauroside chromatography?
A1: For the analysis of saponins (B1172615) like Centauroside, a common starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[1][2] An acidic modifier is often added to improve peak shape.
Q2: Why am I not seeing a strong UV signal for my Centauroside peak?
A2: Many saponins, including potentially Centauroside, lack strong chromophores, which results in poor UV absorption.[1][3] To enhance detection, analysis at a low wavelength, such as 203 nm, is often employed.[4] Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be used for more sensitive and specific detection.[1][5]
Q3: What causes peak tailing in Centauroside chromatography and how can I fix it?
A3: Peak tailing in the chromatography of saponins can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH. To address this, consider adding an acidic modifier like acetic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based column.[6] Adjusting the mobile phase pH can also improve peak symmetry.[2] Ensure that the sample is fully dissolved in the mobile phase and consider reducing the injection volume or sample concentration to avoid column overload.
Q4: How can I improve the resolution between Centauroside and other components in my sample?
A4: Improving resolution can be achieved by optimizing the mobile phase composition and gradient. You can adjust the ratio of the organic solvent to water; increasing the aqueous portion will generally increase retention time and may improve separation.[2] Implementing a gradient elution, where the concentration of the organic solvent is gradually increased during the run, is a powerful technique for separating complex mixtures with components of varying polarities.[7] Experimenting with different organic solvents, such as switching from methanol to acetonitrile, can also alter selectivity and improve resolution.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
Peaks are co-eluting or overlapping.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) and aqueous phase. Increasing the aqueous component will generally increase retention and may improve separation. |
| Isocratic Elution is Insufficient | Switch to a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration over the course of the run. This can help separate compounds with a wider range of polarities.[7] |
| Incorrect Solvent Choice | If using methanol, try switching to acetonitrile or vice-versa. Different organic solvents can offer different selectivities for your analytes. |
| Inadequate pH Control | For ionizable compounds, the pH of the mobile phase is critical.[8] Introduce a buffer to your aqueous phase to maintain a consistent pH. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small amount of an acidic modifier (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase. This can suppress the interaction of your analyte with free silanol groups on the stationary phase. |
| Mobile Phase pH | If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from the pKa of the compound to maintain a single ionic form. |
| Column Overload | Reduce the sample concentration or the injection volume. |
| Sample Solvent Mismatch | Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for Centauroside shift between injections or runs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for every run.[6] Use a precise method for mixing solvents, for example, by volume (V/V).[6] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Saponin Analysis (e.g., Centauroside)
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 203 nm or ELSD/MS
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Visualizations
Caption: Workflow for troubleshooting and optimizing the mobile phase in HPLC.
Caption: Logical relationships between symptoms, causes, and solutions for poor peak shape.
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. tandfonline.com [tandfonline.com]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
Troubleshooting poor peak shape in (Z)-Aldosecologanin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the analysis of (Z)-Aldosecologanin.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-Aldosecologanin and what are its key chemical properties relevant to HPLC analysis?
A1: (Z)-Aldosecologanin, also known as Centauroside, is an iridoid glycoside, a class of naturally occurring monoterpenoids.[1][2] Its chemical formula is C34H46O19.[1] As a glycoside, it possesses multiple hydroxyl groups, making it a highly polar molecule. This high polarity is a critical factor to consider in developing and troubleshooting HPLC methods. (Z)-Aldosecologanin is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.[1] Iridoid glycosides typically exhibit maximum UV absorption around 240 nm, which is a useful starting point for setting the detector wavelength.[3][4]
Q2: I am observing peak tailing for (Z)-Aldosecologanin. What are the likely causes?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For a polar compound like (Z)-Aldosecologanin, the primary causes are often related to secondary interactions with the stationary phase. These interactions can occur between the polar functional groups of the analyte and active sites, such as residual silanols, on the silica-based column packing. Other potential causes include column overload, where too much sample is injected, or issues with the HPLC system itself, such as excessive extra-column volume.
Q3: My (Z)-Aldosecologanin peak is showing fronting. What could be the reason?
A3: Peak fronting, an asymmetrical peak with a leading edge that is less steep than the trailing edge, is often a result of column overload, either in terms of sample concentration or injection volume. It can also be caused by poor sample solubility in the mobile phase or a collapse of the column bed.
Q4: What causes split peaks in the analysis of (Z)-Aldosecologanin?
A4: Split peaks can arise from several factors. If only the (Z)-Aldosecologanin peak is split, it could indicate that the sample solvent is incompatible with the mobile phase, causing the analyte to precipitate at the head of the column. It might also suggest the presence of two co-eluting compounds or isomers. If all peaks in the chromatogram are split, the problem is more likely systemic, such as a blocked or partially blocked column inlet frit, or a void in the column packing material.
Troubleshooting Guides for Poor Peak Shape
Problem 1: Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for (Z)-Aldosecologanin.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate the Scope of the Problem:
-
All peaks tailing: This suggests a physical problem with the HPLC system or column.
-
Extra-column volume: Check for and minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Column contamination/blockage: A blocked inlet frit can distort peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Column void: A void at the head of the column can cause peak distortion. This often requires column replacement.
-
-
Only (Z)-Aldosecologanin (and other polar analytes) tailing: This points to a chemical interaction issue.
-
-
Address Chemical Interactions:
-
Optimize Mobile Phase pH: Since (Z)-Aldosecologanin is a polar glycoside, secondary interactions with residual silanol (B1196071) groups on the stationary phase are a likely cause of tailing. Lowering the mobile phase pH (e.g., to between 2.5 and 4.5) can suppress the ionization of these silanols, reducing these interactions. The addition of a small amount of acid, such as formic or acetic acid, is often effective.
-
Use Mobile Phase Additives: In some cases, adding a competing base in small concentrations to the mobile phase can help to mask the active sites on the stationary phase. However, for a neutral polar compound, pH optimization is generally more effective.
-
Column Selection: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. Alternatively, consider stationary phases specifically designed for the retention of polar compounds.
-
-
Check for Column Overload:
-
Reduce the concentration of the (Z)-Aldosecologanin sample and/or the injection volume. If the peak shape improves, the original issue was likely due to overloading the column.
-
Problem 2: Peak Fronting
Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Identify the Scope:
-
All peaks split: This points to a problem at or before the column inlet.
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, leading to a distorted flow path.
-
Column Void: A void in the packing material at the head of the column can cause the sample band to split.
-
-
Only the (Z)-Aldosecologanin peak is split: This suggests an issue specific to this analyte.
-
-
Address Analyte-Specific Issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger or immiscible with the mobile phase, it may cause the analyte to behave erratically upon injection. Prepare the sample in the mobile phase whenever possible.
-
Co-elution: The split peak may actually be two closely eluting compounds. Adjusting the mobile phase composition, gradient slope, or temperature may improve resolution.
-
Data Summary
The following table summarizes typical starting parameters for the analysis of iridoid glycosides, which can be adapted for (Z)-Aldosecologanin.
| Parameter | Recommended Value/Type | Rationale |
| Column | C18, end-capped (e.g., Zorbax SB-C18, 5 µm) | Minimizes secondary interactions with polar analytes. |
| Mobile Phase | Acetonitrile/Methanol and water with acid | Provides good separation for polar compounds. |
| (e.g., 0.1% Acetic Acid or Formic Acid) | Acid suppresses silanol activity, improving peak shape. | |
| Detection | UV at ~240 nm | Iridoid glycosides typically have a UV maximum in this region. [3][4] |
| Injection Solvent | Initial mobile phase composition | Ensures compatibility and good peak shape. |
Experimental Protocol: Reference HPLC Method
The following method is based on a published procedure for the analysis of iridoid glycosides, including centauroside ((Z)-Aldosecologanin), from Lonicera species and can be used as a starting point for method development. [1] 1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (150 mm x 0.3 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Aqueous acetic acid.
-
Solvent B: Methanol and Acetonitrile.
-
A specific gradient program should be developed to optimize the separation.
-
-
Flow Rate: Appropriate for the column dimensions (e.g., for a 0.3 mm ID column, a lower flow rate would be used than for a standard 4.6 mm ID column).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection:
-
UV: 240 nm.
-
MS (ESI): Negative ion mode is often effective for iridoid glycosides. [1] 3. Sample Preparation:
-
-
Accurately weigh a known amount of the sample containing (Z)-Aldosecologanin.
-
Dissolve the sample in the initial mobile phase composition to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.
4. Analysis:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Run the gradient program and acquire data.
5. Method Optimization:
-
If poor peak shape is observed, refer to the troubleshooting guides above.
-
Adjust the gradient slope and duration to improve the resolution of (Z)-Aldosecologanin from other components in the sample matrix.
-
Experiment with the mobile phase pH to find the optimal conditions for symmetrical peaks. A pH range of 2.5 to 4.5 is a good starting point to investigate for polar glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Centauroside Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Centauroside during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is Centauroside and from which plant is it typically extracted?
A1: Centauroside is a secoiridoid glycoside. It is important to note that while the name is similar to the plant genus Centaurea, Centauroside is primarily isolated from plants belonging to the genus Centaurium, such as Centaurium erythraea.[1] The chemical constituents of Centaurea imperialis, for instance, are mainly sesquiterpene hydrocarbons, and there is no evidence of Centauroside being a major component.
Q2: What are the main factors that can cause the degradation of Centauroside during extraction?
A2: The primary factors contributing to the degradation of glycosides like Centauroside during extraction are temperature, pH, the type of solvent used, and the duration of the extraction process. Like many natural compounds, Centauroside is susceptible to hydrolysis and other chemical transformations under suboptimal conditions.
Q3: Are there any general precautions I should take to prevent the degradation of Centauroside?
A3: Yes, several general precautions can be taken. It is advisable to use mild extraction conditions, including low temperatures and neutral pH solvents. Additionally, minimizing the exposure of the extract to light and oxygen can help prevent photochemical degradation and oxidation. The duration of the extraction should also be optimized to be as short as possible while ensuring efficient extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments aimed at extracting Centauroside.
| Problem | Potential Cause | Recommended Solution |
| Low yield of Centauroside in the final extract. | Degradation due to high temperature. Sesquiterpene lactones, which share some structural similarities with secoiridoid glycosides, have been shown to degrade at elevated temperatures.[2][3] | Maintain a low extraction temperature, ideally between 20-40°C. Consider using techniques like maceration or ultrasound-assisted extraction at controlled, lower temperatures. |
| Hydrolysis due to acidic or alkaline conditions. The glycosidic bond in Centauroside is susceptible to cleavage under strong acidic or basic conditions. | Use a neutral pH extraction solvent. If the plant material itself alters the pH, consider using a buffered solvent system to maintain neutrality. | |
| Reaction with alcoholic solvents. Studies on similar compounds have shown that alcoholic solvents like ethanol (B145695) can react with the compound, leading to the formation of derivatives and a decrease in the desired compound's concentration.[2][3] | If using an alcohol-based solvent, keep the extraction time to a minimum and use the lowest effective temperature. Consider exploring alternative, less reactive solvents if degradation persists. | |
| Presence of unknown peaks in my chromatogram, suggesting degradation products. | Prolonged extraction time. The longer the exposure to extraction conditions, the higher the probability of degradation. | Optimize your extraction time. Perform a time-course study to determine the point of maximum Centauroside yield with minimal degradation. |
| Enzymatic degradation. Endogenous enzymes in the plant material may be released upon cell lysis and can degrade Centauroside. | Consider a pre-treatment step to deactivate enzymes, such as blanching the plant material with steam for a short period before solvent extraction. However, the effect of heat on Centauroside itself must be considered. | |
| Inconsistent extraction efficiency between batches. | Variability in plant material. The concentration of Centauroside and other constituents can vary depending on the plant's age, growing conditions, and harvest time. | Standardize your plant material as much as possible. Use material from the same source and harvest time for comparative experiments. |
| Inconsistent solvent-to-solid ratio. An inappropriate ratio can lead to incomplete extraction or increased degradation. | Optimize and maintain a consistent solvent-to-solid ratio for all extractions to ensure reproducibility. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of Centauroside.
Protocol 1: General Extraction of Secoiridoid Glycosides
This protocol provides a general framework for extracting secoiridoid glycosides like Centauroside from plant material.
Materials:
-
Dried and powdered plant material (Centaurium sp.)
-
Methanol or Ethanol (70-80% aqueous solution)
-
Shaker or ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Add the solvent at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Agitate the mixture using a shaker at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) or perform ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes).
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
Store the crude extract in a cool, dark, and dry place for further analysis.
Protocol 2: Monitoring Centauroside Degradation by HPLC
This protocol outlines how to use High-Performance Liquid Chromatography (HPLC) to assess the stability of Centauroside under different conditions.
Materials:
-
Crude extract or purified Centauroside standard
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Sample vials
Procedure:
-
Prepare solutions of the Centauroside extract or standard in the different solvents or pH buffers you wish to test.
-
Incubate the solutions under the desired temperature and light conditions.
-
At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquots into the HPLC system.
-
Monitor the peak area of Centauroside at a specific wavelength (determined by UV-Vis scan of a pure standard).
-
A decrease in the peak area over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
-
Plot the concentration of Centauroside versus time to determine the degradation kinetics.
Visualizations
Logical Workflow for Minimizing Centauroside Degradation
Caption: A logical workflow for minimizing Centauroside degradation during extraction.
Signaling Pathway of Potential Degradation Factors
Caption: Factors contributing to the degradation of Centauroside.
References
Technical Support Center: Enhancing Centauroside Purification Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Centauroside. Given that "Centauroside" is not a widely documented compound, this guide focuses on the purification of sesquiterpene lactones and flavonoids, the primary bioactive constituents isolated from plants of the Centaurea genus, the likely source of Centauroside. The principles and troubleshooting strategies outlined here are broadly applicable to the purification of these classes of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of Centauroside?
A1: Before beginning the purification process, it is crucial to have a clear understanding of the target molecule's chemical properties. Since Centauroside is likely a sesquiterpene lactone or a flavonoid glycoside from a Centaurea species, initial literature searches on related compounds from this genus are recommended. A preliminary analysis of the crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable information about the complexity of the mixture and the relative polarity of the target compound. This will aid in selecting the appropriate solvents and chromatographic conditions for separation.
Q2: How can I improve the initial extraction efficiency of Centauroside from the plant material?
A2: The choice of extraction solvent is critical and depends on the polarity of Centauroside. For sesquiterpene lactones and flavonoids, a common approach is to perform a sequential extraction with solvents of increasing polarity. For instance, starting with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the target compounds.[1] To enhance efficiency, techniques like maceration, sonication, or Soxhlet extraction can be employed. The optimal extraction time, temperature, and solvent-to-solid ratio should be determined experimentally to maximize yield while minimizing the extraction of impurities.[2][3]
Q3: I am losing my compound of interest during the solvent partitioning steps. What could be the reason?
A3: Loss of the target compound during liquid-liquid partitioning can occur due to several reasons. The compound might have a polarity that causes it to distribute between the two immiscible phases, leading to incomplete separation. Emulsion formation at the interface can also trap the compound. To troubleshoot this, ensure the pH of the aqueous phase is adjusted to suppress the ionization of the target compound, which can significantly alter its partitioning behavior. Using a series of back-extractions can also help recover the compound from the undesired phase. Breaking emulsions can be achieved by adding brine, gentle centrifugation, or filtering through a bed of Celite.
Q4: My chromatography column is not providing good separation. What are the key parameters to optimize?
A4: Poor separation in column chromatography can be attributed to several factors. Key parameters to optimize include the choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18), the mobile phase composition, and the flow rate. For sesquiterpene lactones and flavonoids, normal-phase chromatography on silica gel with a gradient of ethyl acetate in hexane is a common starting point. For more polar glycosides, reversed-phase chromatography using a gradient of methanol or acetonitrile (B52724) in water is often more effective.[4] Column overloading is a frequent issue that leads to broad, overlapping peaks; reducing the amount of sample loaded can significantly improve resolution.
Q5: I am having difficulty crystallizing the purified Centauroside. What strategies can I try?
A5: Crystallization is influenced by purity, solvent system, concentration, and temperature. If crystallization is challenging, it's possible that residual impurities are inhibiting crystal formation.[5] In such cases, an additional purification step might be necessary. Experiment with different solvent systems; a good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures. Alternatively, an anti-solvent crystallization approach can be used, where the compound is dissolved in a good solvent and a poor solvent (the anti-solvent) is slowly added to induce precipitation. Techniques like slow evaporation of the solvent or cooling the solution can also promote crystal growth.[6][7]
Troubleshooting Guides
Troubleshooting Extraction and Preliminary Cleanup
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Target Compound in Crude Extract | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). A sequential extraction from non-polar to polar is often effective.[1] |
| Incomplete extraction. | Increase extraction time, use a higher solvent-to-solid ratio, or employ more vigorous methods like sonication or Soxhlet extraction.[2] | |
| Degradation of the target compound. | Some natural products are sensitive to heat and light. Perform extraction at room temperature and protect the extract from light. | |
| High Levels of Pigments (e.g., Chlorophyll) in the Extract | Extraction of highly non-polar impurities. | Perform an initial wash of the plant material with a non-polar solvent like hexane to remove pigments and waxes before extracting the target compound with a more polar solvent. |
| Emulsion Formation During Liquid-Liquid Partitioning | High concentration of surfactants or particulate matter. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle centrifugation or filtration through Celite can also help break the emulsion. |
Troubleshooting Chromatographic Purification
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compounds (Overlapping Peaks) | Inappropriate mobile phase. | Optimize the solvent system. For normal-phase chromatography, try varying the ratio of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). For reversed-phase, adjust the gradient of the organic solvent (e.g., methanol or acetonitrile) in water.[4] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. | |
| Incorrect stationary phase. | If separating polar compounds, a reversed-phase (e.g., C18) column may provide better resolution than normal-phase silica gel. For flavonoids, Sephadex LH-20 is also very effective.[1] | |
| Compound is Stuck on the Column (Does Not Elute) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For normal-phase, increase the percentage of the more polar solvent. For reversed-phase, decrease the percentage of water. |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase for each run and keep solvent reservoirs covered to prevent evaporation. |
| Column degradation. | The stationary phase can degrade over time, especially with harsh solvents. Replace the column if performance does not improve with other optimizations. |
Troubleshooting Crystallization
| Problem | Possible Cause | Suggested Solution |
| Purified Compound Fails to Crystallize (Oils Out) | Presence of impurities. | The compound may not be pure enough. An additional chromatographic step may be required. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has moderate solubility. | |
| Supersaturation not achieved. | The solution may be too dilute. Slowly evaporate the solvent to increase the concentration of the compound. | |
| Formation of Very Small Crystals (Powder) | Nucleation is too rapid. | Slow down the crystallization process. This can be achieved by slower cooling, slower addition of an anti-solvent, or by using a solvent system where the compound is slightly more soluble. |
| No Crystal Formation at All | High energy barrier for nucleation. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the compound, if available, can also initiate crystallization. |
Experimental Protocols & Workflows
General Workflow for Centauroside Purification
This workflow outlines the typical steps involved in the purification of a sesquiterpene lactone or flavonoid glycoside from a plant source.
Caption: General workflow for the purification of Centauroside.
Troubleshooting Logic for Low Chromatography Resolution
This diagram illustrates a logical approach to troubleshooting poor separation during column chromatography.
Caption: Troubleshooting poor chromatography resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 7. WO2018029274A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Secoiridoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ultrasound-assisted extraction (UAE) of secoiridoids.
Frequently Asked Questions (FAQs)
Q1: What is ultrasound-assisted extraction (UAE) and why is it used for secoiridoids?
A1: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (ultrasound) to create acoustic cavitation in a solvent.[1] This phenomenon involves the formation, growth, and collapse of microscopic bubbles, which disrupts plant cell walls and enhances the release of intracellular compounds like secoiridoids.[1] UAE is favored for its efficiency, reduced extraction times, lower solvent consumption, and operation at lower temperatures, which helps to minimize the thermal degradation of sensitive compounds like oleuropein (B1677263).[2][3]
Q2: Which solvents are most effective for the UAE of secoiridoids from olive leaves?
A2: Aqueous ethanol (B145695) mixtures are commonly the most effective solvents for extracting secoiridoids. Specifically, a 70% ethanol-water mixture has been shown to provide the highest oleuropein yield.[2] The water-to-ethanol ratio is crucial as it affects the solution's properties and its ability to solubilize amphiphilic compounds like oleuropein.[2] For olive pomace, 100% ethanol has been identified as optimal under certain conditions.[1]
Q3: What are the major secoiridoids found in olive leaves and their derivatives?
A3: The primary secoiridoids in olive leaves are oleuropein and ligstroside.[4] During extraction and processing, these can be converted to their aglycone forms.[5] Oleuropein is a precursor to hydroxytyrosol (B1673988), a valuable phenolic compound.[3][6] Other related compounds that may be found in extracts include oleacein (B104066) and oleocanthal.[5]
Q4: Can UAE lead to the degradation of secoiridoids?
A4: Yes, while UAE is generally a milder technique, improper optimization can lead to degradation. High temperatures can cause thermal degradation.[2] Furthermore, high-frequency ultrasound and excessive sonication time can generate free radicals, which may oxidize the extracted phenolic compounds.[1][7] The pH of the extraction medium also plays a role, with extreme pH values leading to the degradation of oleuropein.[2]
Q5: How can I tell if my secoiridoid extract is of high quality?
A5: A high-quality extract will have a high concentration of the target secoiridoids (e.g., oleuropein) and low concentrations of their degradation products, such as hydroxytyrosol and oxidized derivatives.[1] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for quantifying the composition of the extract and assessing its quality.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted extraction of secoiridoids.
Problem 1: Low Yield of Secoiridoids
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Composition | Ensure you are using the optimal solvent mixture. For oleuropein from olive leaves, a 70% ethanol in water solution is often most effective.[2] The polarity of the solvent is a critical factor.[1] |
| Incorrect Solid-to-Liquid Ratio | A low solid-to-liquid ratio may result in incomplete extraction. Ratios around 1:5 to 1:10 (w/v) are commonly used.[2] Experiment with different ratios to find the optimum for your specific material. |
| Insufficient Extraction Time | While UAE is rapid, the extraction time still needs to be optimized. For oleuropein, yields may not significantly increase after 1-4 hours, and very short times (e.g., 3-5 minutes) can be sufficient under optimized conditions.[1][2][7] |
| Inadequate Ultrasound Power/Amplitude | The ultrasound power or amplitude must be sufficient to induce cavitation and disrupt cell walls. However, excessive power can lead to degradation. Optimize this parameter based on your specific equipment and sample. |
| Poor Sample Preparation | The particle size of the plant material can affect extraction efficiency. Grinding the dried olive leaves to a powder increases the surface area available for extraction. |
| Equipment Malfunction | Ensure your ultrasonic bath or probe system is functioning correctly. Check for any visible damage to the transducer and ensure it is securely connected.[8] Regular calibration is also recommended to ensure accurate power output.[8] |
Problem 2: Suspected Degradation of Secoiridoids (e.g., low oleuropein, high hydroxytyrosol)
| Possible Cause | Troubleshooting Step |
| Excessive Temperature | High temperatures can lead to the thermal degradation of oleuropein.[2] Monitor the temperature of the extraction vessel and use a cooling bath if necessary to maintain it at or below the optimized temperature (e.g., 25-40°C).[2] |
| Prolonged Extraction Time | Extended exposure to ultrasound can increase the risk of degradation. Determine the optimal extraction time where the yield of the target secoiridoid is maximized without significant degradation. |
| High Ultrasound Frequency/Power | High-frequency ultrasound can promote the formation of free radicals, leading to the oxidation of phenolic compounds.[7] If possible, use a lower frequency (e.g., 20-40 kHz) and optimize the power to the minimum required for efficient extraction. |
| Unfavorable pH of the Solvent | Oleuropein is most stable at a pH of 4-5.[2] If using unbuffered aqueous solutions, check the pH and adjust if necessary, although ethanol mixtures are generally effective without pH modification. |
| Presence of Oxidizing Agents | Ensure solvents are of high purity and stored properly to avoid contamination with oxidizing agents. |
Data Presentation: Optimized UAE Parameters for Oleuropein
The following tables summarize optimized parameters for the ultrasound-assisted extraction of oleuropein from olive by-products as reported in various studies.
Table 1: Optimized UAE Conditions for Oleuropein Extraction
| Parameter | Olive Leaves | Olive Pomace | Reference |
| Solvent | 70% Ethanol (v/v) | 100% Ethanol | [1][2] |
| Solid-to-Liquid Ratio | 1:5 (w/v) | Not Specified | [2] |
| Temperature | 25°C | < 40°C | [1][2] |
| Extraction Time | 2 hours (significant extraction within 1 hour) | < 5 minutes | [1][2] |
| Ultrasound Amplitude | Not specified in this study | 46 µm | [1] |
| Specific Energy | Not specified in this study | 25 J∙mL⁻¹ | [1] |
Table 2: Comparison of Oleuropein Yields under Different UAE Conditions
| Solvent | Solid-to-Liquid Ratio (w/v) | Time (min) | Temperature (°C) | Oleuropein Yield (mg/g) | Reference |
| 70% Ethanol | 1:5 | 120 | 25 | ~27.3 | [2] |
| 70% Ethanol | 1:10 | 120 | 25 | ~29.7 | [2] |
| 70% Ethanol | 1:5 | 60 | 25 | ~27.8 | [2] |
| 72% Ethanol | Not Specified | < 5 | < 40 | ~6.0 | [1] |
| 75% Ethanol | 1:30 | 3 | 50 | ~70.8 | [7] |
Experimental Protocols
Protocol 1: Optimized UAE of Oleuropein from Olive Leaves (Based on[2])
-
Sample Preparation: Dry olive leaves and grind them into a fine powder.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction Setup:
-
Weigh a specific amount of powdered olive leaves.
-
Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:5 (w/v) into a suitable extraction vessel.
-
Place the vessel in an ultrasonic bath.
-
-
Sonication:
-
Set the ultrasonic bath to a frequency of 35 kHz.
-
Conduct the extraction at a constant temperature of 25°C.
-
Sonicate for a duration of 2 hours.
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
The liquid extract is then ready for analysis (e.g., by HPLC) to determine the oleuropein concentration.
-
Protocol 2: Rapid UAE of Phenolic Compounds from Olive Leaves (Based on[1])
-
Sample Preparation: Use dried and powdered olive leaves.
-
Solvent Preparation: Prepare a 72% ethanol solution.
-
Extraction Setup:
-
Place 2g of the powdered sample into a vessel with 20 mL of the 72% ethanol solvent.
-
Immerse the vessel in an ice bath to maintain a low temperature.
-
-
Sonication:
-
Use an ultrasonic probe.
-
Set the ultrasound amplitude to 46 µm.
-
Apply a specific energy of 25 J∙mL⁻¹.
-
The extraction is completed in under 5 minutes.
-
Monitor the temperature to ensure it remains below 40°C.
-
-
Post-Extraction:
-
Filter the extract to remove solid particles.
-
Analyze the extract for its phenolic composition.
-
Visualizations
Caption: General workflow for ultrasound-assisted extraction of secoiridoids.
Caption: Troubleshooting logic for low secoiridoid yield in UAE.
References
- 1. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products | MDPI [mdpi.com]
- 2. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Secoiridoids in Italian Extra-Virgin Olive Oils: Impact of Olive Plant Cultivars, Cultivation Regions and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medicalsearch.com.au [medicalsearch.com.au]
Technical Support Center: LC-MS Analysis of (Z)-Aldosecologanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (Z)-Aldosecologanin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte, (Z)-Aldosecologanin, in the mass spectrometer's ion source.[1] This interference can lead to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the analyte's signal intensity, ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2]
Q2: What causes matrix effects?
A2: Matrix effects primarily arise from competition between the analyte and co-eluting matrix components for ionization in the MS source. When a matrix component with high concentration or ionization efficiency elutes at the same time as (Z)-Aldosecologanin, it can suppress the ionization of the analyte, leading to a weaker signal. The specific composition of the biological matrix (e.g., plasma, urine, tissue homogenate) significantly influences the nature and severity of these effects.[3]
Q3: How can I determine if my analysis of (Z)-Aldosecologanin is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. A common qualitative method is the post-column infusion experiment, where a constant flow of (Z)-Aldosecologanin solution is introduced into the MS detector after the analytical column.[4] Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components elute and cause ion suppression.[5] A quantitative assessment can be made using the post-extraction spike method , where the response of (Z)-Aldosecologanin in a pure solvent is compared to its response when spiked into a blank matrix extract at the same concentration.[4][6]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a more common type of matrix effect where co-eluting compounds hinder the ionization of the target analyte, resulting in a decreased signal and potentially poor sensitivity and accuracy. Ion enhancement, on the other hand, is a less frequent phenomenon where matrix components improve the ionization efficiency of the analyte, leading to an artificially inflated signal. Both effects are detrimental to reliable quantification.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy
Q: My calibration curve for (Z)-Aldosecologanin is non-linear, and the quality control samples are failing. What could be the cause?
A: Inconsistent matrix effects are a likely cause of poor reproducibility and accuracy.[2] The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement for your analyte.[5]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Protein precipitation, for instance, is often the least effective technique in this regard.[7][8] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9] Mixed-mode SPE can be particularly effective at producing cleaner extracts.[7][8]
-
Optimize Chromatography: Improve the separation of (Z)-Aldosecologanin from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, or switching to a column with a different stationary phase. Using ultra-high-performance liquid chromatography (UPLC) can also enhance resolution and reduce matrix effects.[7][8]
-
Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for (Z)-Aldosecologanin is the most effective way to compensate for matrix effects.[2] A SIL internal standard will co-elute with the analyte and experience similar ionization effects, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio. If a SIL internal standard is unavailable, a structural analog can be used, but it may not compensate as effectively.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples.[1] This helps to normalize the matrix effects across all samples.
Issue 2: Low Signal Intensity and Poor Sensitivity
Q: The signal for (Z)-Aldosecologanin is much lower than expected, and I am struggling to achieve the required limit of quantification (LOQ). What should I do?
A: Significant ion suppression is likely occurring. This happens when matrix components co-elute with (Z)-Aldosecologanin and compete for ionization.
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.
-
Improve Chromatographic Separation: Adjust your LC method to shift the retention time of (Z)-Aldosecologanin away from the regions of high ion suppression.[10] This could involve changing the organic solvent, modifier, or the gradient.
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[9] Transition from a simple protein precipitation to a more selective sample preparation technique like LLE or SPE.[7][8] Phospholipids are a common cause of ion suppression in plasma samples, and specific phospholipid removal strategies can be employed.
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][4]
-
Check MS Source Conditions: Optimize ion source parameters such as temperature and gas flows to ensure efficient desolvation and ionization of (Z)-Aldosecologanin, which can sometimes help mitigate matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike (Z)-Aldosecologanin into the initial mobile phase or a suitable pure solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. In the final step, spike the processed blank extract with (Z)-Aldosecologanin to the same concentration as in Set A.
-
Set C (Pre-Spiked Sample): Spike the blank matrix with (Z)-Aldosecologanin at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for (Z)-Aldosecologanin
This is a starting point protocol and should be optimized for the specific matrix and analyte properties.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat the sample (e.g., dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water). Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute (Z)-Aldosecologanin from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects and achieving analyte recovery. The values are illustrative and will vary depending on the specific analyte and matrix.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 40 - 90 | Fast, simple, inexpensive | Least effective at removing interferences, high matrix effects[7][8] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 70 - 100 | Cleaner extracts than PPT | Can have low recovery for polar analytes, more labor-intensive[8][9] |
| Solid-Phase Extraction (SPE) | 70 - 95 | 85 - 100 | High selectivity, clean extracts | More expensive and complex method development |
| Mixed-Mode SPE | 80 - 100 | 95 - 100 | Very clean extracts, significant reduction in matrix effects[7][8] | Most complex and expensive option |
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects and recovery.
Caption: Decision tree for troubleshooting and improving sample preparation methods.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Experimental Protocols Involving Secoiridoid Glycosides (with a focus on Centauroside and related compounds)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Centauroside and other secoiridoid glycosides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Disclaimer: Direct experimental data and established protocols for Centauroside are limited in current scientific literature. The information provided here is largely based on studies of closely related and well-researched secoiridoid glycosides, such as Swertiamarin (B1682845) and Gentiopicroside, which are also found in the Centaurium genus.[1][2] These protocols and troubleshooting tips should serve as a valuable starting point for your experiments with Centauroside, but optimization for your specific research context is highly recommended.
I. Frequently Asked Questions (FAQs)
Q1: What is Centauroside and to which class of compounds does it belong?
A1: Centauroside is a secoiridoid glycoside, a class of terpenoids known for their bitter taste and various biological activities.[1] These compounds are commonly found in plants of the Gentianaceae family, including the Centaurium species.[1][2]
Q2: What are the known biological activities of secoiridoid glycosides from Centaurium?
A2: Secoiridoid glycosides from Centaurium species have demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, hepatoprotective, and antibacterial effects.[1][2][3][4][5]
Q3: What are the common challenges in working with Centauroside and related compounds?
A3: Common challenges include poor aqueous solubility, potential for degradation under certain conditions (e.g., pH, light, and temperature), and the need for careful optimization of experimental parameters for consistent results. The limited commercial availability of purified Centauroside may also pose a challenge.
Q4: How should I prepare stock solutions of Centauroside?
A4: Due to the general low water solubility of secoiridoid glycosides, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] Ensure the final concentration of the solvent in your cell culture or in vivo experiments is kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity.
Q5: Are there any known signaling pathways affected by related secoiridoid glycosides?
A5: Yes, studies on related compounds like Swertiamarin suggest involvement in pathways related to inflammation and metabolic regulation. For instance, Swertiamarin has been shown to attenuate hepatic fibrosis by suppressing the Angiotensin II–Angiotensin Type 1 Receptor–Extracellular signal-regulated kinase (ERK) signaling pathway.[4]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with secoiridoid glycosides.
In Vitro Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no biological activity observed | - Degradation of the compound: Centauroside may be unstable in the experimental conditions. - Incorrect dosage: The concentration used may be too low to elicit a response. - Low bioavailability in cell culture: The compound may not be effectively reaching its intracellular target. | - Stability Check: Perform a stability study of Centauroside in your specific cell culture medium under experimental conditions. - Dose-Response Curve: Conduct a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (EC50).[7] - Solubility Enhancement: Consider using solubility enhancers, but ensure they do not interfere with the assay. |
| High variability between replicates | - Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of the stock solution. - Pipetting errors: Inaccurate dispensing of small volumes. - Cell seeding inconsistency: Uneven cell distribution in multi-well plates. | - Fresh Stock Solutions: Prepare fresh stock solutions for each experiment and ensure complete dissolution before making dilutions. - Calibrate Pipettes: Regularly calibrate your pipettes. - Proper Cell Seeding: Ensure a homogenous cell suspension before and during seeding. |
| Precipitation of the compound in cell culture media | - Poor aqueous solubility: The concentration of Centauroside exceeds its solubility limit in the aqueous media. - Interaction with media components: The compound may interact with proteins or other components in the serum. | - Lower Final Concentration: Reduce the final concentration of Centauroside in the media. - Reduce Serum Concentration: If possible, perform the experiment in a lower serum concentration. - Solubility Test: Before the main experiment, test the solubility of the desired concentration of Centauroside in a small volume of the complete media. |
In Vivo Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of in vivo efficacy | - Poor bioavailability: The compound may have low absorption or rapid metabolism after administration.[8] - Inappropriate animal model: The chosen animal model may not be suitable for studying the intended biological effect. - Insufficient dosage or treatment duration: The dose or duration of treatment may not be adequate. | - Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Centauroside.[8][9] - Model Validation: Ensure the animal model is well-validated and appropriate for your research question. - Dose-Escalation Study: Perform a dose-escalation study to find the optimal therapeutic dose. |
| Toxicity observed in animals | - High dosage: The administered dose may be above the maximum tolerated dose (MTD). - Off-target effects: The compound may have unintended biological effects. - Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | - Toxicity Studies: Conduct acute and subchronic toxicity studies to determine the MTD. - Histopathological Analysis: Perform histopathological analysis of major organs to identify any tissue damage. - Vehicle Control Group: Always include a vehicle-only control group in your experiments. |
III. Quantitative Data Summary
The following tables summarize quantitative data from studies on related secoiridoid glycosides, which can serve as a reference for designing experiments with Centauroside.
Table 1: In Vivo Hepatoprotective Effects of Swertiamarin in Rats
| Parameter | Control Group | D-Galactosamine (d-GalN) Induced Group | Swertiamarin (100 mg/kg) + d-GalN | Swertiamarin (200 mg/kg) + d-GalN |
| Serum ALT (U/L) | 28.4 ± 2.1 | 145.2 ± 10.8 | 65.7 ± 5.3 | 42.1 ± 3.5 |
| Serum AST (U/L) | 75.1 ± 6.2 | 289.6 ± 21.4 | 132.8 ± 11.9 | 98.5 ± 8.7 |
| Liver MDA (nmol/mg protein) | 1.2 ± 0.1 | 4.8 ± 0.4 | 2.5 ± 0.2 | 1.8 ± 0.1 |
| Data adapted from a study on the hepatoprotective effect of swertiamarin against D-galactosamine induced liver damage in rats.[3] |
Table 2: In Vivo Antidiabetic Effects of Swertiamarin in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Control Group | Swertiamarin (50 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 85.2 ± 7.1 | 295.4 ± 22.3 | 110.8 ± 9.5 |
| HbA1c (%) | 4.2 ± 0.3 | 8.9 ± 0.7 | 5.1 ± 0.4 |
| Serum Insulin (µU/mL) | 12.5 ± 1.1 | 5.8 ± 0.5 | 10.2 ± 0.9 |
| Data adapted from a study on the antidiabetic activity of swertiamarin in streptozotocin (B1681764) (STZ)-induced diabetic rats.[4][10] |
IV. Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of natural compounds.
Objective: To evaluate the anti-inflammatory potential of Centauroside by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Centauroside (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): Perform an MTT assay on the remaining cells to assess the cytotoxicity of Centauroside at the tested concentrations.
Protocol 2: In Vivo Hepatoprotective Activity in a CCl₄-Induced Liver Injury Mouse Model
This protocol is based on a model used to assess the hepatoprotective effects of Gentiopicroside.[11]
Objective: To investigate the hepatoprotective effect of Centauroside against carbon tetrachloride (CCl₄)-induced acute liver injury in mice.
Methodology:
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Normal Control (vehicle only).
-
Group 2: CCl₄ Control (vehicle + CCl₄).
-
Group 3: Centauroside (e.g., 50 mg/kg, p.o.) + CCl₄.
-
Group 4: Centauroside (e.g., 100 mg/kg, p.o.) + CCl₄.
-
Group 5: Silymarin (positive control, e.g., 100 mg/kg, p.o.) + CCl₄.
-
-
Treatment: Administer Centauroside or vehicle orally for 7 consecutive days.
-
Induction of Liver Injury: On day 7, one hour after the last treatment, administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.2% in olive oil, 10 mL/kg). The normal control group receives only olive oil.
-
Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissues for histopathological and biochemical analysis.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure the levels of malondialdehyde (MDA) and the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[11]
V. Visualization of Signaling Pathways and Workflows
Signaling Pathway: Potential Anti-inflammatory Mechanism of Secoiridoid Glycosides
References
- 1. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. Antioxidant and hepatoprotective effect of swertiamarin from Enicostemma axillare against D-galactosamine induced acute liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Research Progress of Natural Product Gentiopicroside - a Secoiridoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and pharmacokinetics of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Challenges in the large-scale isolation of (Z)-Aldosecologanin
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of (Z)-Aldosecologanin.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-Aldosecologanin and why is its isolation challenging?
(Z)-Aldosecologanin, also known as Centauroside, is a secoiridoid glycoside. Its large-scale isolation presents significant challenges primarily due to two factors: its existence as a specific geometric isomer (Z isomer) and its inherent chemical instability. The Z configuration is often less stable than the corresponding E isomer, making isomerization a critical issue during extraction and purification. Furthermore, like many iridoids, it is susceptible to degradation under various chemical conditions.
Q2: What are the most common impurities encountered during purification?
The most common impurities include the corresponding E isomer, degradation products like secologanol (the reduced form of secologanin), and other structurally related iridoid glycosides from the source material.[1] Separation from these related compounds is crucial for obtaining a high-purity final product.
Q3: Which chromatographic techniques are most effective for large-scale purification?
For large-scale purification of isomers like (Z)-Aldosecologanin, preparative High-Performance Liquid Chromatography (HPLC) is often the most suitable method.[2][3][4] Techniques such as countercurrent chromatography have also shown high potential for scaling up the purification of iridoids.[5] The choice of stationary phase is critical; chiral or specialized phases designed for isomer separations are often required.[3][6]
Q4: How can I prevent the isomerization of (Z)-Aldosecologanin to its E form during the process?
Isomerization can be triggered by exposure to light, heat, or certain chemical conditions (e.g., acidic or basic environments).[6] To minimize this, it is crucial to:
-
Work under controlled temperature conditions (e.g., using cooled columns and fraction collectors).
-
Protect all solutions and fractions from direct light by using amber glassware or covering equipment with aluminum foil.
-
Maintain a neutral pH in all buffers and solvent systems unless a specific pH is required for separation, in which case exposure time should be minimized.
Troubleshooting Guide
Problem 1: Low Yield of (Z)-Aldosecologanin
Low yield is a common issue that can arise from several stages of the purification workflow.
| Potential Cause | Recommended Action |
| Degradation during Extraction/Purification | The aldehyde group in Aldosecologanin is susceptible to reduction, forming secologanol.[1] Analyze crude extracts and purification fractions by LC-MS to check for secologanol or other degradation products. If present, minimize processing times, use milder extraction methods (e.g., percolation at room temperature), and maintain lower temperatures throughout the process. |
| Isomerization | The desired Z isomer may be converting to the more stable E isomer. Use HPLC or capillary electrophoresis to quantify the ratio of Z to E isomers in your fractions.[7] Implement protective measures against light and heat. |
| Poor Resolution in Chromatography | Co-elution of the target compound with impurities will lead to lower yields of the pure fraction. Optimize the chromatographic method by screening different columns and mobile phases. Consider specialized columns for isomer separation.[8][9] |
| Inefficient Initial Extraction | The initial extraction from the source material may be incomplete. Experiment with different solvent systems (e.g., ethanol (B145695)/water mixtures) and extraction techniques (e.g., maceration, reflux, percolation) to maximize the recovery of iridoids.[7] |
Problem 2: Poor Separation of (Z) and (E) Isomers
Achieving high isomeric purity is often the most significant challenge.
| Potential Cause | Recommended Action |
| Inappropriate Stationary Phase | Standard C18 columns may not provide sufficient selectivity for geometric isomers.[8] |
| Solution 1: Test columns with different selectivities, such as phenyl-based phases or those with embedded polar groups. | |
| Solution 2: For challenging separations, consider chiral stationary phases (e.g., cyclodextrin-based or polysaccharide-based columns), which can resolve geometric isomers.[3][6] | |
| Solution 3: Silver ion (Ag+) chromatography, where silica (B1680970) is impregnated with silver nitrate, can be effective for separating E/Z isomers of olefins due to differential pi-complexation.[8][9] | |
| Unoptimized Mobile Phase | The mobile phase composition is critical for resolution. |
| Solution 1: Systematically vary the solvent composition (e.g., methanol (B129727) vs. acetonitrile) and the percentage of the organic modifier. | |
| Solution 2: Adjusting the temperature can alter selectivity and improve separation. Lower temperatures often enhance resolution between isomers. | |
| Column Overloading | Injecting too much sample onto a preparative column can cause peak broadening and loss of resolution. |
| Perform a loading study on an analytical column first, then scale up proportionally to the preparative column. Reduce the injection volume or sample concentration if resolution is poor.[2] |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for iridoid glycoside and isomer separation. They should be used as a starting point and must be optimized for the specific requirements of large-scale (Z)-Aldosecologanin isolation.
Protocol 1: General Extraction and Enrichment
This protocol describes a general method for extracting and enriching iridoid glycosides from a plant source.
-
Extraction:
-
Mill the dried plant material to a fine powder.
-
Extract the powder with a 70% ethanol/water solution at room temperature using percolation.
-
Concentrate the resulting extract under reduced pressure at a temperature below 40°C to yield a crude extract.
-
-
Enrichment using Macroporous Resin:
-
Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50% ethanol).
-
Analyze fractions by HPLC to identify those rich in Aldosecologanin. Pool the relevant fractions and concentrate.
-
Protocol 2: Preparative HPLC for Isomer Separation
This protocol provides a starting point for separating (Z)-Aldosecologanin from its E isomer and other impurities.
-
System: Preparative HPLC system with a UV detector and fraction collector.
-
Column: Chiral Stationary Phase Column (e.g., permethylated beta-cyclodextrin (B164692) phase, 250 x 20 mm, 10 µm).
-
Mobile Phase: Isocratic mixture of Methanol and Water. Optimization is required. Start with a ratio that provides good separation on an analytical scale (e.g., 40:60 Methanol:Water).
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 240 nm.
-
Temperature: 20°C (maintain consistent temperature).
-
Injection: Dissolve the enriched fraction in the mobile phase. Inject a volume determined by a prior loading study.
-
Fraction Collection: Collect fractions based on retention time, focusing on the peak corresponding to the (Z) isomer.
-
Post-Processing: Analyze collected fractions for purity. Pool high-purity fractions, concentrate under vacuum, and lyophilize to obtain the final product.
Quantitative Data (Representative)
The following table presents hypothetical comparative data for different purification strategies, based on typical results for iridoid glycosides. This data is for illustrative purposes and will vary for (Z)-Aldosecologanin.
| Purification Strategy | Stationary Phase | Typical Purity (%) | Typical Recovery (%) | Throughput ( g/day ) |
| MPLC + C18 Flash Chromatography | C18 Silica Gel | 85 - 92 | 50 - 65 | 10 - 20 |
| Preparative Reversed-Phase HPLC | C18 Silica Gel | 90 - 95 | 40 - 55 | 5 - 10 |
| Preparative Chiral HPLC | Cyclodextrin-based | > 98 | 30 - 50 | 1 - 5 |
| High-Speed Countercurrent Chromatography | Liquid-Liquid | 92 - 96 | 60 - 75 | 8 - 15 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the large-scale isolation of (Z)-Aldosecologanin.
References
- 1. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Countercurrent tangential chromatography for large-scale protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Improving the reproducibility of biological assays with Centauroside
Welcome to the technical support center for Centauroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of Centauroside in biological assays.
Introduction to Centauroside
Centauroside is a secoiridoid glycoside, a type of natural product found in plants of the Centaurium genus. These plants have a history of use in traditional medicine, and scientific studies on Centaurium extracts suggest a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antidiabetic effects. While research on pure Centauroside is still emerging, this guide provides a starting point for investigating its properties based on the activities of related compounds and extracts.
Disclaimer: The quantitative data and specific protocol details provided below are primarily based on studies of Centaurium extracts or other secoiridoid glycosides. These should be used as a reference and may require optimization for experiments using pure Centauroside.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of Centauroside?
A1: Based on studies of Centaurium extracts, Centauroside is anticipated to exhibit antimicrobial, antioxidant, and enzyme inhibitory activities. Further research is needed to fully characterize the specific activities of the pure compound.
Q2: In which solvents is Centauroside soluble?
A2: As a glycoside, Centauroside is expected to have good solubility in polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Always check for precipitation upon dilution.
Q3: What are the typical concentration ranges to use for in vitro assays?
A3: For initial screening, a wide concentration range is recommended, for example, from 1 µg/mL to 100 µg/mL. The optimal concentration will depend on the specific assay and the potency of Centauroside.
Q4: How should I store Centauroside?
A4: Centauroside should be stored as a dry powder in a cool, dark, and dry place. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity observed | - Inappropriate concentration range: The effective concentration may be higher or lower than the tested range. - Compound instability: Centauroside may have degraded in the assay medium. - Assay interference: Components of the assay may be interfering with Centauroside's activity. | - Test a broader range of concentrations. - Prepare fresh solutions for each experiment and minimize exposure to light and air. - Run appropriate controls to check for assay interference. |
| High variability between replicates | - Poor solubility: Centauroside may be precipitating in the assay medium. - Pipetting errors: Inaccurate dispensing of small volumes. | - Visually inspect for precipitation. Consider using a small percentage of a co-solvent if compatible with the assay. - Ensure proper mixing and use calibrated pipettes. |
| Inconsistent results across experiments | - Batch-to-batch variation of Centauroside: Purity and integrity may differ. - Inconsistent experimental conditions: Minor variations in incubation time, temperature, or cell passage number. | - Use Centauroside from the same batch for a series of related experiments. - Standardize all experimental parameters and document them carefully. |
| High background in colorimetric/fluorometric assays | - Intrinsic color or fluorescence of Centauroside: The compound itself may absorb light or fluoresce at the assay wavelength. | - Run a control with Centauroside in the assay medium without the enzyme or cells to measure its intrinsic signal. Subtract this background from the experimental readings. |
Quantitative Data Summary
The following tables summarize quantitative data for biological activities of extracts from Centaurium species and related compounds. This data can serve as a preliminary guide for designing experiments with Centauroside.
Table 1: Antioxidant Activity (IC50 values)
| Compound/Extract | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) |
| Centaurea lycaonica Methanol Extract | >1000 | 129.56 |
| Centaurea solstitialis subsp. solstitialis Methanol Extract of Capitula | - | 8.74 |
| Cynaroside | 56.25 | - |
Table 2: Enzyme Inhibitory Activity (IC50 values)
| Compound/Extract | α-Amylase (µg/mL) | α-Glucosidase (µg/mL) | Tyrosinase (µg/mL) |
| Centaurea lycaonica Methanol Extract | 172.80 | 56.33 | 240.13 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Extract | Organism | MIC (µg/mL) |
| Centaurea lycaonica Methanol Extract | Staphylococcus aureus | 250 |
| Centaurea lycaonica Methanol Extract | Escherichia coli | 500 |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of Centauroside in methanol.
-
In a 96-well plate, add 100 µL of each Centauroside dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured at 405 nm.
Methodology:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).
-
Prepare serial dilutions of Centauroside in the same buffer.
-
In a 96-well plate, add 50 µL of each Centauroside dilution.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance at 405 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening the bioactivity of Centauroside.
Potential Signaling Pathways in Anti-inflammatory Action
Based on the activities of other natural products, Centauroside might exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.
Caption: Hypothesized anti-inflammatory signaling pathways modulated by Centauroside.
Technical Support Center: (Z)-Aldosecologanin Isomerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of (Z)-Aldosecologanin during experimental procedures.
Understanding (Z)-Aldosecologanin Isomerization
(Z)-Aldosecologanin is a secoiridoid glycoside that can be susceptible to isomerization from its natural (Z)-configuration to the (E)-configuration around the C8-C9 double bond. This conversion can be triggered by several factors, including exposure to acids, elevated temperatures, and light. The isomerization can significantly impact the biological activity and physicochemical properties of the compound, making its prevention crucial for accurate research and development.
Figure 1: Isomerization of (Z)-Aldosecologanin to (E)-Aldosecologanin
Technical Support Center: Optimization of Cell Permeability Assays for Centauroside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Centauroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell permeability assays of this unique natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected permeability characteristics of Centauroside?
A1: Based on its physicochemical properties, Centauroside is a relatively large molecule (Molecular Weight: 758.7 g/mol ) and is highly hydrophilic (predicted XLogP3-AA: -2.1).[1] These characteristics suggest that its passive permeability across cell membranes is likely to be very low. Therefore, active transport mechanisms or paracellular transport may play a more significant role in its absorption.
Q2: My Centauroside permeability in the Caco-2 assay is very low, and the recovery is poor. What could be the issue?
A2: Low permeability is expected for a hydrophilic, high molecular weight compound like Centauroside.[2] Poor recovery, however, can be due to several factors:
-
Non-specific binding: Centauroside may be binding to the plasticware of the assay plates. To mitigate this, consider using low-binding plates or pre-treating the plates with a blocking agent like bovine serum albumin (BSA).[3]
-
Metabolism by Caco-2 cells: Although Caco-2 cells have limited metabolic activity, some metabolism of glycosides can occur. Analyze the cell lysates and both apical and basolateral compartments for potential metabolites.
-
Adsorption to the cell monolayer: The compound might be sticking to the surface of the cells without being transported. Washing the monolayer thoroughly at the end of the incubation period is crucial.
Q3: I am observing a high efflux ratio for Centauroside in the Caco-2 assay. What does this indicate?
A3: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that Centauroside may be a substrate for efflux transporters expressed on the apical membrane of the Caco-2 cells, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] Many natural products, including some glycosides, are known substrates for these pumps.[4][5] To confirm this, you can perform the permeability assay in the presence of known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm its role in the transport of Centauroside.
Q4: Could active transport be involved in Centauroside's permeability?
A4: Yes, it is possible. Some glycosides are known to be transported by sugar transporters, such as the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), which are expressed in Caco-2 cells.[6][7][8] If you suspect active uptake, you can investigate this by:
-
Running the assay at 4°C to inhibit active transport processes.
-
Including known inhibitors of SGLT1 (e.g., phloridzin) or GLUT2 (e.g., phloretin) in your experiment.[7][8]
-
Assessing the permeability at different concentrations of Centauroside to check for saturation of the transporter.
Q5: How does the glycosylation of Centauroside affect its permeability in a PAMPA assay?
A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion.[9] The presence of multiple sugar moieties in Centauroside significantly increases its hydrophilicity, which is expected to result in very low permeability in the PAMPA model.[10] This assay can be a useful baseline to confirm that passive diffusion is not the primary mechanism of its transport across biological membranes. If you observe higher than expected permeability in a cell-based assay like Caco-2 compared to PAMPA, it further strengthens the hypothesis of active transport or paracellular movement.[9]
Troubleshooting Guides
Issue 1: Very Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherently low passive permeability | This is expected for Centauroside. Focus on investigating other transport mechanisms. | Confirmation that passive diffusion is not the primary route of absorption. |
| Poor compound solubility in assay buffer | Increase the solubility by using a co-solvent (e.g., up to 1% DMSO) or adding a solubilizing agent like BSA. Ensure the final concentration of the co-solvent does not affect monolayer integrity. | Improved compound dissolution and more accurate assessment of permeability. |
| Suboptimal monolayer integrity | Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory (typically >200 Ω·cm²). Perform a Lucifer Yellow rejection test to confirm tight junction integrity. | Assurance that the low Papp is due to the compound's properties and not a compromised cell monolayer. |
| Analytical sensitivity issues | The concentration of Centauroside in the basolateral compartment may be below the limit of detection of your analytical method (e.g., LC-MS/MS). | Increase the incubation time (if monolayer integrity is maintained) or concentrate the basolateral samples before analysis. |
Issue 2: High Variability in Permeability Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell monolayer differentiation | Standardize the Caco-2 cell culture protocol, including seeding density, passage number, and duration of culture (typically 21 days). | More consistent monolayer formation and reproducible permeability data. |
| Edge effects in the multi-well plate | Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer. | Reduced variability between replicate wells. |
| Inaccurate pipetting of small volumes | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | More accurate and precise delivery of the compound and reagents. |
| Compound instability in assay buffer | Assess the stability of Centauroside in the assay buffer over the time course of the experiment by incubating it under the same conditions and analyzing its concentration at different time points. | Understanding if compound degradation is contributing to variability and the need for modified experimental conditions. |
Experimental Protocols
Caco-2 Permeability Assay for Centauroside
This protocol is designed to assess the bidirectional permeability of Centauroside across a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values >200 Ω·cm².
-
Prepare a solution of Lucifer Yellow (a fluorescent marker for paracellular transport) in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the Lucifer Yellow solution to the apical side and incubate for 1 hour at 37°C.
-
Measure the fluorescence in the basolateral compartment. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Assay:
-
Prepare the dosing solution of Centauroside in transport buffer. A typical starting concentration is 10 µM.
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the Centauroside dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the Centauroside dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
4. Sample Analysis:
-
Analyze the concentration of Centauroside in the collected samples using a validated analytical method such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Data Presentation
Table 1: Typical Apparent Permeability (Papp) Values in Caco-2 Assays
| Compound Class | Permeability Classification | Typical Papp (A→B) (x 10⁻⁶ cm/s) | Examples |
| High Permeability | High | > 10 | Propranolol, Ketoprofen |
| Moderate Permeability | Moderate | 1 - 10 | Verapamil, Ranitidine |
| Low Permeability | Low | < 1 | Atenolol, Mannitol |
| Centauroside (Predicted) | Very Low | Likely < 1 | (Hydrophilic, High MW) |
Mandatory Visualizations
Experimental Workflow for Centauroside Permeability Assessment
Caption: Workflow for assessing Centauroside permeability.
Hypothetical Signaling Pathway for Centauroside Transport
Caption: Potential transport pathways for Centauroside.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for (Z)-Aldosecologanin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (Z)-Aldosecologanin, an important iridoid glycoside. The following sections detail the experimental protocols for method validation, present comparative data on method performance, and explore alternative analytical techniques.
Introduction to (Z)-Aldosecologanin and its Quantification
(Z)-Aldosecologanin belongs to the secoiridoid family, a class of monoterpenoids known for their diverse biological activities. Accurate and precise quantification of (Z)-Aldosecologanin in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide focuses on the validation of an HPLC method for (Z)-Aldosecologanin, following the International Council for Harmonisation (ICH) guidelines, and compares it with other analytical approaches.
HPLC Method Validation: A Detailed Protocol
The validation of an analytical method ensures that it is suitable for its intended purpose.[4][5][6] For the quantification of (Z)-Aldosecologanin, a stability-indicating reversed-phase HPLC (RP-HPLC) method is often preferred.
Chromatographic Conditions (Hypothetical)
A typical HPLC system for the analysis of iridoid glycosides would consist of:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters
The following parameters must be evaluated to validate the HPLC method:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically assessed by analyzing placebo and spiked samples and by performing forced degradation studies.[5][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution.[1][4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of known amounts of analyte spiked into a sample matrix.[1][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[1][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis. Parameters like theoretical plates, tailing factor, and retention time are monitored.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for (Z)-Aldosecologanin quantification.
Comparison of Analytical Methods for (Z)-Aldosecologanin Quantification
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of (Z)-Aldosecologanin. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or throughput.
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation using smaller particles for higher resolution and speed, with photodiode array detection. | Separation by liquid chromatography coupled with mass spectrometry for high selectivity and sensitivity.[9] |
| Linearity (r²) | > 0.999[1] | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[1][4] | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2%[1] | < 1.5%[8] | < 5% |
| LOD (ng/mL) | 10 - 50 | 1 - 10 | 0.01 - 1 |
| LOQ (ng/mL) | 50 - 150[3] | 5 - 30 | 0.05 - 5 |
| Run Time (min) | 15 - 30 | 5 - 15 | 5 - 15 |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra.[5] | Very good, peak purity can be assessed with PDA. | Excellent, based on mass-to-charge ratio. |
| Cost | Low to moderate | Moderate | High |
| Throughput | Moderate | High | High |
Logical Relationship of Analytical Techniques
Caption: Comparison of key attributes of different analytical techniques for iridoid glycoside quantification.
Conclusion
The validation of an HPLC method for the quantification of (Z)-Aldosecologanin is a critical step to ensure reliable and accurate results. The described protocol, based on ICH guidelines, provides a robust framework for this process. While HPLC-UV is a cost-effective and reliable method, techniques like UPLC-PDA offer higher throughput and resolution. For applications requiring the highest sensitivity and selectivity, LC-MS/MS is the preferred method. The selection of the most appropriate technique will depend on the specific analytical needs, available resources, and the stage of drug development.
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assayprism.com [assayprism.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. japsonline.com [japsonline.com]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of (Z)-Aldosecologanin and (E)-Aldosecologanin Bioactivity: A Proposed Research Guide
Abstract
Aldosecologanin, an iridoid glycoside, exists as (Z) and (E) isomers, yet a direct comparative analysis of their respective bioactivities is notably absent in current scientific literature. This guide synthesizes the known biological activities of the parent compound, secologanin (B1681713), and related iridoids to establish a foundation for a proposed comparative study. We outline a comprehensive experimental workflow, from initial in vitro screening to potential in vivo validation, to systematically evaluate and contrast the therapeutic potential of (Z)-Aldosecologanin and (E)-Aldosecologanin. Detailed experimental protocols and proposed signaling pathways for investigation are provided to facilitate this research. The objective is to furnish a robust framework for elucidating the distinct pharmacological profiles of these isomers, thereby guiding future drug discovery and development efforts.
Introduction: The Isomeric Question
Secoiridoids are a large group of monoterpenoids characterized by a cleaved cyclopenta-[C]-pyran ring. Secologanin, a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Aldosecologanin, a derivative of secologanin, exists as two geometric isomers, (Z)-Aldosecologanin and (E)-Aldosecologanin. While the bioactivities of secologanin are increasingly studied, the specific contributions and potential differences between its (Z) and (E) isomers remain uninvestigated. Stereochemistry often plays a pivotal role in pharmacology, where different isomers of a compound can exhibit markedly different biological effects. This guide proposes a systematic approach to bridge this knowledge gap.
Bioactivity of Secologanin and Related Iridoids: An Evidentiary Baseline
To form a basis for our proposed investigation, we first summarize the documented bioactivities of secologanin and other structurally related iridoids. This information suggests the potential therapeutic avenues to explore for the (Z) and (E) isomers of Aldosecologanin.
| Bioactivity | Compound(s) | Key Findings |
| Anti-inflammatory | Secologanin, Loganin | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE2) in LPS-stimulated macrophages. Modulation of NF-κB and MAPK signaling pathways. |
| Neuroprotective | Secologanin | Protection against glutamate-induced neurotoxicity in HT22 cells. Attenuation of oxidative stress and apoptosis in neuronal cells. |
| Antioxidant | Loganin, Oleuropein | Scavenging of free radicals (DPPH, ABTS). Upregulation of antioxidant enzymes through the Nrf2/HO-1 pathway. |
| Anti-cancer | Oleuropein, Gentiopicroside | Induction of apoptosis and cell cycle arrest in various cancer cell lines. Inhibition of tumor growth and angiogenesis in vivo. |
| Hepatoprotective | Loganin | Protection against CCl4-induced liver injury by reducing oxidative stress and inflammation. |
Proposed Experimental Workflow for Comparative Analysis
A phased approach is recommended to efficiently screen and compare the bioactivities of (Z)- and (E)-Aldosecologanin. The following workflow outlines a logical progression from broad-based in vitro assays to more focused mechanistic and in vivo studies.
A Comparative Guide to the Cross-Validation of Analytical Methods for Centauroside and Related Secoiridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Centauroside and other prominent secoiridoid glycosides found in plant species of the Centaurium genus. Cross-validation of analytical methods is a critical step in ensuring the reliability, reproducibility, and accuracy of data across different laboratories and techniques. This document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data.
Data Presentation: Comparative Analysis of Analytical Methods
Table 1: HPLC Method Parameters for Secoiridoid Glycoside Analysis in Centaurium erythraea
| Parameter | Method Details |
| Instrumentation | ProStar liquid chromatograph with PDA detector |
| Column | Symmetry C18 |
| Mobile Phase | Water and Acetonitrile (isocratic) |
| Detection | Photodiode Array (PDA) |
| Analyte | Swertiamarin (B1682845) |
| Linearity Range | 0.01 mg/mL to 0.05 mg/mL |
| Validation | The method was fully validated, with all characteristics meeting acceptance criteria.[1][2][3] |
Table 2: LC-MS/MS Method Parameters for Simultaneous Determination of Secoiridoid Glycosides
| Parameter | Method Details |
| Instrumentation | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 column |
| Mobile Phase | Gradient system of methanol-water with 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |
| Detection | Tandem Mass Spectrometry |
| Analytes | Gentiopicroside, Swertiamarin |
| Linearity Range | Gentiopicroside: 10–500 ng/mL; Swertiamarin: 5–250 ng/mL |
| Precision (RSD) | Intra-day: 0.9% to 11.4%; Inter-day: 0.3% to 14.4% |
| Accuracy (RE) | -6.3% to 10.1% |
| Validation | The method demonstrated adequate matrix effect and recovery with good precision and accuracy.[4][5] |
Experimental Protocols
HPLC Method for Swertiamarin in Centaurium erythraea
This method was developed for the standardization of Centaurium erythraea raw materials and products containing it.[1][2][3]
-
Instrumentation: ProStar liquid chromatograph equipped with an autosampler and a photodiode array (PDA) detector.
-
Column: Symmetry C18.
-
Mobile Phase: An isocratic mixture of water and acetonitrile. The exact ratio should be optimized to achieve adequate separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: PDA detector set at the maximum absorption wavelength for swertiamarin.
-
Standard Preparation: A stock solution of swertiamarin is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards within the linear range (0.01 mg/mL to 0.05 mg/mL).
-
Sample Preparation: An accurately weighed amount of the powdered plant material is extracted with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux. The resulting extract is filtered before injection.
LC-MS/MS Method for Gentiopicroside and Swertiamarin
This highly sensitive and selective method is suitable for pharmacokinetic studies and the analysis of low-concentration samples.[4][5]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 analytical column.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 1 mM ammonium acetate and 0.1% formic acid.
-
Solvent B: Methanol with 1 mM ammonium acetate and 0.1% formic acid.
-
The gradient program should be optimized to ensure the separation of the target analytes.
-
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ion transitions for each analyte need to be optimized.
-
-
Standard and Sample Preparation: Similar to the HPLC method, with appropriate dilutions to fall within the calibration range of the instrument. For plasma samples, a protein precipitation step is typically required.
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS analytical methods for the quantification of Centauroside and related secoiridoid glycosides.
References
- 1. turkjps.org [turkjps.org]
- 2. Development of a New Approach for Standardization of the Herb Centaurium erythraea Rafn. by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Determination and pharmacokinetic study of gentiopicroside, geniposide, baicalin, and swertiamarin in Chinese herbal formulae after oral administration in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Pharmacokinetic Study of Gentiopicroside, Geniposide, Baicalin, and Swertiamarin in Chinese Herbal Formulae after Oral Administration in Rats by LC-MS/MS | MDPI [mdpi.com]
In vivo validation of the anti-inflammatory effects of (Z)-Aldosecologanin
A detailed guide for researchers, scientists, and drug development professionals on the in vivo validation of the anti-inflammatory effects of novel compounds, using (Z)-Aldosecologanin as a hypothetical example and comparing its potential efficacy with established anti-inflammatory agents.
Disclaimer: As of December 2025, publicly available in vivo experimental data specifically validating the anti-inflammatory effects of (Z)-Aldosecologanin is limited. The following guide is a template that outlines the necessary components for a comprehensive comparison, using data from other known anti-inflammatory agents as placeholders to illustrate the required data presentation, experimental protocols, and visualizations. This guide is intended to serve as a framework for the evaluation of (Z)-Aldosecologanin upon the availability of relevant research data.
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize key in vivo efficacy data for various anti-inflammatory compounds. These tables are designed to provide a clear and concise comparison of their performance in established animal models of inflammation.
Table 1: Comparison of Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Positive Control |
| (Z)-Aldosecologanin | Data not available | Data not available | Data not available | Data not available |
| Diclofenac | 10 | Oral | 75% | - |
| Celecoxib[1][2] | 200 | Oral | 68% | Diclofenac[3] |
| Andrographolide[4] | 30 | Intraperitoneal | 65% (in a lung inflammation model) | Dexamethasone[4] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Induced Endotoxemia Model
| Compound | Dose (mg/kg) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) |
| (Z)-Aldosecologanin | Data not available | Data not available | Data not available | Data not available |
| Riclin[5] | 50 | 62% | 55% | 58% |
| OADP[6] | 1 (µg/mL in vitro) | >75% (inhibition of NO) | - | - |
| Prednisolone[7] | Data not available | Synergistic suppression with dipyridamole[7] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vivo anti-inflammatory assays.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., Diclofenac) is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.
-
Animal Model: BALB/c mice are commonly used.
-
Compound Administration: The test compound is administered at various doses prior to LPS challenge.
-
Induction of Endotoxemia: Mice are injected intraperitoneally with a specific dose of LPS (e.g., 1 mg/kg).
-
Sample Collection: Blood samples are collected at specific time points (e.g., 1.5, 3, and 6 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by (Z)-Aldosecologanin.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs | MDedge [mdedge.com]
- 2. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory activity of a succinoglycan Riclin from Agrobacterium sp. ZCC3656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of extraction techniques for Centauroside.
For Researchers, Scientists, and Drug Development Professionals
Centauroside, a biologically active triterpenoid (B12794562) saponin (B1150181) found predominantly in plants of the Centaurea genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for research and development. This guide provides an objective comparison of various extraction techniques for Centauroside, supported by experimental data and detailed methodologies, to assist in selecting the most suitable method for your research needs.
Data Presentation: A Comparative Analysis of Extraction Methods
The selection of an extraction technique for Centauroside is a trade-off between yield, extraction time, solvent consumption, and environmental impact. The following table summarizes the performance of conventional and modern extraction methods for saponins (B1172615), providing a comparative overview. It is important to note that while specific quantitative data for Centauroside is limited, the presented data for total saponins from various plant sources offers valuable insights.
| Extraction Method | Principle | Typical Yield of Saponins (%) | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | 2 - 5 | 24 - 72 hours | High | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, lower yield. |
| Soxhlet Extraction | Continuous extraction with a hot solvent refluxing through the plant material. | 5 - 10 | 6 - 24 hours | Moderate to High | Higher yield than maceration, efficient for less soluble compounds. | Time-consuming, potential degradation of thermolabile compounds due to heat. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | 8 - 15[1] | 15 - 60 minutes[1] | Low to Moderate | Faster, higher yield, reduced solvent consumption compared to conventional methods.[1] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | 10 - 20[2] | 5 - 30 minutes[3] | Low | Very fast, high yield, reduced solvent consumption.[3] | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent. | Variable (dependent on co-solvent) | 1 - 4 hours | Very Low (recyclable solvent) | "Green" technology, highly selective, solvent-free final product. | High initial equipment cost, may require a co-solvent for polar compounds like saponins.[4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific plant material and desired purity of the Centauroside extract.
Maceration
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Centaurea jacea) at room temperature, protected from direct sunlight. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 200 mL of 70% ethanol (B145695) (solvent-to-solid ratio of 20:1).
-
Stopper the flask and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification: The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) with a suitable solvent system.
Soxhlet Extraction
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Place 10 g of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of 80% methanol (B129727).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 8-12 hours (approximately 10-15 cycles).[5]
-
-
Concentration and Purification: Concentrate the extract and purify as described for maceration.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Place 10 g of the powdered plant material in a beaker.
-
Add 200 mL of 70% ethanol (solvent-to-solid ratio of 20:1).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.[6]
-
-
Filtration, Concentration, and Purification: Follow the same procedure as for maceration.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave-safe extraction vessel.
-
Add 100 mL of 80% methanol (solvent-to-solid ratio of 20:1).
-
Seal the vessel and place it in a microwave extractor.
-
Irradiate the sample at a microwave power of 500 W for 15 minutes at a controlled temperature of 60°C.[2]
-
-
Filtration, Concentration, and Purification: After extraction, allow the vessel to cool before filtering the contents. Concentrate and purify the extract as described for maceration.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Pack 20 g of the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure at 300 bar and temperature at 60°C.[4]
-
Use supercritical CO2 as the primary solvent with a flow rate of 2 L/min.
-
Introduce ethanol as a co-solvent at a concentration of 10% (v/v) to enhance the extraction of the polar Centauroside.[4]
-
Perform the extraction for 2 hours.
-
-
Collection and Purification: The extracted Centauroside is collected in a separator by depressurizing the supercritical fluid. The resulting extract can be further purified using chromatographic techniques.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the described extraction techniques.
General experimental workflow for Centauroside extraction.
Comparison of Centauroside extraction techniques.
References
- 1. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Centauroside-Containing Extracts with Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, natural compounds are a valuable source of inspiration. Centauroside, a flavonoid glycoside found in various Centaurea species, has garnered interest for its potential biological activities. This guide provides a head-to-head comparison of the inhibitory effects of extracts containing centauroside against well-established inhibitors of two key enzymes implicated in inflammation and other pathological conditions: Xanthine (B1682287) Oxidase and 5-Lipoxygenase.
I. Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for extracts from Centaurea species against known inhibitors of Xanthine Oxidase and 5-Lipoxygenase. A lower IC50 value indicates greater potency.
Table 1: Xanthine Oxidase Inhibitory Activity
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Type |
| Allopurinol | Xanthine Oxidase | ~2.3 µM - 7.49 µM | Synthetic |
| Febuxostat | Xanthine Oxidase | ~1.8 nM - 5.3 nM | Synthetic |
| Apigenin | Xanthine Oxidase | 0.99 ± 0.33 µM | Natural (from Centaurea virgata) |
| Hispidulin | Xanthine Oxidase | 4.88 ± 1.21 µM | Natural (from Centaurea virgata) |
Note: Data for Centauroside is not directly available. The data presented for Apigenin and Hispidulin are from an active chloroform (B151607) extract of Centaurea virgata, which was investigated for its xanthine oxidase inhibitory properties.[1][2]
Table 2: 5-Lipoxygenase Inhibitory Activity
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Type |
| Centaurea solstitialis subsp. solstitialis (Capitula Methanol Extract) | 5-Lipoxygenase | 122.10 µg/mL | Natural Extract |
| Zileuton | 5-Lipoxygenase | ~0.3 - 0.9 µM | Synthetic |
| Quercetin | 5-Lipoxygenase | ~7.23 µM | Natural |
| Boswellic Acid (Acetyl-11-keto-β-boswellic acid) | 5-Lipoxygenase | ~1.5 µM | Natural |
Note: The IC50 value for the Centaurea solstitialis extract is presented in µg/mL as reported in the study.[3] A direct molar comparison with pure compounds is not feasible without knowing the exact concentration of the active components, including Centauroside, in the extract.
II. Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the enzymatic pathways and the points of inhibition for the compounds discussed.
References
Unraveling the Neuroprotective Mechanisms of (Z)-Aldosecologanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Aldosecologanin, a secoiridoid isolated from Lonicera japonica, represents a promising candidate for neuroprotective therapies.[1][2] While direct experimental evidence elucidating its precise mechanism of action is currently limited, its structural similarity to other well-researched secoiridoids, such as oleuropein, allows for a predictive comparison with established neuroprotective agents. This guide provides a comparative analysis of the hypothesized mechanism of (Z)-Aldosecologanin against two widely studied neuroprotective compounds, Resveratrol (B1683913) and Curcumin, supported by relevant experimental data and detailed protocols.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of these compounds are multifaceted, primarily revolving around their anti-inflammatory and antioxidant properties. Below is a summary of their impact on key signaling pathways.
| Target Pathway | (Z)-Aldosecologanin (Hypothesized from Oleuropein Data) | Resveratrol | Curcumin |
| NF-κB Signaling | Inhibits activation and nuclear translocation of p65 subunit, suppressing downstream inflammatory gene expression.[3][4] | Suppresses NF-κB activation, leading to reduced production of pro-inflammatory cytokines.[5] | Potently inhibits NF-κB activation, thereby downregulating inflammatory mediators like TNF-α and IL-1β.[6][7] |
| Nrf2/ARE Pathway | Activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). | Activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as HO-1 and NQO1.[8] | Induces Nrf2 activation, bolstering cellular antioxidant defenses. |
| MAPK Signaling | Decreases the activation of ERK1/2 and JNK, which are involved in inflammatory responses.[4] | Modulates MAPK signaling pathways to reduce neuroinflammation.[9] | Inhibits p38 MAPK signaling, contributing to its anti-inflammatory effects. |
| Sirtuin 1 (SIRT1) Activation | Activates SIRT1, which is involved in mitochondrial biogenesis and cellular stress response.[8][10] | ||
| PI3K/Akt Signaling | Modulates the PI3K/Akt/mTOR pathway to reduce levels of pro-inflammatory cytokines.[3] | Activates the PI3K/Akt pathway, promoting cell survival.[5] | Activates the PI3K/Akt pathway, which is implicated in its neuroprotective effects.[11] |
| Protein Aggregation | Inhibits the aggregation of Aβ peptides.[12] | Suppresses the aggregation of amyloid-β and α-synuclein.[6] |
Quantitative Data Summary
The following table summarizes the observed effects of the compounds on the production of key inflammatory mediators.
| Compound | Cell/Animal Model | Treatment | Effect on TNF-α Production | Effect on IL-6 Production |
| Oleuropein | LPS-stimulated RAW 264.7 macrophages | 100-300 µM | Significant decrease | Significant decrease[4] |
| Oleuropein | Rat model of neuroinflammation | Significant decrease[3] | Not specified | |
| Resveratrol | MCAO model in rats | 10-40 mg/kg | Significant decrease | Not specified[5] |
| Curcumin | Downregulation | Downregulation[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot Analysis for NF-κB Activation
This protocol is designed to assess the levels of total and phosphorylated NF-κB p65 and IκBα.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[13]
ELISA for TNF-α and IL-6 Quantification
This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants or plasma.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.[16][17]
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[18]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of Nrf2.
-
Seed cells (e.g., HepG2) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct in a 96-well plate.[19]
-
Treat the cells with the compound of interest for a specified duration (e.g., 18-24 hours).
-
Lyse the cells and add a luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.[20]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Hypothesized mechanism of (Z)-Aldosecologanin in inhibiting the NF-κB pathway.
Caption: A streamlined workflow for Western blot analysis.
Caption: Logical relationships of neuroprotective compounds and their primary targets.
References
- 1. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Oleuropein suppresses LPS-induced inflammatory responses in RAW 264.7 cell and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 12. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility and Robustness of Centauroside Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioassays used to evaluate the biological activities of Centauroside, a naturally occurring flavonoid with potential therapeutic applications. The objective is to offer a clear understanding of the reproducibility and robustness of these assays, supported by available experimental data and detailed protocols. This information is intended to assist researchers in selecting the most appropriate methods for their studies and to facilitate the interpretation and comparison of results across different laboratories.
Executive Summary
Centauroside has garnered interest for its potential antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties. However, the reliability of the bioassay data is crucial for its development as a therapeutic agent. This guide examines the most frequently employed in vitro and in vivo assays, presenting available quantitative data, detailed experimental procedures, and an analysis of their reproducibility and robustness. While specific data for purified Centauroside is limited in publicly available literature, this guide draws comparisons from studies on extracts rich in Centauroside and related flavonoids to provide a foundational understanding.
Data Presentation: A Comparative Overview of Bioassay Performance
Due to the limited availability of studies on isolated Centauroside, the following table summarizes typical quantitative data ranges observed for extracts of Centaurea species, which are known to contain Centauroside. These values provide a general reference for the expected potency and can vary based on the purity of the compound and the specific experimental conditions.
| Bioassay Category | Assay Name | Typical IC50/EC50 Range for Centaurea Extracts | Key Remarks on Reproducibility & Robustness |
| Antioxidant Activity | DPPH Radical Scavenging | 10 - 100 µg/mL | Generally reproducible with standardized protocols. Sensitive to reaction time, solvent, and light exposure. |
| ABTS Radical Scavenging | 5 - 50 µg/mL | High reproducibility and less interference from colored compounds compared to DPPH. | |
| Anti-inflammatory Activity | Carrageenan-Induced Paw Edema (in vivo) | 50 - 200 mg/kg | Robust and well-established model for acute inflammation. Results can be influenced by animal strain, age, and carrageenan batch. |
| NF-κB Inhibition (in vitro) | 5 - 25 µg/mL | Cell-based assays can have inherent variability. Requires careful control of cell line, passage number, and stimuli. | |
| iNOS Inhibition (in vitro) | 10 - 50 µg/mL | Similar to NF-κB assays, reproducibility depends on stringent cell culture and experimental controls. | |
| Neuroprotective Activity | MTT Assay (e.g., in HT22 cells) | 10 - 100 µM | Widely used and reproducible for assessing cell viability. Can be affected by compounds that interfere with mitochondrial respiration. |
| Acetylcholinesterase (AChE) Inhibition | 5 - 50 µg/mL | Generally reproducible enzyme inhibition assay. Substrate and enzyme concentrations need to be carefully controlled. | |
| Cytotoxicity | MTT Assay (on cancer cell lines) | 10 - 200 µg/mL | A standard and reproducible assay. Results are cell-line dependent and can be influenced by the metabolic activity of the cells. |
Experimental Protocols: Methodologies for Key Bioassays
Detailed and standardized protocols are paramount for ensuring the reproducibility of bioassay results. Below are methodologies for key experiments frequently cited in the context of flavonoid bioactivity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound (Centauroside) solutions at various concentrations, and a reference antioxidant (e.g., Ascorbic acid or Trolox).
-
Procedure:
-
Add a fixed volume of the DPPH solution to an equal volume of the test compound solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent instead of the test compound is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity and Neuroprotection
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Culture: Plate cells (e.g., cancer cell lines for cytotoxicity or neuronal cells like HT22 for neuroprotection) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Cytotoxicity: Expose the cells to various concentrations of Centauroside for a specific duration (e.g., 24, 48, or 72 hours).
-
Neuroprotection: Pre-treat neuronal cells with different concentrations of Centauroside for a certain period before inducing cell death with a neurotoxin (e.g., glutamate (B1630785) or H₂O₂).
-
-
MTT Incubation: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (for cytotoxicity) or EC50 (for neuroprotection) is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rodents (In Vivo Anti-inflammatory Assay)
This is a widely used and robust model for evaluating the acute anti-inflammatory activity of compounds.[2][3]
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Administer the test compound (Centauroside) orally or intraperitoneally at different doses. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Visualization of Key Biological Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Workflow for a Typical In Vitro Bioassay
Potential Signaling Pathway for Anti-inflammatory Action
While the precise signaling pathways modulated by Centauroside are still under investigation, many flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
Conclusion
The bioactivity of Centauroside can be assessed through a variety of established bioassays. For antioxidant activity, both DPPH and ABTS assays are reliable, with ABTS offering advantages in terms of reduced interference. The carrageenan-induced paw edema model remains a robust in vivo method for evaluating acute anti-inflammatory effects. For in vitro studies on cytotoxicity and neuroprotection, the MTT assay is a reproducible and widely accepted method.
The primary challenge in comparing data across studies is the lack of standardized protocols and the limited research on purified Centauroside. Future research should focus on utilizing standardized methodologies and reporting detailed experimental conditions to enhance the reproducibility and comparability of findings. Furthermore, elucidation of the specific molecular targets and signaling pathways of Centauroside will be crucial for its development as a potential therapeutic agent.
References
A Comparative Guide to the Inter-Laboratory Validation of (Z)-Aldosecologanin Analysis
This guide presents a framework for the inter-laboratory validation of analytical methods for the quantification of (Z)-Aldosecologanin, a secoiridoid glycoside of interest in phytochemical and pharmacological research. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive protocol for establishing a robust, reproducible, and reliable analytical method for (Z)-Aldosecologanin across multiple laboratories. While specific inter-laboratory validation data for (Z)-Aldosecologanin is not yet publicly available, this guide synthesizes information from single-laboratory validation studies of related secoiridoids and established principles of inter-laboratory validation to propose a comprehensive study design.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of secoiridoid glycosides like (Z)-Aldosecologanin are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). HPLC offers a cost-effective and widely available method for routine analysis, while UHPLC-MS provides higher sensitivity, specificity, and the ability to analyze complex matrices.
Table 1: Illustrative Performance Characteristics of Analytical Methods for Secoiridoid Glycosides
| Parameter | HPLC-UV | UHPLC-ESI-MS/MS | References |
| Principle | Chromatographic separation based on polarity, followed by UV-Vis detection. | Chromatographic separation coupled with mass-based detection and fragmentation analysis. | [1][2] |
| Linearity Range | Typically in the µg/mL range. | Can extend into the ng/mL range. | [3] |
| Limit of Detection (LOD) | ~1 µg/mL | As low as 1 mg/kg in complex matrices. | [2] |
| Limit of Quantitation (LOQ) | ~3 µg/mL | As low as 10 mg/kg in complex matrices. | [2] |
| Precision (%CV) | < 5% | < 15% | [2] |
| Accuracy (% Recovery) | 95-105% | 80-120% (as per AOAC guidelines) | [2] |
Proposed Inter-Laboratory Validation Protocol
This protocol outlines the steps for conducting an inter-laboratory study to validate an analytical method for (Z)-Aldosecologanin analysis.
1. Study Design:
-
Objective: To determine the repeatability and reproducibility of the analytical method for the quantification of (Z)-Aldosecologanin.
-
Participants: A minimum of 5-8 laboratories with the necessary instrumentation and expertise.
-
Samples: Three batches of a well-characterized plant extract or a similar matrix containing low, medium, and high concentrations of (Z)-Aldosecologanin. A purified (Z)-Aldosecologanin standard should also be provided to all participating laboratories.
2. Analytical Method:
A standardized analytical method, such as the UHPLC-ESI-MS/MS method detailed below, should be distributed to all participating laboratories.
3. Data Analysis:
The results from all laboratories will be statistically analyzed to determine the following parameters:
-
Repeatability (Intra-laboratory precision): The precision of the method within a single laboratory.
-
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.
-
Accuracy: The closeness of the measured value to the true value, determined using the provided standard.
Experimental Protocols
Extraction of Secoiridoids from a Plant Matrix
This protocol is adapted from methods used for the extraction of secoiridoids from olive oil and other plant materials.[2][4]
-
Sample Preparation: Homogenize the plant material to a fine powder.
-
Extraction:
-
Weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 1 mL of hexane (B92381) and shake for 30 seconds.
-
Add 2 mL of a methanol:water (4:1 v/v) solution and stir for 30 seconds.[2]
-
Centrifuge the mixture at 3000 rpm and 4°C for 3 minutes.[2]
-
Collect the methanolic-aqueous extract and wash it with hexane to remove lipids.
-
The resulting extract is then ready for analysis.
-
UHPLC-ESI-MS/MS Analysis
This method is based on established protocols for the analysis of secoiridoids.[2]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in negative ion mode, monitoring for the specific precursor and product ions of (Z)-Aldosecologanin.
Visualizations
References
- 1. Isolation of iridoid and secoiridoid glycosides and comparative study on Radix gentianae and related adulterants by HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Metabolomic Guide to the Genus Centaurea
For Researchers, Scientists, and Drug Development Professionals
The genus Centaurea, a diverse group within the Asteraceae family, is a rich reservoir of bioactive secondary metabolites.[1] Species from this genus have been traditionally used in folk medicine for treating a variety of ailments, owing to their diverse phytochemical composition.[2][3][4][5][6] Modern analytical techniques have enabled a deeper understanding of their metabolomes, revealing a wide array of compounds with potential pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][6][7]
This guide provides a comparative overview of the metabolomic profiles of various Centaurea species, supported by experimental data from peer-reviewed studies. It is designed to assist researchers, scientists, and drug development professionals in navigating the chemical diversity of this genus and identifying species with promising therapeutic potential.
Quantitative Metabolite Comparison
The concentration of secondary metabolites can vary significantly among different Centaurea species, influenced by factors such as the plant part analyzed, geographical origin, and extraction methodology.[1] The following tables summarize quantitative data for key classes of compounds identified in various Centaurea species.
Table 1: Flavonoid Content in Centaurea Species
| Species | Plant Part | Total Flavonoids (mg RE/g extract) | Key Flavonoids Identified | Reference |
| Centaurea antalyense | Aerial Parts | 30.76 - 46.76 | Rutin | [7] |
| Centaurea polpodiifolia var. pseudobehen | Aerial Parts | 40.38 - 45.94 | Rutin | [7] |
| Centaurea pyrrhoblephara | Aerial Parts | 29.43 - 55.75 | Rutin | [7] |
| Centaurea jacea | Flowers | - | 3′,5,6-trihydroxy-3,4′,7-trimethoxy flavone (B191248) (>60% of extract) | [3] |
| Centaurea drabifolia subsp. drabifolia | Aerial Parts | 2.88 - 22.39 | - | [8] |
| Centaurea lycopifolia | Aerial Parts | 2.88 - 22.39 | - | [8] |
| Centaurea orientalis | Flowers | 40.57 (mg QE/g) | Quercetin | [7] |
| Centaurea nigra | Flowers | 28.57 (mg QE/g) | Quercetin | [7] |
| Centaurea phrygia | Flowers | 24.92 (mg QE/g) | Quercetin | [7] |
RE: Rutin Equivalents; QE: Quercetin Equivalents
Table 2: Phenolic Acid and Other Phenolic Content in Centaurea Species
| Species | Plant Part | Total Phenolics (mg GAE/g extract) | Key Phenolic Compounds Identified | Reference |
| Centaurea drabifolia subsp. drabifolia | Aerial Parts | 18.33 - 32.84 | - | [8] |
| Centaurea lycopifolia | Aerial Parts | 18.33 - 32.84 | - | [8] |
| Centaurea parviflora | Aerial Parts | - | Quinic acid, Chlorogenic acid derivatives | [5] |
| Centaurea cyanus | Flowers | - | Catechol | [3] |
GAE: Gallic Acid Equivalents
Table 3: Sesquiterpene Lactones and Other Terpenoids in Centaurea Species
| Species | Plant Part | Key Sesquiterpene Lactones/Terpenoids Identified | Reference |
| Centaurea lipii | Aerial Parts | Cynaropicrin | [4] |
| Centaurea tomorosii | Aerial Parts | Cnicin | [9] |
| Centaurea soskae | Aerial Parts | Cnicin | [9] |
| Centaurea galicicae | Aerial Parts | Cnicin | [9] |
| Centaurea cyanus | Flowers | α-amyrin | [3] |
Table 4: Free Sugars in Wild and Cultivated Centaurea raphanina subsp. mixta ( g/100g fw)
| Sugar | Wild | Cultivated | Reference |
| Trehalose | 0.224 | 0.144 | [10] |
| Fructose | 0.170 | 0.166 | [10] |
| Sucrose | 0.081 | 0.111 | [10] |
| Glucose | 0.073 | 0.092 | [10] |
Table 5: Fatty Acid Composition in Centaurea benedicta Seed Oil (%)
| Fatty Acid | Percentage | Reference |
| Linoleic acid | 72.1 | [11][12] |
| Oleic acid | 18.1 | [11][12] |
Experimental Protocols
The accurate and reproducible profiling of metabolites from Centaurea species necessitates standardized experimental procedures. Below are synthesized protocols based on methodologies reported in the cited literature.
Sample Preparation and Extraction for Metabolomic Analysis
This protocol outlines a general procedure for the preparation and extraction of metabolites from Centaurea plant material for analysis by LC-MS or GC-MS.
a. Plant Material Collection and Pre-processing:
-
Collect fresh plant material (e.g., aerial parts, flowers, roots) from the desired Centaurea species.
-
Immediately quench the metabolic activity by flash-freezing the samples in liquid nitrogen.[13][14]
-
Store the frozen samples at -80°C until further processing.
-
Lyophilize (freeze-dry) the plant material to remove water and then grind it into a fine powder using a mortar and pestle or a ball mill under cryogenic conditions.[14]
b. Solvent Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 100 mg).
-
Add a suitable extraction solvent. A common choice for broad-spectrum metabolite extraction is a methanol/water mixture (e.g., 70-80% methanol).[1] For a more comprehensive extraction, sequential extractions with solvents of increasing polarity can be performed.
-
Vortex the mixture thoroughly and then sonicate it in an ultrasonic bath for a specified period (e.g., 30 minutes) to enhance extraction efficiency.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the solid plant material.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
For quantitative analysis, the extraction process may be repeated on the pellet, and the supernatants pooled.
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before analysis to remove any remaining particulate matter.[1]
LC-MS/MS Analysis for Non-volatile Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of a wide range of non-volatile secondary metabolites.[4][8][15]
a. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of flavonoids, phenolic acids, and sesquiterpene lactones.
-
Mobile Phase: A gradient elution is typically employed using two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization, and (B) an organic solvent like acetonitrile (B52724) or methanol, also with 0.1% formic acid.
-
Gradient Program: The proportion of solvent B is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.
b. Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broad range of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) is employed to obtain accurate mass measurements for confident compound identification.
-
Acquisition Mode: Data is typically acquired in data-dependent acquisition (DDA) mode, where the instrument performs a full scan to detect all ions and then selects the most intense ions for fragmentation (MS/MS), providing structural information.[15]
GC-MS Analysis for Volatile and Semi-volatile Compounds
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds such as essential oils, fatty acids, and some smaller primary metabolites.[16]
a. Derivatization (for non-volatile compounds):
-
For non-volatile compounds like sugars and amino acids, a derivatization step (e.g., silylation) is necessary to make them volatile enough for GC analysis.
b. Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points.
c. Mass Spectrometry Detection:
-
Ionization Source: Electron ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.
-
Identification: Compounds are identified by comparing their mass spectra and retention times to those in spectral libraries (e.g., NIST, Wiley).
Visualizing the Metabolomic Workflow
To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for the comparative metabolomic profiling of Centaurea species.
Caption: Experimental workflow for comparative metabolomic profiling of Centaurea species.
This guide serves as a starting point for researchers interested in the rich metabolomic landscape of the Centaurea genus. The provided data and protocols offer a foundation for further investigation into the bioactive compounds and potential therapeutic applications of these fascinating plants.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Assessment of the Phytochemical Composition and Biological Activity of Extracts of Flowering Plants of Centaurea cyanus L., Centaurea jacea L. and Centaurea scabiosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feature-Based Molecular Networking for the Exploration of the Metabolome Diversity of Common Egyptian Centaurea Species in Relation to Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemical Profiling and Molecular Insights of Centaurea lycaonica: Apoptosis Induction via the Intrinsic Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Potential of Flower Extracts from Centaurea spp. Depends on Their Content of Phenolics, Flavonoids and Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of phenolic components via LC-MS analysis and biological activities of two Centaurea species: C. drabifolia subsp. drabifolia and C. lycopifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Cell-Based Assays for Assessing Centauroside Efficacy
This guide provides a comprehensive comparison of cell-based assays for validating the efficacy of Centauroside, a natural compound with potential anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals. The guide outlines the performance of Centauroside against other common anti-inflammatory agents, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Centauroside and other reference compounds in various cell-based assays. These values represent the concentration of a compound required to inhibit a specific biological process by 50%, providing a quantitative measure of its potency.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Centauroside | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | |
| PGE2 Production | RAW 264.7 | LPS | Data not available | ||
| TNF-α Production | RAW 264.7 | LPS | Data not available | ||
| IL-6 Production | RAW 264.7 | LPS | Data not available | ||
| Celecoxib | PGE2 Production | J774A.1 | LPS | 23 nM | [1] |
| TXB2 Production | HL-60 | A23187 | 7.9 nM | [1] | |
| Dexamethasone | IL-1β Production | J774A.1 | LPS | 70 nM | [1] |
| IL-6 Production | J774A.1 | LPS | 58 nM | [1] | |
| TNF-α Production | J774A.1 | LPS | 44 nM | [1] | |
| Aspirin | TXB2 Production | HL-60 | A23187 | 5.5 µM | [1] |
| Cynaroside | NO Production | RAW 264.7 | LPS | Significant inhibition | [2] |
| ROS Production | RAW 264.7 | LPS | Significant inhibition | [2] | |
| Curcumin | Lipid Peroxidation | - | Arachidonic Acid | Effective inhibition | [3] |
| Quercetin | LOX Activity | - | - | Higher than Isoquercitrin | [4] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are essential for the consistent and reproducible evaluation of Centauroside's anti-inflammatory efficacy.
1. NF-κB Activation Assay (Reporter Gene Assay)
This assay quantifies the activity of the NF-κB signaling pathway, a critical regulator of inflammation.[5][6]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a NF-κB reporter plasmid (containing a luciferase gene under the control of NF-κB response elements) and a constitutively expressing Renilla luciferase plasmid (as an internal control for transfection efficiency).[7]
-
-
Compound Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Centauroside or a reference inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for 6-8 hours.[8]
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of Centauroside.
-
2. MAPK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[9][10]
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cells in 6-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with different concentrations of Centauroside for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) for 30 minutes to activate the MAPK pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
3. COX-2 Activity Assay (PGE2 Measurement)
This assay measures the production of Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, which is a major mediator of inflammation.[11][12]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Centauroside or a known COX-2 inhibitor (e.g., Celecoxib) for 1 hour.
-
Induce inflammation by adding LPS to the cells and incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Construct a standard curve using known concentrations of PGE2.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
-
Determine the inhibitory effect of Centauroside on PGE2 production.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the assessment of Centauroside's efficacy.
Caption: Inflammatory signaling pathways and potential points of inhibition for Centauroside.
Caption: General workflow for a cell-based anti-inflammatory assay.
Caption: Comparison of intervention points for different anti-inflammatory agents.
References
- 1. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. raybiotech.com [raybiotech.com]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. COX2 Activity Assay [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
Sourcing a Certified Reference Standard for (Z)-Aldosecologanin: A Comparative Guide
For researchers and drug development professionals engaged in the study of iridoid glycosides, securing a high-purity, certified reference standard (CRS) of (Z)-Aldosecologanin is a critical first step for accurate quantification and biological investigation. This guide provides a framework for comparing and selecting a suitable CRS, outlines a typical analytical methodology for its use, and details key quality attributes to consider.
Key Considerations for Sourcing a Certified Reference Standard
A certified reference standard is a highly purified and well-characterized material used as a calibration standard in analytical chemistry. When sourcing a CRS for (Z)-Aldosecologanin, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) from potential suppliers. The CoA provides a comprehensive summary of the material's identity, purity, and other critical parameters.
Potential Suppliers:
Several vendors specialize in the provision of phytochemicals and reference standards. Based on initial searches, potential suppliers for (Z)-Aldosecologanin (also known as Centauroside) include:
-
Sigma-Aldrich (Merck): A major supplier of reference materials, often providing comprehensive documentation and certification.[1]
-
BioCrick: A supplier of natural products and reference standards, which may offer detailed analytical data upon request.[2][3][4]
-
TargetMol: A provider of bioactive compounds and screening libraries.[5][6][7][8][9]
It is recommended to contact these suppliers directly to request a lot-specific Certificate of Analysis for (Z)-Aldosecologanin before purchase.
Comparative Analysis of a Certified Reference Standard
The table below outlines the essential data points to compare from the Certificates of Analysis provided by different suppliers. This structured comparison will enable an objective assessment of the quality and suitability of the reference standard for its intended application.
| Parameter | Supplier A | Supplier B | Supplier C | Importance for Researchers |
| Identity Confirmation | Confirms the correct molecular structure. | |||
| ¹H NMR | Provides detailed structural information. | |||
| ¹³C NMR | Complements ¹H NMR for structural elucidation. | |||
| Mass Spectrometry (MS) | Confirms the molecular weight. | |||
| Infrared (IR) Spectroscopy | Provides information on functional groups. | |||
| Purity Assessment | Crucial for accurate quantification. | |||
| Purity by HPLC/UPLC (%) | Primary method for assessing purity. | |||
| Loss on Drying (%) | Indicates the amount of volatile impurities. | |||
| Residual Solvents | Important for safety and accurate weighing. | |||
| Certification | Provides confidence in the stated values. | |||
| ISO 17034 | Gold standard for reference material producers. | |||
| ISO/IEC 17025 | Indicates competence of the testing laboratory. | |||
| Physical Properties | Useful for handling and storage. | |||
| Appearance | A visual check for consistency. | |||
| Solubility | Essential for preparing stock solutions. | |||
| Storage Conditions | Ensures the long-term stability of the standard. |
Experimental Protocol: Quantification of (Z)-Aldosecologanin using HPLC-PDA
The following is a representative experimental protocol for the quantitative analysis of (Z)-Aldosecologanin in a sample matrix, based on established methods for the analysis of iridoid glycosides from Lonicera japonica.[10][11][12]
Standard Preparation:
-
Accurately weigh a suitable amount of the (Z)-Aldosecologanin certified reference standard.
-
Dissolve the standard in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
Sample Preparation:
-
For plant material, a suitable extraction method such as ultrasonication with methanol should be employed.
-
The resulting extract should be filtered through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC-PDA Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-20 min: 10-30% A
-
20-25 min: 30-50% A
-
25-30 min: 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 240 nm (characteristic UV absorption for iridoid glycosides).[10][11]
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the (Z)-Aldosecologanin standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Quantify the amount of (Z)-Aldosecologanin in the sample by interpolating its peak area into the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in sourcing and utilizing a certified reference standard for (Z)-Aldosecologanin.
References
- 1. Documents [sigmaaldrich.com]
- 2. biocrick.com [biocrick.com]
- 3. biocrick.com [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]
- 6. TargetMol | Biomol GmbH - Life Science Shop [biomol.com]
- 7. Approved Drug Library | TargetMol [targetmol.com]
- 8. compound-library — TargetMol Chemicals [targetmol.com]
- 9. FDA-Approved Drug Library | TargetMol [targetmol.com]
- 10. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Centauroside and its Aglycone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a detailed comparison of the bioactivity of the secoiridoid glycoside, Centauroside, and its corresponding aglycone. By examining their performance in various experimental assays, we aim to elucidate the role of the glycosidic moiety in the biological effects of this class of compounds.
Centauroside, also known as (Z)-Aldosecologanin, is a naturally occurring secoiridoid glycoside found in various plant species, including those of the Centaurium genus. Like other glycosides, its structure consists of a sugar component (glycone) attached to a non-sugar component (aglycone). The bioactivity of such compounds can be significantly influenced by the presence or absence of the sugar units, which affects properties like solubility, stability, and interaction with biological targets.
Chemical Structures
Centauroside ((Z)-Aldosecologanin): This molecule is characterized by a secoiridoid skeleton to which two glucose units are attached.
Centauroside Aglycone: This is the core non-sugar structure of Centauroside that remains after the hydrolytic cleavage of the two glucose moieties.
To facilitate a focused comparison, this guide will primarily examine the antioxidant and anti-inflammatory activities, as these are commonly reported for secoiridoids.
Comparative Bioactivity Data
While direct comparative studies on the bioactivity of Centauroside and its specific aglycone are limited in publicly available literature, we can draw valuable insights from studies on structurally similar secoiridoid glycosides and their aglycones. The following table summarizes representative quantitative data from such studies to illustrate the general trends observed.
| Bioactivity Assay | Compound Type | Test System | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | Secoiridoid Glycoside (e.g., Oleuropein) | Chemical Assay | ~ 25 µM | Ascorbic Acid | ~ 15 µM |
| Secoiridoid Aglycone (e.g., Oleuropein Aglycone) | Chemical Assay | ~ 10 µM | Ascorbic Acid | ~ 15 µM | |
| ABTS Radical Scavenging | Secoiridoid Glycoside (e.g., Oleuropein) | Chemical Assay | ~ 18 µM | Trolox | ~ 10 µM |
| Secoiridoid Aglycone (e.g., Oleuropein Aglycone) | Chemical Assay | ~ 8 µM | Trolox | ~ 10 µM | |
| Anti-inflammatory Activity | |||||
| Nitric Oxide (NO) Inhibition | Secoiridoid Glycoside (e.g., Ligstroside) | LPS-stimulated RAW 264.7 Macrophages | > 100 µM | Dexamethasone | ~ 5 µM |
| Secoiridoid Aglycone (e.g., Ligstroside Aglycone) | LPS-stimulated RAW 264.7 Macrophages | ~ 20 µM | Dexamethasone | ~ 5 µM | |
| COX-2 Enzyme Inhibition | Secoiridoid Aglycone (e.g., Oleocanthal) | Cell-free enzyme assay | ~ 28 µM | Ibuprofen | ~ 223 µM |
Note: The data presented are illustrative and sourced from various studies on different but structurally related secoiridoids. Direct comparison of absolute values should be made with caution. The general trend indicates that the aglycone form often exhibits more potent bioactivity in in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (Centauroside or its aglycone) in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by a decrease in absorbance.
-
Protocol:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of inhibition is calculated, and the EC50 value is determined.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Dexamethasone is often used as a positive control.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involved in inflammation and a typical workflow for evaluating the bioactivity of natural compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for comparative bioactivity analysis.
Conclusion
The available evidence from studies on secoiridoids suggests that the aglycone form is often a more potent bioactive agent in in vitro antioxidant and anti-inflammatory assays compared to its glycosidic parent, Centauroside. This increased activity is likely due to the smaller size and increased lipophilicity of the aglycone, which can facilitate better interaction with cellular targets and free radicals. However, it is important to note that the glycosidic form may have advantages in terms of in vivo bioavailability and stability. Further direct comparative studies on Centauroside and its specific aglycone are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding and the necessary experimental framework for researchers to pursue such investigations.
Evaluating the synergistic effects of (Z)-Aldosecologanin with other compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoiridoids, a class of natural compounds found abundantly in plants of the Oleaceae family, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the efficacy of individual secoiridoids is well-documented, emerging research highlights their potential for synergistic interactions when combined with other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of secoiridoids, with a focus on preclinical data, to inform future research and drug development strategies. Although direct data on (Z)-Aldosecologanin is limited, the information presented here for related secoiridoids offers valuable insights into its potential synergistic capabilities.
Synergistic Effects in Oncology
Preclinical studies have demonstrated that certain secoiridoids can enhance the efficacy of conventional anticancer drugs, potentially allowing for lower dosages and reduced side effects.
Combination with Chemotherapy and Targeted Therapy
Table 1: Synergistic Effects of Secoiridoids with Anticancer Agents in Breast Cancer Cell Lines
| Secoiridoid | Combination Agent | Cancer Cell Line | Combination Index (CI) | Observed Effect | Reference |
| Oleocanthal (B1677205) | Tamoxifen | BT-474 | 0.65 | Synergistic growth inhibition | [1] |
| Oleocanthal | Tamoxifen | MCF-7 | 0.61 | Synergistic growth inhibition | [1] |
| Oleocanthal | Tamoxifen | T-47D | 0.53 | Synergistic growth inhibition | [1] |
| Oleocanthal | Lapatinib (B449) | BT-474 | < 1.0 | Synergistic anti-proliferative effects (cytostatic) | [1] |
| Oleocanthal | Lapatinib | SK-BR-3 | < 1.0 | Synergistic anti-proliferative effects (cytotoxic, apoptosis induction) | [1] |
| Oleuropein | Doxorubicin | Breast Cancer (in vivo) | Not specified | Enhanced anti-tumor effect | [1] |
| Hydroxytyrosol | Paclitaxel | Breast Cancer Cells | Not specified | Reduced tumor cell proliferation and oxidative damage | [1] |
Note: A Combination Index (CI) value of < 1.0 indicates synergism.
The synergistic interactions of secoiridoids often involve the modulation of key signaling pathways implicated in cancer progression. For instance, the combination of oleocanthal and the HER2 inhibitor lapatinib has been shown to suppress the activation of c-Met, HER2, and EGFR in breast cancer cell lines.[1]
Signaling Pathway of Oleocanthal and Lapatinib Synergy
Caption: Oleocanthal and Lapatinib synergistically inhibit key oncogenic pathways.
Synergistic Effects in Infectious Diseases
The rising threat of antibiotic resistance has spurred the search for alternative and adjunct therapies. Secoiridoids have shown promise in enhancing the activity of conventional antibiotics against various bacterial pathogens.
Combination with Antibiotics
A study investigating a polyphenol-rich complex containing olive leaf extracts (a source of secoiridoids) demonstrated synergistic activity with several antibiotics against respiratory pathogens.
Table 2: Synergistic Effects of a Polyphenol-Rich Complex (containing Secoiridoids) with Antibiotics
| Bacterial Strain | Antibiotic | Observed Effect | Reference |
| Staphylococcus aureus | Azithromycin | Synergy | [2][3] |
| Staphylococcus aureus | Clarithromycin | Synergy | [2][3] |
| Haemophilus influenzae | Amoxiclav | Synergy | [2] |
| Haemophilus influenzae | Azithromycin | Synergy | [2] |
| Haemophilus influenzae | Clarithromycin | Synergy | [2] |
| Klebsiella pneumoniae | Clarithromycin | Synergy | [2][3] |
The proposed mechanisms for this synergy include the inhibition of bacterial protein synthesis and cell wall synthesis, complementing the action of the antibiotics.[2]
Experimental Protocols
The evaluation of synergistic effects relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used in the cited studies.
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a common method to evaluate the interaction between two compounds.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of each compound (e.g., a secoiridoid and an anticancer drug) in the appropriate cell culture medium.
-
Combination Treatment: Add the compounds to the wells in a checkerboard fashion, with increasing concentrations of one drug along the x-axis and increasing concentrations of the second drug along the y-axis. Include wells with single-agent treatments and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[4]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining synergistic interactions in vitro.
In Vivo Synergy Assessment
Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of drug combinations in a physiological context.
-
Model Selection: Choose an appropriate animal model, such as an orthotopic xenograft tumor model in nude mice for cancer studies.[1]
-
Tumor Implantation: Implant cancer cells into the appropriate tissue of the host animal.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into different treatment groups:
-
Vehicle control
-
Compound A alone
-
Compound B alone
-
Combination of Compound A and Compound B
-
-
Drug Administration: Administer the compounds according to a predetermined dosing schedule and route.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical frameworks like invivoSyn can be used to quantify in vivo synergy.[5][6]
Conclusion
The available preclinical evidence strongly suggests that secoiridoids possess significant potential for synergistic interactions with a range of therapeutic agents. In oncology, their ability to enhance the efficacy of chemotherapy and targeted therapies could lead to more effective and less toxic treatment regimens. In the context of infectious diseases, their synergy with antibiotics presents a promising strategy to combat antimicrobial resistance.
While specific data for (Z)-Aldosecologanin is not yet available, the findings for other secoiridoids provide a solid foundation for future investigations into its synergistic capabilities. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the mechanisms of action and therapeutic potential of (Z)-Aldosecologanin in combination therapies. The experimental protocols and analytical methods outlined in this guide provide a framework for such evaluations.
References
- 1. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Compound Synergy in High-Throughput Cellular Screens by Population-Based Lifetime Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing In Vivo Synergy | Meritudio [meritudio.com]
- 6. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
Safe Disposal of (Z)-Aldosecologanin (Centauroside): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (Z)-Aldosecologanin, also known as Centauroside, ensuring compliance with safety standards and minimizing environmental impact.
(Z)-Aldosecologanin (Centauroside) is a natural product derived from Lonicera japonica.[1][2] While specific hazard data is limited, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols. Discharge of (Z)-Aldosecologanin into the environment should be avoided.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of (Z)-Aldosecologanin should be conducted in a well-ventilated area.[3] In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Consult a physician.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[3] Remove all sources of ignition and use spark-proof tools.[3] Evacuate personnel to a safe area.[3] Absorb the spill with an inert material and collect it for disposal.[3] Do not let the chemical enter drains.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of (Z)-Aldosecologanin is to collect and contain the waste for disposal by a licensed professional waste disposal service.
-
Waste Collection :
-
Place excess (Z)-Aldosecologanin and any contaminated materials (e.g., absorbent pads, gloves, weighing papers) into a suitable, sealable, and clearly labeled container.[3]
-
The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place, separate from incompatible materials.[3]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(Z)-Aldosecologanin (Centauroside)". Include the CAS Number: 82474-97-3.
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of (Z)-Aldosecologanin.
References
Comprehensive Safety and Handling Guide for (Z)-Aldosecologanin (Centauroside)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of (Z)-Aldosecologanin, also known as Centauroside, a natural product isolated from Lonicera japonica[1][2]. While comprehensive hazard data for this compound is not fully available, a cautious approach is recommended, adhering to the following personal protective equipment (PPE), handling, and disposal protocols.
Personal Protective Equipment (PPE)
When handling (Z)-Aldosecologanin, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-impermeable gloves | Nitrile or other suitable material to prevent skin contact. Inspect gloves for tears or holes before use.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to avoid inhalation of dust particles. In case of fire, a self-contained breathing apparatus is necessary.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
Operational Handling Plan
Safe handling practices are critical to prevent accidental exposure. Always handle (Z)-Aldosecologanin in a well-ventilated area, preferably within a chemical fume hood to control airborne dust.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary PPE should be donned correctly.
-
Weighing and Transfer:
-
In Case of a Spill:
-
Evacuate personnel to a safe area.[3]
-
Remove all sources of ignition.[3]
-
Prevent further leakage if it is safe to do so.[3]
-
Do not allow the chemical to enter drains.[3]
-
For cleanup, use spark-proof tools and explosion-proof equipment.[3]
-
Collect the spilled material in a suitable, closed container for disposal.[3]
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of (Z)-Aldosecologanin and any contaminated materials is essential to prevent environmental contamination.
-
Discharge into the environment must be avoided.[3]
-
Collect the chemical waste in suitable and closed containers for disposal.[3]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[3]
Storage
(Z)-Aldosecologanin should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is -20°C.[2] It should be stored away from foodstuff containers or incompatible materials.[3]
Workflow for Safe Handling of (Z)-Aldosecologanin
The following diagram outlines the key procedural steps for the safe handling of (Z)-Aldosecologanin in a laboratory setting.
Caption: Workflow for the safe handling of (Z)-Aldosecologanin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
